Perfluoro-1,3,5-trimethylcyclohexane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,1,2,3,3,4,5,5,6-nonafluoro-2,4,6-tris(trifluoromethyl)cyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9F18/c10-1(7(19,20)21)4(13,14)2(11,8(22,23)24)6(17,18)3(12,5(1,15)16)9(25,26)27 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOFOLPXKULBGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1(F)F)(C(F)(F)F)F)(F)F)(C(F)(F)F)F)(F)F)(C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9F18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380039 | |
| Record name | Perfluoro-1,3,5-trimethylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374-76-5 | |
| Record name | Perfluoro-1,3,5-trimethylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perfluoro(1,3,5-trimethylcyclohexane) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Perfluoro-1,3,5-trimethylcyclohexane
Abstract
Perfluoro-1,3,5-trimethylcyclohexane (C₉F₁₈) is a fully fluorinated hydrocarbon belonging to the class of per- and polyfluoroalkyl substances (PFAS).[1][2] Its unique physical and chemical properties, including high thermal stability, chemical inertness, and dielectric strength, make it a valuable compound in various specialized industrial applications.[2] This guide provides a comprehensive overview of the synthesis and characterization of this compound, intended for researchers, scientists, and professionals in drug development and materials science. We will delve into the primary synthetic methodologies, with a focus on the Fowler process and electrochemical fluorination, and detail the analytical techniques essential for its structural elucidation and purity assessment.
Introduction: The Significance of Perfluorinated Alicyclic Compounds
Perfluorocarbons (PFCs) are a class of organofluorine compounds where all hydrogen atoms on a carbon backbone are replaced by fluorine atoms. This complete fluorination imparts exceptional properties, including high density, low surface tension, and remarkable thermal and chemical stability.[2] this compound, with its cyclic structure and trifluoromethyl substitutions, exemplifies these characteristics. Its applications range from being a heat transfer fluid and dielectric coolant to its use in the synthesis of advanced materials.[2][3] Understanding the synthesis and rigorous characterization of this compound is paramount for ensuring its quality and performance in these demanding applications.
Synthesis Methodologies: Crafting the Perfluorinated Scaffold
The synthesis of this compound primarily involves the exhaustive fluorination of its hydrocarbon analog, 1,3,5-trimethylcyclohexane (mesitylene). The challenge lies in achieving complete fluorination without significant fragmentation of the hydrocarbon backbone. Two principal methods have been established for this purpose: the Fowler process and electrochemical fluorination (Simons process).
The Fowler Process: High-Temperature Vapor-Phase Fluorination
The Fowler process is a robust method for producing perfluorocarbons by reacting a hydrocarbon vapor with a high-valency metal fluoride, typically cobalt(III) fluoride (CoF₃).[4] This process moderates the highly exothermic reaction between hydrocarbons and elemental fluorine, preventing ignition and promoting controlled fluorination.[4]
Mechanism: The process occurs in two main stages:
-
Regeneration of the Fluorinating Agent: Cobalt(II) fluoride (CoF₂) is fluorinated at high temperatures to produce the active fluorinating agent, cobalt(III) fluoride.
-
2 CoF₂ + F₂ → 2 CoF₃[4]
-
-
Fluorination of the Hydrocarbon: The hydrocarbon vapor (1,3,5-trimethylcyclohexane) is passed over a heated bed of CoF₃. The CoF₃ is reduced back to CoF₂, and the hydrocarbon is perfluorinated. The reaction is thought to proceed via a single electron transfer mechanism involving carbocation intermediates, which can sometimes lead to rearrangements and a mixture of products.[4]
-
C₉H₁₈ + 36 CoF₃ → C₉F₁₈ + 18 HF + 36 CoF₂
-
Experimental Protocol: Fowler Process
-
Reactor Preparation: A nickel or nickel-alloy tube reactor is packed with CoF₂ powder.
-
Fluorinating Agent Regeneration: A stream of anhydrous fluorine gas diluted with nitrogen is passed through the reactor at 250-300°C to convert CoF₂ to CoF₃. The completion of the reaction is indicated by the breakthrough of fluorine gas at the reactor outlet.
-
Hydrocarbon Introduction: A stream of 1,3,5-trimethylcyclohexane vapor, carried by an inert gas (e.g., nitrogen), is introduced into the reactor containing the regenerated CoF₃ at a temperature of 300-400°C.
-
Product Collection: The effluent gas stream, containing the desired this compound, hydrogen fluoride (HF), and any byproducts, is passed through a series of traps. An alkaline scrubber is used to remove HF, followed by cold traps (e.g., liquid nitrogen) to condense the perfluorinated products.
-
Purification: The crude product is typically purified by fractional distillation to separate the desired isomer and remove any partially fluorinated or fragmented byproducts.
Diagram: Fowler Process Workflow
Caption: Workflow of the Fowler process for perfluorocarbon synthesis.
Electrochemical Fluorination (ECF) / Simons Process
Electrochemical fluorination, also known as the Simons process, is another widely used industrial method for producing perfluorinated compounds.[5][6] This process involves the electrolysis of a solution of an organic compound in anhydrous hydrogen fluoride (aHF).[5]
Mechanism: The organic substrate is dissolved in aHF, which serves as both the solvent and the fluorine source. An electric current is passed through the solution using nickel anodes.[5] While the exact mechanism is complex and debated, it is believed to involve the formation of high-valent nickel fluoride species on the anode surface, which then act as the fluorinating agent. This process typically results in the complete replacement of hydrogen atoms with fluorine.[7]
Experimental Protocol: Electrochemical Fluorination
-
Electrochemical Cell Setup: A Simons ECF cell, typically constructed from Monel or another HF-resistant material, is equipped with a pack of alternating nickel anodes and cathodes. The cell is also fitted with a reflux condenser cooled to a low temperature (e.g., -20°C) to retain aHF.
-
Electrolyte Preparation: Anhydrous hydrogen fluoride is condensed into the cell. The starting material, 1,3,5-trimethylcyclohexane, is then dissolved in the aHF to form the electrolyte. A conductivity additive, such as NaF, may be used.
-
Electrolysis: A constant voltage is applied across the electrodes to initiate the fluorination process. The temperature of the cell is typically maintained between 0°C and 20°C. Gaseous products, primarily hydrogen from the cathode and perfluorinated products, exit the cell.
-
Product Collection and Purification: The effluent gas stream is passed through a reflux condenser to return vaporized aHF to the cell. The perfluorinated products, being denser and immiscible with aHF, collect at the bottom of the cell and can be drained periodically. The crude product is then washed with a dilute base (e.g., sodium bicarbonate solution) to remove residual HF, dried, and purified by fractional distillation.
Diagram: Electrochemical Fluorination (ECF) Workflow
Caption: Workflow of the Electrochemical Fluorination (ECF) process.
Characterization Techniques: Verifying Structure and Purity
Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organofluorine compounds.[8][9]
-
¹⁹F NMR: This is the most informative technique for characterizing perfluorinated compounds. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly sensitive for NMR analysis.[8][10] The large chemical shift range of ¹⁹F NMR (over 800 ppm) provides excellent signal dispersion, allowing for the differentiation of fluorine atoms in different chemical environments.[10] For this compound, distinct signals will be observed for the trifluoromethyl (-CF₃) groups and the fluorine atoms on the cyclohexane ring. Spin-spin coupling between non-equivalent fluorine atoms provides valuable information about the connectivity of the molecule.
-
¹³C NMR: While ¹⁹F NMR is primary, ¹³C NMR can provide complementary structural information. The carbon signals will be split by the attached fluorine atoms, creating complex multiplets. The magnitude of the C-F coupling constants can help in assigning the carbon signals.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for volatile compounds like this compound.[11] The gas chromatograph separates the components of the sample before they enter the mass spectrometer.[12] Electron ionization (EI) is a common technique, but it often leads to extensive fragmentation of perfluorinated compounds, and the molecular ion may not be observed.[13][14] Softer ionization techniques like chemical ionization (CI) or field ionization (FI) can be used to increase the likelihood of observing the molecular ion.[14] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the fragments and the molecular ion, if present.[15]
Gas Chromatography (GC)
Gas chromatography is a crucial technique for assessing the purity of the synthesized product.[12][16]
-
Purity Assessment: A capillary column with a suitable stationary phase is used to separate the this compound from any starting material, partially fluorinated intermediates, or isomeric byproducts. A flame ionization detector (FID) or a thermal conductivity detector (TCD) can be used for detection. The purity is determined by the relative area of the product peak in the chromatogram.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₉F₁₈ | [1][17] |
| Molecular Weight | 450.07 g/mol | [1][17][18] |
| Appearance | Clear, colorless liquid | [19] |
| Boiling Point | ~127.4 °C | [18][19] |
| Melting Point | ~ -68 °C | [18][19][] |
| Density | ~1.888 g/mL | [18][19] |
| Refractive Index | ~1.2973 | [18][19] |
| Solubility | Insoluble in water; soluble in many fluorinated solvents. | [19] |
Conclusion
The synthesis of this compound is a technically demanding process that relies on specialized fluorination techniques such as the Fowler process and electrochemical fluorination. The successful synthesis must be followed by a comprehensive characterization protocol, primarily utilizing ¹⁹F NMR and GC-MS, to confirm the structure and ensure the high purity required for its advanced applications. This guide provides the foundational knowledge for researchers and scientists to approach the synthesis and characterization of this and other perfluorinated compounds with a solid understanding of the underlying principles and experimental considerations.
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chemical and physical properties of Perfluoro-1,3,5-trimethylcyclohexane
An In-Depth Technical Guide to the Chemical and Physical Properties of Perfluoro-1,3,5-trimethylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a fully fluorinated hydrocarbon, a member of the per- and polyfluoroalkyl substances (PFAS) class.[1][2] This guide provides a comprehensive technical overview of its core chemical and physical properties. Characterized by its exceptional chemical inertness, high thermal stability, and unique physical characteristics such as high density and low surface tension, this compound serves as a significant substance in various specialized applications. Its properties are a direct result of the complete substitution of hydrogen with fluorine, leading to strong carbon-fluorine bonds and significant steric shielding. This document consolidates critical data on its molecular structure, physicochemical parameters, stability, and safety, providing a foundational resource for professionals in research and development.
Molecular Structure and Identification
This compound is the perfluorinated analogue of 1,3,5-trimethylcyclohexane.[2] Its structure consists of a six-membered carbon ring where every hydrogen atom has been replaced by a fluorine atom, and three trifluoromethyl (-CF₃) groups are attached at the 1, 3, and 5 positions.
-
IUPAC Name: 1,1,2,3,3,4,5,5,6-nonafluoro-2,4,6-tris(trifluoromethyl)cyclohexane[1][4]
-
Synonyms: Octadecafluoro(1,3,5-trimethylcyclohexane), Nonafluoro-1,3,5-tris(trifluoromethyl)cyclohexane[4][5][7]
Caption: Molecular structure of this compound.
Physicochemical Properties
The complete fluorination of the hydrocarbon backbone imparts a unique set of physical properties to this compound, distinguishing it from conventional organic compounds. It exists as a clear, colorless, and odorless liquid at standard conditions.[8] Its high molecular weight contributes to a relatively high boiling point and density, while weak intermolecular forces result in low viscosity and surface tension.
Table 1: Key Physicochemical Data | Property | Value | Source(s) | | :--- | :--- | :--- | | Molecular Weight | ~450.07 g/mol |[1][3][5][9] | | Appearance | Clear, colorless liquid |[8][10] | | Odor | Odorless |[8] | | Boiling Point | 127.4 °C |[8][9] | | Melting Point | -68 °C |[8][9][10][11][] | | Density | 1.888 g/mL |[8][9][11][] | | Dynamic Viscosity | 2.275 mPa·s |[8][9] | | Kinematic Viscosity | 1.2 mm²/s |[8][9] | | Surface Tension | 17.7 mN/m |[9] | | Refractive Index | 1.2973 |[8][9] | | Vapor Pressure | ~1.3 kPa (at 20°C) |[8] | | Solubility | Insoluble in water; Soluble in some aliphatic and chlorinated hydrocarbons.[7][8] | | Partition Coefficient (log Kow) | 6.8 |[9] |
The high Log Kow value indicates significant lipophilicity and hydrophobicity.[9] This, combined with its insolubility in water, is a hallmark of many perfluorinated compounds.[7][8]
Chemical Stability and Reactivity
A defining characteristic of this compound is its exceptional chemical and thermal stability. This inertness is a direct consequence of the carbon-fluorine bond, which is one of the strongest single bonds in organic chemistry.[2]
-
Chemical Inertness: The molecule is non-reactive under normal conditions of use, storage, and transport.[8] The fluorine atoms create a dense electron shield around the carbon skeleton, protecting it from attack by most chemical reagents.
-
Thermal Stability: Perfluorocarbons are known to be thermally stable at temperatures significantly higher than their hydrocarbon counterparts.[13] this compound has a decomposition temperature of approximately 400 °C.[8] Saturated perfluorocarbons may require temperatures of 600 °C or higher for significant degradation.[14] This stability makes them suitable for high-temperature applications.
-
Reactivity Profile: It does not undergo hazardous polymerization and is stable under normal conditions.[8] No hazardous decomposition products are expected under standard storage and use.[8]
Relevance and Applications in a Research Context
While not a therapeutic agent itself, the unique properties of this compound and related perfluorocarbons make them valuable tools and materials in the biomedical and pharmaceutical fields. The strategic use of fluorine is a major theme in modern drug design, as it can influence properties like metabolic stability, membrane permeability, and binding affinity.[15][16]
-
Oxygen Delivery: Perfluorocarbons are excellent solvents for respiratory gases. This property has led to their investigation in applications such as partial liquid ventilation and as components of artificial blood substitutes.[]
-
Inert Media: Its chemical inertness makes it a suitable medium for sensitive chemical reactions or as a hydraulic or heat-transfer fluid in laboratory equipment.[2]
-
Tracer Studies: It has been used in the characterization of non-aqueous phase liquid/tracer interaction in environmental studies.[7]
-
Drug Delivery Systems: The hydrophobicity and lipophilicity of fluorinated compounds are leveraged in the design of advanced drug delivery systems, such as emulsions and nanoparticles.[17]
Safety and Handling
According to GHS classifications, this compound is considered an irritant.[1]
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][5]
-
Handling: Standard laboratory precautions should be observed, including the use of personal protective equipment (gloves, safety glasses). Work should be conducted in a well-ventilated area to avoid inhalation of vapors.[10] Avoid contact with skin, eyes, and clothing.[10]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[8][10]
Illustrative Experimental Protocol: Density Determination
The accurate determination of physical properties is fundamental to the application of any chemical compound. The following is a standard operating procedure for measuring the density of a liquid like this compound using a pycnometer.
Objective: To accurately measure the density (g/mL) of this compound at a controlled temperature.
Materials:
-
This compound sample
-
Gay-Lussac pycnometer (calibrated volume)
-
Analytical balance (±0.0001 g)
-
Constant temperature water bath
-
Lint-free tissues
-
Acetone (for cleaning)
-
Deionized water
Methodology:
-
Cleaning and Drying: Thoroughly clean the pycnometer and its stopper with acetone, followed by deionized water. Dry completely in an oven and allow to cool to ambient temperature in a desiccator.
-
Mass of Empty Pycnometer: Weigh the clean, dry pycnometer with its stopper on the analytical balance. Record this mass as m₁.
-
Calibration with Water: Fill the pycnometer with deionized water. Insert the stopper, allowing excess water to exit through the capillary. Ensure no air bubbles are present.
-
Temperature Equilibration: Submerge the filled pycnometer in the constant temperature water bath (e.g., 20 °C) for 20-30 minutes to allow the contents to reach thermal equilibrium.
-
Final Mass with Water: Remove the pycnometer from the bath, carefully dry the exterior with a lint-free tissue, and weigh it. Record this mass as m₂. The density of water (ρ_water) at the specific temperature is known from standard tables.
-
Sample Measurement: Empty and thoroughly dry the pycnometer. Fill it with the this compound sample, following the same procedure as in step 3.
-
Temperature Equilibration and Final Mass: Equilibrate the pycnometer with the sample in the water bath at the same temperature. Dry the exterior and weigh it. Record this mass as m₃.
-
Calculation:
-
Mass of water: m_water = m₂ - m₁
-
Volume of pycnometer: V = m_water / ρ_water
-
Mass of sample: m_sample = m₃ - m₁
-
Density of sample: ρ_sample = m_sample / V
-
Caption: Experimental workflow for density determination using a pycnometer.
Conclusion
This compound is a highly stable, inert, and dense fluorochemical. Its properties, governed by the strength and polarity of the C-F bond, make it a substance of interest for specialized applications where chemical resistance, thermal stability, and unique solubility characteristics are paramount. For researchers in materials science and drug development, understanding the foundational physicochemical properties of such perfluorinated scaffolds is essential for leveraging their potential in creating novel technologies and therapeutic systems.
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A Technical Guide to the Spectroscopic Characterization of Perfluoro-1,3,5-trimethylcyclohexane
Introduction
Perfluoro-1,3,5-trimethylcyclohexane (C₉F₁₈) is a perfluorocarbon (PFC) with a molecular weight of 450.07 g/mol .[1][2] Like other PFCs, it is a dense, chemically inert, and thermally stable liquid.[2] This compound exists as a mixture of cis and trans stereoisomers, which can influence its physical properties and potential applications.[] A thorough understanding of its molecular structure and purity requires detailed spectroscopic analysis.
Molecular Structure and Isomerism
This compound consists of a cyclohexane ring where all hydrogen atoms have been replaced by fluorine, and methyl groups at positions 1, 3, and 5 are perfluorinated to trifluoromethyl (-CF₃) groups. The stereochemistry of these -CF₃ groups gives rise to cis and trans isomers. In the cis isomer, all three -CF₃ groups are on the same face of the cyclohexane ring, while the trans isomer has at least one -CF₃ group on the opposite face.
Diagram: Chair Conformations of this compound Isomers
Caption: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups. For perfluorinated compounds, the C-F bond vibrations are the most prominent features.
Expected Spectral Features:
-
C-F Stretching Region: A very strong and broad absorption band is expected in the region of 1100-1300 cm⁻¹. This band is characteristic of C-F stretching vibrations in perfluorinated compounds. [4]The complexity of this band is due to the coupling of individual C-F stretching modes.
-
Fingerprint Region: The region below 1000 cm⁻¹ will contain complex patterns of C-C stretching and C-F bending vibrations, which can be useful for identifying the specific isomer.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C-F Stretch | 1100 - 1300 | Very Strong, Broad |
| C-C Stretch / C-F Bend | < 1000 | Medium to Weak, Complex |
Experimental Protocol: IR Data Acquisition
Caption: Workflow for acquiring an FTIR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common technique for volatile compounds like perfluorocarbons.
Expected Spectral Features:
-
Molecular Ion (M⁺): The molecular ion peak at m/z 450 is expected to be very weak or absent, which is a common characteristic of perfluorinated compounds. [1]* Base Peak: The most abundant ion is expected to be CF₃⁺ at m/z 69. [1]* Fragmentation Pattern: The fragmentation of cyclic perfluorocarbons typically involves the loss of CF₃ groups and cleavage of the ring. Ions of the general formula CₙF₂ₙ₋₁ are often prominent in the spectra of cyclic perfluorocarbons. [5]For this compound, key fragments would be expected from the loss of one or more CF₃ groups.
-
[M - F]⁺: m/z 431
-
[M - CF₃]⁺: m/z 381
-
Other significant fragments would include C₂F₅⁺ (m/z 119), C₃F₅⁺ (m/z 131), and C₄F₇⁺ (m/z 181).
-
Diagram: Proposed Mass Spectral Fragmentation Pathway
Caption: A simplified proposed fragmentation pathway.
Experimental Protocol: Mass Spectrometry Data Acquisition
Caption: Workflow for GC-MS data acquisition.
Conclusion
The spectroscopic characterization of this compound relies on a combination of NMR, IR, and MS techniques. While a complete set of experimental data is not publicly available, a comprehensive understanding of the expected spectral features can be derived from the principles of spectroscopy for fluorinated compounds and data from analogous structures. ¹⁹F and ¹³C NMR are crucial for distinguishing between the cis and trans isomers based on molecular symmetry. IR spectroscopy provides confirmation of the extensive fluorination through strong C-F stretching bands. Mass spectrometry reveals a characteristic fragmentation pattern dominated by the loss of CF₃ groups and the formation of the CF₃⁺ ion. The protocols and predictive data presented in this guide offer a solid foundation for researchers undertaking the analysis of this and related perfluorinated compounds.
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Perfluoro(1,3,5-trimethylcyclohexane) | C9F18 | CID 2776392 - PubChem. (n.d.). Accessed from [Link].
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An In-depth Technical Guide to Perfluoro-1,3,5-trimethylcyclohexane (CAS 374-76-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding Perfluoro-1,3,5-trimethylcyclohexane
This compound, with the CAS registry number 374-76-5, is a fully fluorinated derivative of 1,3,5-trimethylcyclohexane. The substitution of all hydrogen atoms with fluorine imparts exceptional chemical and thermal stability to the molecule.[1] This perfluorocarbon is a colorless, odorless, and non-flammable liquid with a high density and low surface tension.[2] Its unique combination of properties makes it a valuable compound in a variety of specialized applications, ranging from heat transfer and electronics cooling to its use as a tracer compound.[3]
Physicochemical Properties
The distinct properties of this compound are a direct result of the complete fluorination of its hydrocarbon analog. The strong carbon-fluorine bonds and the shielding effect of the fluorine atoms result in a molecule with low polarizability and weak intermolecular forces.
| Property | Value | Source |
| CAS Number | 374-76-5 | [4] |
| Molecular Formula | C₉F₁₈ | [4] |
| Molecular Weight | 450.07 g/mol | [4] |
| Appearance | Clear, colorless liquid | [2] |
| Odor | Odorless | [2] |
| Boiling Point | ~127.4 °C | [2][5] |
| Melting Point | ~-68 °C | [2][5] |
| Density | ~1.888 g/cm³ | [6] |
| Solubility | Insoluble in water; Soluble in some aliphatic and chlorinated hydrocarbons.[2] | |
| Vapor Pressure | ~1.3 kPa | [2] |
| Refractive Index | ~1.2973 | [5] |
Synthesis of this compound
The synthesis of perfluorocarbons like this compound is a specialized process due to the high reactivity of elemental fluorine. The primary industrial methods for producing such compounds are the Fowler process and electrochemical fluorination (the Simons process).
The Fowler Process
The Fowler process is a vapor-phase fluorination method that utilizes a high-valence metal fluoride, typically cobalt(III) fluoride (CoF₃), as a fluorinating agent.[7] This process moderates the highly exothermic reaction between a hydrocarbon and elemental fluorine.
The process can be conceptualized in two main stages:
-
Regeneration of the Fluorinating Agent: Cobalt(II) fluoride (CoF₂) is fluorinated at high temperatures to produce cobalt(III) fluoride. 2 CoF₂ + F₂ → 2 CoF₃
-
Fluorination of the Hydrocarbon: The hydrocarbon precursor, in this case, 1,3,5-trimethylcyclohexane (mesitylene), is passed over a heated bed of CoF₃. The CoF₃ transfers its fluorine atoms to the hydrocarbon, resulting in the perfluorinated product and regenerating CoF₂. C₉H₁₈ + 36 CoF₃ → C₉F₁₈ + 18 HF + 36 CoF₂
A significant challenge in this process is the potential for carbocation rearrangements, which can lead to a mixture of isomers.[7]
Caption: A simplified workflow of the Fowler Process for the synthesis of perfluorocarbons.
Electrochemical Fluorination (Simons Process)
Electrochemical fluorination (ECF), also known as the Simons process, is another key method for the production of perfluorinated compounds.[8] In this process, a solution of the organic compound in anhydrous hydrogen fluoride (HF) is electrolyzed.
The organic substrate, 1,3,5-trimethylcyclohexane, is dissolved in liquid HF, which serves as both the solvent and the fluorine source. An electric current is passed through the solution using nickel electrodes.[8] The hydrogen atoms on the hydrocarbon are progressively replaced by fluorine atoms at the anode.
C₉H₁₈ + 18 HF → C₉F₁₈ + 18 H₂
This method can also produce a mixture of isomers and some fragmentation products.[9]
Caption: Schematic of the Electrochemical Fluorination (Simons Process).
Safe Handling and Storage
This compound is considered to be of low toxicity; however, standard laboratory safety precautions should always be observed.[2]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat when handling this chemical.[6]
-
Ventilation: Use in a well-ventilated area to avoid inhalation of vapors.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances.[2]
-
Spill Response: In case of a spill, absorb the liquid with an inert material and dispose of it in accordance with local regulations.[2] Avoid release to the environment.[2]
Hazard Classifications: [10]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/eye protection/face protection.
Reactivity and Stability
This compound is chemically inert and thermally stable under normal conditions of use, storage, and transport.[2] It is non-reactive with most acids, bases, and oxidizing and reducing agents. Thermal decomposition can occur at very high temperatures (around 400 °C), which may release toxic fumes, including hydrogen fluoride.[2]
Spectroscopic Characterization
-
¹⁹F NMR: This is the most informative technique for characterizing perfluorinated compounds. The spectrum would be complex due to the presence of multiple, distinct fluorine environments and through-space coupling. The chemical shifts and coupling constants would be characteristic of the perfluoroalkyl structure.
-
Mass Spectrometry: Electron ionization mass spectrometry would show a molecular ion peak (M⁺) at m/z 450, corresponding to the molecular weight of C₉F₁₈. A characteristic fragmentation pattern involving the loss of CF₃ groups and other fluorinated fragments would also be observed.
-
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong C-F stretching vibrations, typically in the region of 1100-1300 cm⁻¹. The absence of C-H stretching bands would confirm the perfluorinated nature of the molecule.
Applications in Research and Industry
The unique properties of this compound make it suitable for a range of specialized applications:
-
Heat Transfer Fluids: Its high thermal stability, low viscosity, and wide liquid range make it an excellent heat transfer fluid, particularly in the electronics and semiconductor industries for cooling applications.
-
Dielectric Fluids: Due to its high dielectric strength and chemical inertness, it is used as an insulating fluid in high-voltage electrical equipment.
-
Tracer Studies: Perfluorocarbons can be detected at very low concentrations, making them ideal as tracers in environmental and hydrological studies. For instance, it has been used in the characterization of non-aqueous phase liquid/tracer interactions in vadose zone partitioning interwell tracer tests.[11]
-
Medical and Pharmaceutical Research: While not a direct therapeutic agent, its ability to dissolve large volumes of gases has led to research into its use in applications such as liquid ventilation and as a component of artificial blood substitutes.[]
Conclusion
This compound is a highly stable and inert perfluorocarbon with a unique set of physicochemical properties. Its synthesis is achieved through specialized fluorination techniques, and its handling requires standard laboratory safety precautions. The diverse applications of this compound in high-technology industries and scientific research underscore its importance as a specialty chemical. Further research into its properties and potential applications is ongoing.
References
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Fowler Process. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link][7]
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Perfluoro(1,3,5-trimethylcyclohexane). (n.d.). PubChem. Retrieved January 17, 2026, from [Link][10]
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Perfluoro(1,3,5-trimethylcyclohexane) (C9F18). (n.d.). PubChemLite. [Link]
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Electrochemical Fluorination of Organic Compounds. (n.d.). Revue Roumaine de Chimie. [Link]
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Electrochemical C(sp3)-H Fluorination. (2019). PubMed. [Link]
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Fluorocyclohexanes: Synthesis and structure of all-syn-1,2,4,5- tetrafluorocyclohexane. (2025). Beilstein Journal of Organic Chemistry. [Link]
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Electrochemical fluorination of some industrially important organic compounds. (2025). ResearchGate. [Link]
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An In-depth Technical Guide to the Solubility of Organic Compounds in Perfluoro-1,3,5-trimethylcyclohexane
Abstract
Perfluoro-1,3,5-trimethylcyclohexane, a highly fluorinated cyclic hydrocarbon, presents a unique and challenging solvent environment for organic compounds. Its distinct properties, including high density, low surface tension, and chemical inertness, make it a subject of interest for specialized applications in research, particularly in the realms of drug development and materials science. This technical guide provides a comprehensive exploration of the principles governing the solubility of organic compounds in this fluorous solvent. We will delve into the physicochemical characteristics of this compound, the theoretical underpinnings of solute-solvent interactions in fluorinated systems, predictive models for estimating solubility, and detailed experimental protocols for its empirical determination. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development seeking to understand and leverage the unique properties of this solvent.
Introduction: The Unique World of Perfluorinated Solvents
Perfluorinated compounds (PFCs), such as this compound, occupy a distinct niche in the landscape of chemical solvents. Characterized by the substitution of all hydrogen atoms with fluorine, these molecules exhibit exceptionally weak intermolecular van der Waals forces.[1] This leads to a suite of unusual properties, including low surface tension, high gas solubility, and a general immiscibility with both aqueous and many organic phases.[2] This latter characteristic gives rise to the concept of "fluorous" systems, which can form biphasic mixtures with common organic solvents, a property exploited in specialized synthesis and purification techniques.[3]
Understanding the solubility of organic compounds in this compound is paramount for its application. For instance, in drug delivery, the partitioning of a therapeutic agent into a fluorous phase can be a critical design parameter. Similarly, in materials science, the ability to dissolve specific organic precursors in a fluorinated solvent can enable the formation of novel polymers and coatings. This guide aims to provide the foundational knowledge and practical tools necessary to navigate the complexities of solubility in this unique solvent.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is the cornerstone for predicting and interpreting solubility behavior.
| Property | Value | Reference |
| Molecular Formula | C₉F₁₈ | [2] |
| Molecular Weight | 450.07 g/mol | [2] |
| Appearance | Clear, colorless liquid | [4] |
| Odor | Odorless | [4] |
| Boiling Point | ~127.4 °C | [4] |
| Melting Point | ~-68 °C | [4] |
| Density | ~1.888 g/mL | [4] |
| Viscosity (dynamic) | ~2.275 mPa·s | [4] |
| Refractive Index | ~1.2973 | [4] |
| Water Solubility | Insoluble/Not miscible | [5][6] |
These properties highlight the non-polar and weakly interacting nature of the solvent, which dictates its limited ability to dissolve most conventional organic solutes.
Theoretical Framework of Solubility in Perfluorinated Solvents
The adage "like dissolves like" provides a rudimentary but useful starting point for understanding solubility. However, the interactions in fluorous systems are more nuanced. The primary challenge for an organic solute to dissolve in a perfluorinated solvent is the energy required to create a cavity in the solvent for the solute molecule.[1] The weak intermolecular forces in perfluorocarbons mean that the energy cost of cavity formation is relatively low.[1] However, the subsequent favorable interactions between the solute and the perfluorinated solvent are often insufficient to overcome the solute-solute interactions in the solid state, leading to low solubility for many organic compounds.
Solute-Solvent Interactions
The interactions between an organic solute and this compound are dominated by dispersive forces. The highly electronegative fluorine atoms create a non-polar molecule with a very low polarizability.[7] This results in weak van der Waals interactions with most organic solutes. For a solute to exhibit appreciable solubility, it must either be very non-polar and have weak self-interactions, or it must possess structural features that can engage in more favorable interactions with the fluorinated solvent. One such feature is the presence of a "fluorous ponytail," a perfluorinated alkyl chain, which can enhance solubility in fluorous solvents.
Predictive Models for Solubility Estimation
Given the scarcity of comprehensive experimental solubility data for organic compounds in this compound, predictive models offer a valuable tool for initial screening and hypothesis generation.
Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters provide a semi-empirical method for predicting miscibility and solubility based on the principle that substances with similar HSP values are likely to be miscible.[8] The total Hildebrand solubility parameter is divided into three components:
-
δD: Energy from dispersion forces.
-
δP: Energy from polar interactions.
-
δH: Energy from hydrogen bonding.
COSMO-RS (COnductor-like Screening MOdel for Real Solvents)
COSMO-RS is a powerful quantum chemistry-based method for predicting the thermodynamic properties of fluids and solutions, including solubility.[9] It calculates the chemical potential of a solute in a solvent based on the interaction of their molecular surfaces. This a priori predictive method does not rely on experimental data for the specific system, making it particularly useful for novel solvents like this compound.[10] The model can provide quantitative predictions of solubility in mol/L or other units, offering a more detailed insight than qualitative methods.[11]
Experimental Determination of Solubility
Empirical measurement remains the gold standard for determining the solubility of an organic compound. The shake-flask method is a widely accepted and reliable technique for determining thermodynamic solubility.[12][13]
The Shake-Flask Method: A Step-by-Step Protocol
This protocol outlines the general steps for determining the solubility of a solid organic compound in this compound.
Materials:
-
This compound (high purity)
-
Solid organic solute of interest (high purity)
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and syringe filters (PTFE, compatible with the solvent)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS, or NMR)
Protocol Workflow:
Figure 1: General workflow for the shake-flask solubility determination method.
Detailed Steps:
-
Preparation of Supersaturated Solution:
-
Accurately weigh an excess amount of the solid organic solute and add it to a known volume of this compound in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial.[14]
-
-
Equilibration:
-
Place the sealed vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached. This is typically 24 to 72 hours.[14] It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed to let any suspended solid settle.
-
To ensure complete removal of undissolved solid, centrifuge the vials at a moderate speed.
-
Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a chemically resistant (PTFE) filter. This step is critical to avoid transferring any solid particles.[14]
-
-
Sample Dilution and Analysis:
-
Accurately dilute the filtered supernatant with a suitable solvent in which both the solute and this compound are soluble. This is often a challenging step due to the immiscibility of the solvent. A highly fluorinated co-solvent or a carefully selected organic solvent may be required.
-
Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV, GC-MS, or NMR) to determine the concentration of the solute.
-
-
Quantification:
-
Prepare a calibration curve of the solute in the same diluent used for the samples.
-
Calculate the concentration of the solute in the original this compound solution, accounting for the dilution factor. The solubility is typically expressed in units such as mg/mL, g/100 mL, or molarity (mol/L).
-
Expected Solubility Trends of Organic Compounds
While specific quantitative data is limited, general trends in the solubility of organic compounds in this compound can be inferred based on the principles of fluorous interactions.
| Compound Class | Expected Solubility | Rationale |
| Alkanes | Low to Moderate | While non-polar, the cohesive energy of alkanes can be significant, limiting their miscibility with the weakly interacting fluorinated solvent. |
| Aromatics | Low | The polarizable π-system of aromatic rings leads to stronger self-interactions that are not favorably overcome by the weak dispersion forces of the solvent. |
| Alcohols & Amines | Very Low | The strong hydrogen bonding between these molecules makes them highly insoluble in the non-polar, aprotic fluorinated solvent. |
| Ketones & Esters | Low | The polarity of the carbonyl group leads to dipole-dipole interactions that are not well-solvated by this compound. |
| Halogenated Hydrocarbons | Variable | Solubility will depend on the degree and type of halogenation. Highly chlorinated or brominated compounds may show some solubility. |
| Fluorinated Compounds | High | "Fluorous likes fluorous." Compounds with a significant degree of fluorination will exhibit the highest solubility due to favorable interactions. |
Conclusion
This compound is a solvent with a unique and highly specialized set of properties. Its low intermolecular forces and general inertness make it a poor solvent for most common organic compounds. However, for specific applications requiring a non-polar, non-coordinating, and chemically stable medium, it can be an invaluable tool. The solubility of organic solutes in this solvent is governed by a delicate balance of cavity formation energy and weak solute-solvent interactions. While experimental data remains sparse, predictive models such as Hansen Solubility Parameters and COSMO-RS can provide valuable initial estimates. For definitive solubility values, the shake-flask method, with careful consideration of the unique properties of the solvent, is the recommended experimental approach. As research into fluorous systems continues to expand, a deeper understanding of solubility in solvents like this compound will undoubtedly unlock new possibilities in drug development, materials science, and beyond.
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thermal stability and decomposition of Perfluoro-1,3,5-trimethylcyclohexane.
An In-Depth Technical Guide to the Thermal Stability and Decomposition of Perfluoro-1,3,5-trimethylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides a detailed exploration of the thermal characteristics of this compound. We will delve into its inherent stability, the mechanisms governing its decomposition under thermal stress, and the analytical methodologies required for its characterization. This document is structured to deliver not just data, but a causal understanding of the compound's behavior at elevated temperatures, ensuring a foundation of scientific integrity and practical insight.
Introduction to this compound
This compound (C₉F₁₈) is a fully fluorinated cyclic hydrocarbon, a member of the per- and polyfluoroalkyl substances (PFAS) class.[1] It is a clear, colorless, and odorless liquid at room temperature, characterized by high chemical inertness, non-flammability, and low solubility in water.[2][3] These properties stem from the immense strength of the carbon-fluorine (C-F) bonds, which are among the strongest in organic chemistry with a bond dissociation energy of approximately 485 kJ/mol.[3] Its robust nature makes it suitable for specialized applications, including as a heat transfer fluid, a dielectric coolant, and an inert solvent in chemical synthesis.[3] Understanding its thermal stability threshold and decomposition pathways is paramount for defining safe operating limits, predicting its environmental fate, and ensuring material compatibility in high-temperature applications.
Key Physical and Thermal Properties
A summary of the essential physical and thermal properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₉F₁₈ | [1] |
| Molecular Weight | ≈ 450.07 g/mol | [1][2] |
| Appearance | Clear, colorless liquid | [2] |
| Boiling Point | ≈ 127.4 °C | [2][4] |
| Melting Point | ≈ -68 °C | [2][4] |
| Density | ≈ 1.888 g/mL | [2][4] |
| Decomposition Temp. | ≈ 400 °C | [2] |
| Critical Temperature | ≈ 268.9 °C (542 K) | [2][4] |
| Critical Pressure | ≈ 18 bar | [2][4] |
Thermal Stability Profile
The defining characteristic of perfluorocarbons like this compound is their exceptional thermal stability. The molecule remains stable up to approximately 400 °C.[2][3] This high threshold is a direct consequence of the C-F bonds shielding the carbon skeleton from chemical attack and thermal degradation. However, above this temperature, the kinetic energy becomes sufficient to initiate the cleavage of the weakest bonds within the molecule, leading to irreversible decomposition. While the C-F bond is incredibly strong, the C-C bonds that form the perfluorinated backbone are comparatively weaker and thus represent the initial points of failure under severe thermal stress.[5]
Proposed Decomposition Pathways and Mechanisms
Direct experimental studies detailing the decomposition mechanism of this compound are not extensively documented in publicly available literature. However, by synthesizing data from studies on analogous short-chain perfluoroalkyl carboxylic acids (PFCAs) and other perfluorinated compounds, we can construct a scientifically grounded, proposed mechanism.[5][6] The thermal decomposition is expected to proceed via a radical-mediated chain-scission mechanism.[6]
Initiation: C-C Bond Homolysis The decomposition process is initiated by the cleavage of the weakest covalent bonds in the structure, which are the C-C bonds of the perfluorinated backbone, rather than the much stronger C-F bonds.[5] In the case of this compound, this would involve the homolytic scission of a C-C bond within the cyclohexane ring or the bond connecting a trifluoromethyl (-CF₃) group to the ring. This initial cleavage generates a pair of highly reactive perfluoroalkyl radicals.
Propagation and Product Formation Once formed, these perfluoroalkyl radicals can undergo several subsequent reactions:
-
Fragmentation: The radicals can "unzip" or fragment further, breaking more C-C bonds and producing smaller, volatile perfluorinated compounds.
-
Recombination: Radicals can recombine to form different, potentially more complex, perfluorinated molecules.[5]
-
Elimination: A radical can lose a fluorine atom (·F) to form a perfluoro-olefin (a compound with a C=C double bond).
This process leads to a complex mixture of smaller perfluorinated alkanes and alkenes. It is also plausible that highly toxic byproducts, such as Perfluoroisobutylene (PFIB), could be formed, as has been observed in the thermal degradation of other fluoropolymers like PTFE.[7]
Caption: Proposed radical-mediated decomposition pathway for this compound.
Experimental Analysis of Thermal Stability
To empirically determine the thermal stability and decomposition products of a compound like this compound, a suite of analytical techniques is employed. The combination of these methods provides a comprehensive picture of the material's behavior at elevated temperatures.
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary technique for determining the decomposition temperature.
Protocol for TGA Analysis:
-
Instrument Preparation: Ensure the TGA instrument is calibrated for both temperature and mass using certified standards.
-
Sample Preparation: Place a small, accurately weighed amount of this compound (typically 5-10 mg) into an inert TGA pan (e.g., platinum or ceramic).
-
Atmosphere Selection: Set the purge gas to an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.
-
Thermal Program:
-
Equilibrate the sample at a starting temperature, typically ambient (e.g., 30 °C).
-
Ramp the temperature at a controlled linear rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition, such as 600 °C.
-
-
Data Analysis: Plot the sample mass (%) as a function of temperature. The onset temperature of decomposition is identified as the point where significant mass loss begins.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Principle: To identify the specific chemical compounds produced during decomposition, Py-GC-MS is the method of choice. A sample is rapidly heated (pyrolyzed) to its decomposition temperature, and the resulting volatile fragments are immediately separated by gas chromatography and identified by mass spectrometry.
Caption: Workflow for identifying decomposition products using Py-GC-MS.
Conclusion
This compound exhibits high thermal stability, a characteristic trait of perfluorocarbons, with a decomposition threshold of approximately 400 °C.[2] This stability is owed to the strength of its C-F bonds.[3] When decomposition occurs, it is likely initiated by the cleavage of the less stable C-C bonds, proceeding through a radical-mediated mechanism to produce a variety of smaller perfluorinated compounds.[5][6] A thorough understanding of these thermal properties, validated through rigorous analytical techniques like TGA and Py-GC-MS, is essential for the safe and effective application of this compound in demanding thermal and chemical environments. This knowledge underpins risk assessment, process optimization, and the development of next-generation materials for high-performance applications.
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Navigating the Environmental Odyssey of Perfluoro-1,3,5-trimethylcyclohexane: A Technical Guide for Researchers
Foreword: Unveiling the Environmental Profile of a Unique Perfluorinated Compound
Perfluoro-1,3,5-trimethylcyclohexane (PFtMCH) stands as a distinct member of the vast family of per- and polyfluoroalkyl substances (PFAS). Its fully fluorinated, cyclic, and branched structure imparts a unique combination of chemical inertness and physical properties that dictate its behavior and ultimate fate in the environment. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the environmental transport and fate of PFtMCH. By integrating established physicochemical data with theoretical estimations and field-proven insights from the broader class of PFAS, this document aims to equip you with the knowledge to anticipate its environmental distribution, persistence, and potential for exposure. We will delve into the causality behind experimental and analytical choices, ensuring a self-validating framework for your own investigations.
Physicochemical Bedrock: The Foundation of Environmental Behavior
The environmental journey of any chemical is fundamentally governed by its intrinsic physicochemical properties. For PFtMCH, these properties paint a picture of a highly stable and hydrophobic substance.
| Property | Value | Source |
| Molecular Formula | C9F18 | [1] |
| Molecular Weight | 450.07 g/mol | [1] |
| Boiling Point | ~127.4 °C | [2] |
| Melting Point | ~-68 °C | [2] |
| Vapor Pressure | ~1.3 kPa (at 20°C) | [2] |
| Water Solubility | Insoluble/Not miscible | , [2][3] |
| Log Octanol-Water Partition Coefficient (Log Kow) | 6.8 | |
| Density | ~1.888 g/mL | [2] |
The high molecular weight and extensive fluorination result in a molecule with strong intramolecular bonds and weak intermolecular forces, leading to its relatively low boiling point for its mass. Crucially, its insolubility in water and high Log Kow value are strong indicators of its hydrophobicity, suggesting a preference for partitioning into organic matter and lipids rather than remaining in aqueous phases.
Environmental Partitioning: Where Does PFtMCH Go?
Understanding how PFtMCH distributes itself among the primary environmental compartments—air, water, soil, and biota—is critical to predicting its fate and potential for exposure. This partitioning behavior is dictated by key environmental fate parameters, which, in the absence of direct experimental data for PFtMCH, can be reliably estimated using Quantitative Structure-Activity Relationship (QSAR) models.
Soil and Sediment Sorption: The Organic Carbon Anchor
Given its hydrophobicity, PFtMCH is expected to exhibit significant sorption to soil and sediment, primarily driven by partitioning into organic carbon. The soil organic carbon-water partitioning coefficient (Koc) is a key parameter for quantifying this behavior.
Protocol Spotlight: Determining Koc for Hydrophobic Compounds
The gold standard for determining Koc is the batch equilibrium method (OECD Guideline 106). However, for highly hydrophobic compounds like PFtMCH, this method can be challenging due to their low water solubility. A more practical approach is the High-Performance Liquid Chromatography (HPLC) screening method (OECD Guideline 121), which correlates the retention time of a substance on a stationary phase with known Koc values of reference compounds.
QSAR Estimation of Koc
In the absence of experimental data, QSAR models can provide a reliable estimate of Koc. The OPERA (OPEn structure-activity Relationship App) model, for instance, is a widely used tool for predicting physicochemical properties.
Caption: QSAR workflow for HLC estimation.
Given its high vapor pressure and low water solubility, PFtMCH is predicted to have a relatively high Henry's Law Constant. This suggests that volatilization from surface waters and moist soils will be a significant transport pathway into the atmosphere.
Persistence and Transformation: A "Forever Chemical"?
The term "forever chemicals" is often applied to PFAS due to their extreme resistance to degradation. The carbon-fluorine bond is one of the strongest in organic chemistry, making perfluorinated compounds like PFtMCH exceptionally stable.
Abiotic Degradation: Resisting the Elements
PFtMCH is not expected to undergo significant abiotic degradation under typical environmental conditions.
-
Hydrolysis: The C-F and C-C bonds are resistant to hydrolysis.
-
Photolysis: Perfluorinated alkanes and cycloalkanes do not absorb light in the visible or near-UV spectrum, making direct photolysis in the environment negligible.
Biotic Degradation: A Formidable Challenge for Microbes
The fully fluorinated structure of PFtMCH presents a significant barrier to microbial degradation. The high strength of the C-F bond and the steric hindrance from the fluorine atoms make it difficult for microbial enzymes to attack the molecule. While some research has shown that certain polyfluorinated PFAS can be transformed by microorganisms, the complete mineralization of perfluorinated compounds like PFtMCH is considered to be extremely slow, if it occurs at all. [4][5][6][7]The branched cyclic structure of PFtMCH may further increase its resistance to microbial attack compared to linear perfluorinated compounds.
Mobility and Long-Range Transport: A Global Traveler
The combination of high volatility and extreme persistence suggests that PFtMCH has the potential for long-range atmospheric transport.
Caption: Long-range transport pathway for PFtMCH.
Once in the atmosphere, its chemical inertness allows it to persist for extended periods, enabling transport over vast distances by wind currents. Deposition in remote regions, such as the Arctic, can occur through wet (rain and snow) and dry deposition. This has been observed for other volatile PFAS and is a likely fate for PFtMCH.
Analytical Methodologies: Detecting a Needle in a Haystack
The reliable detection and quantification of PFtMCH in environmental matrices are essential for understanding its distribution and for risk assessment. Due to its volatility and non-polar nature, gas chromatography-mass spectrometry (GC/MS) is a suitable analytical technique. For aqueous samples, liquid chromatography-tandem mass spectrometry (LC/MS/MS) can also be employed, though sample preparation would be critical.
Protocol Spotlight: GC/MS Analysis of PFtMCH in Soil
-
Extraction: A representative soil sample is extracted with a suitable organic solvent, such as methanol or a mixture of methanol and water. [8]2. Cleanup: The extract is subjected to a cleanup step to remove interfering matrix components. Solid-phase extraction (SPE) with a sorbent like graphitized carbon black can be effective. [8]3. Instrumental Analysis: The cleaned extract is injected into a GC/MS system.
-
Gas Chromatograph: A non-polar or mid-polar capillary column is used to separate PFtMCH from other compounds.
-
Mass Spectrometer: The mass spectrometer is operated in electron ionization (EI) mode, and characteristic fragment ions of PFtMCH are monitored for identification and quantification.
-
Protocol Spotlight: LC/MS/MS Analysis of PFtMCH in Water
-
Sample Preparation: Due to its low expected concentration in water, a pre-concentration step is necessary. Solid-phase extraction (SPE) using a weak anion exchange cartridge is a common approach for a broad range of PFAS. [9]2. Instrumental Analysis: The concentrated extract is analyzed by LC/MS/MS.
-
Liquid Chromatograph: Reversed-phase chromatography with a C18 column is typically used for PFAS analysis.
-
Tandem Mass Spectrometer: The mass spectrometer is operated in negative ion mode using electrospray ionization (ESI). Multiple reaction monitoring (MRM) is used to enhance selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for PFtMCH. [10][11][12][13]
-
Conclusion: An Enduring Environmental Presence
The environmental fate and transport of this compound are characterized by its exceptional persistence and its propensity for partitioning into organic matter and the atmosphere. Its strong sorption to soil and sediment suggests limited mobility in the subsurface, while its high volatility indicates that atmospheric transport is a primary distribution pathway. The extreme resistance of PFtMCH to both abiotic and biotic degradation means that once released into the environment, it is likely to persist for a very long time, with the potential for long-range transport and accumulation in remote ecosystems. Further experimental studies are needed to refine our understanding of its environmental behavior and to validate the estimations presented in this guide. However, the available data and theoretical considerations strongly suggest that PFtMCH is a substance with a significant and enduring environmental presence.
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Agilent Technologies. (2023). Per- and Polyfluoroalkyl Substances in Soils Using Agilent Bond Elut Carbon S for PFAS Solid Phase Extraction Cartridges. [Link]
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Perfluoro-1,3,5-trimethylcyclohexane: A Deep Dive into Molecular Structure and Conformational Dynamics
Abstract
Perfluoro-1,3,5-trimethylcyclohexane (C9F18) is a fully fluorinated hydrocarbon belonging to the class of per- and polyfluoroalkyl substances (PFAS).[1][2] Its unique physicochemical properties, including high thermal and chemical stability, low surface tension, and high density, make it a compound of interest in various advanced applications, from heat transfer fluids to inert reaction media.[3][4] This in-depth technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of this compound, drawing upon established principles of stereochemistry, data from analogous fluorinated systems, and the established methodologies for their characterization. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of the structural nuances of this complex molecule.
Introduction: The Significance of Perfluorination on Cyclohexane's Geometry
The substitution of all hydrogen atoms with fluorine in a cyclohexane ring dramatically alters its electronic and steric profile. The high electronegativity of fluorine and the strength of the carbon-fluorine bond (approximately 485 kJ/mol) impart exceptional chemical inertness.[5] Furthermore, the larger van der Waals radius of fluorine compared to hydrogen introduces significant steric demands that govern the conformational preferences of the molecule.
In this compound, the presence of three bulky trifluoromethyl (-CF3) groups further complicates the conformational analysis. The interplay between the perfluorinated cyclohexane ring and these substituents dictates the molecule's three-dimensional shape, which in turn influences its macroscopic properties. Understanding this relationship is crucial for predicting its behavior in various applications and for the rational design of new materials.
Molecular Structure and Physicochemical Properties
This compound is a colorless, dense liquid with a high boiling point and low melting point, characteristic of many perfluorinated compounds.[3] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C9F18 | [1][2][6][] |
| Molecular Weight | 450.07 g/mol | [1][2][6][] |
| Boiling Point | 124-127.4 °C | [3] |
| Melting Point | -68 °C | [3] |
| Density | 1.888 g/mL | [3] |
| Appearance | Clear, colorless liquid | [4][8] |
Conformational Analysis: A Predominantly Chair-Based Landscape
Similar to its hydrocarbon analog, the conformational landscape of this compound is dominated by chair conformations, which minimize angle and torsional strain. However, the energetic barriers to ring inversion and the relative stabilities of different conformers are significantly influenced by the steric and electrostatic interactions of the fluorine and trifluoromethyl substituents.
The Chair Conformation: The Energetic Minimum
The chair conformation is the most stable arrangement for the perfluorocyclohexane ring, as it allows for the staggering of all C-F bonds, thus minimizing torsional strain.[1] The ring can exist in two rapidly interconverting chair forms.
Stereoisomerism: cis and trans Configurations
The 1,3,5-trisubstituted pattern of this compound gives rise to two principal stereoisomers:
-
cis-isomer: All three trifluoromethyl groups are on the same face of the cyclohexane ring.
-
trans-isomer: One trifluoromethyl group is on the opposite face of the ring relative to the other two.
These isomers are distinct chemical entities and are not interconvertible through conformational changes like ring flipping.
Conformational Preferences of the Trifluoromethyl Groups
The bulky trifluoromethyl groups exert a strong preference for the equatorial position on the cyclohexane ring to minimize steric hindrance. Axial positions lead to significant 1,3-diaxial interactions with other axial fluorine atoms, which is energetically unfavorable.
-
For the cis-isomer: The lowest energy conformation will have all three trifluoromethyl groups in equatorial positions. A ring flip would force all three into the highly unfavorable axial positions.
-
For the trans-isomer: The most stable conformation will have two trifluoromethyl groups in equatorial positions and one in an axial position. A ring flip would result in two axial and one equatorial trifluoromethyl group, a higher energy state.
The following diagram illustrates the chair conformations of the cis and trans isomers.
Caption: Conformational equilibrium of cis and trans isomers.
Based on minimizing steric interactions, the cis-isomer with all three -CF3 groups in the equatorial position is predicted to be the most thermodynamically stable stereoisomer and conformer of this compound.
Experimental and Computational Methodologies for Structural Elucidation
Gas Electron Diffraction (GED)
Gas Electron Diffraction (GED) is a powerful technique for determining the precise molecular structure of molecules in the gas phase, free from intermolecular interactions.[9] A GED study of the closely related perfluoro(methylcyclohexane) revealed that the conformer with the CF3 group in the equatorial position is significantly lower in energy than the axial conformer. A similar study on this compound would provide definitive data on bond lengths, bond angles, and torsional angles.
Experimental Protocol: Gas Electron Diffraction
-
Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.
-
Electron Beam Interaction: A high-energy electron beam is directed through the gas stream.
-
Scattering and Detection: The electrons are scattered by the molecules and the resulting diffraction pattern is recorded on a detector.
-
Data Analysis: The diffraction pattern is mathematically analyzed to derive the radial distribution of interatomic distances within the molecule.
-
Structural Refinement: The experimental data is fitted to a molecular model to refine the geometric parameters (bond lengths, angles).
19F Nuclear Magnetic Resonance (NMR) Spectroscopy
19F NMR spectroscopy is an invaluable tool for studying the conformational dynamics of fluorinated compounds.[10] At low temperatures, the rate of ring inversion in substituted cyclohexanes can be slowed sufficiently to observe distinct signals for axial and equatorial fluorine atoms. The chemical shifts and coupling constants of the fluorine nuclei provide detailed information about the molecular geometry and the relative populations of different conformers. Variable-temperature NMR studies can be used to determine the thermodynamic parameters for conformational equilibria.[6]
Workflow for Conformational Analysis using 19F NMR
Caption: Workflow for 19F NMR conformational analysis.
Computational Chemistry
In the absence of extensive experimental data, ab initio and density functional theory (DFT) calculations are crucial for predicting the stable conformations and their relative energies.[3] Molecular mechanics force fields specifically parameterized for perfluoroalkanes can also be employed for molecular dynamics simulations to study the dynamic behavior of the molecule.[5][11] These computational approaches can provide valuable insights into the geometric parameters and the energy barriers for conformational changes.
Conclusion
The molecular structure and conformational behavior of this compound are governed by the steric and electronic effects of its numerous fluorine and trifluoromethyl substituents. The molecule is expected to exist predominantly in a chair conformation, with a strong preference for the bulky trifluoromethyl groups to occupy equatorial positions. The cis-isomer, which can adopt an all-equatorial conformation for its substituents, is predicted to be the most stable stereoisomer. While direct experimental determination of its precise geometric parameters awaits further investigation, established techniques such as Gas Electron Diffraction and 19F NMR spectroscopy, complemented by computational modeling, provide a robust framework for its detailed structural elucidation. A thorough understanding of these structural and conformational intricacies is paramount for the continued development and application of this and other perfluorinated compounds in advanced technologies.
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Torsion Energy Profiles and Force Fields Derived from Ab Initio Calculations for Simulations of Hydrocarbon−Fluorocarbon Diblocks and Perfluoroalkylbromides | Request PDF - ResearchGate. Available from: [Link]
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Investigating the molecular-level thermodynamics and adsorption properties of per- and poly-fluoroalkyl substances - OSTI. Available from: [Link]
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. Available from: [Link]
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(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate. Available from: [Link]
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Fluorine NMR. Spectra of conformationally constrained Gem‐difluorocyclohexanes | Request PDF - ResearchGate. Available from: [Link]
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Molecular structures and compositions of trans-1,2-dichlorocyclohexane and trans-1,2-difluorocyclohexane in the gas phase: an electron-diffraction investigation - PubMed. Available from: [Link]
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The Dark Side of Fluorine | ACS Medicinal Chemistry Letters. Available from: [Link]
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Which of these two 1,3,5-trimethylcyclohexane isomers is more stable? - Quora. Available from: [Link]
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Number of stereoisomers of 1,3,5-trimethylcyclohexane - Chemistry Stack Exchange. Available from: [Link]
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Perfluoro(1,3,5-trimethylcyclohexane) (C9F18) - PubChemLite. Available from: [Link]
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Gas phase electron diffraction study of six fluoroethylenes - RSC Publishing. Available from: [Link]
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Methodological & Application
Application Notes and Protocols: Perfluoro-1,3,5-trimethylcyclohexane as a Gaseous Tracer for Vadose Zone Hydrology
An Application Guide for Researchers and Environmental Scientists
Introduction: Unveiling Subsurface Dynamics with Chemical Tracers
The vadose zone, the unsaturated region of earth between the land surface and the groundwater table, plays a critical role in the hydrological cycle and in mediating the transport of contaminants to groundwater resources.[1] Understanding the movement of gases and solutes through this complex, heterogeneous environment is paramount for applications ranging from environmental remediation and agricultural science to carbon sequestration and resource exploration. The fate and transport of volatile organic compounds (VOCs) in the vadose zone, for instance, is a primary driver of groundwater contamination and vapor intrusion into buildings.[2][3]
To characterize these subsurface processes, scientists rely on tracer tests, which involve introducing a detectable substance into the system and monitoring its movement.[4][5] While various tracers like salts, dyes, and isotopes are used, gaseous tracers are uniquely suited for investigating the soil-air phase.[1][6] Perfluorocarbon tracers (PFTs) have emerged as the gold standard for such applications due to a unique combination of chemical and physical properties.[7][8]
This guide focuses on a specific PFT, Perfluoro-1,3,5-trimethylcyclohexane (PF-TMCH) , detailing its application as a powerful tool for investigating gas transport and contaminant fate in the vadose zone.[9]
The Advantage of this compound (PF-TMCH)
PF-TMCH is a member of the perfluorocarbon family, which are compounds where all hydrogen atoms have been replaced by fluorine. This substitution imparts remarkable chemical and thermal stability.[8] The properties of PF-TMCH make it an almost ideal conservative gaseous tracer for subsurface investigations.
Causality of Key Properties:
-
High Volatility & Low Water Solubility: These properties ensure that PF-TMCH readily partitions into the soil gas phase, allowing it to effectively trace air movement rather than being significantly retarded by partitioning into soil water.
-
Chemical Inertness: The strength of the carbon-fluorine bond makes PF-TMCH non-reactive and resistant to biodegradation, ensuring that its concentration changes are due to physical transport processes (advection, diffusion) and not chemical loss.[8]
-
High Electron Affinity: This characteristic allows for extremely sensitive detection using Gas Chromatography with an Electron Capture Detector (GC-ECD) or Mass Spectrometry (GC-MS), enabling experiments with very small tracer masses.[7][10]
-
Low Environmental Background: PF-TMCH is a synthetic compound with negligible natural or anthropogenic background concentrations in the environment, providing a clear signal against a quiet baseline.[7][11]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 374-76-5 | [9][12] |
| Molecular Formula | C₉F₁₈ | [8][12] |
| Molecular Weight | 450.07 g/mol | [8][12] |
| Boiling Point | 127.4 °C | [8] |
| Density | 1.888 g/mL | [8] |
| Physical Form | Liquid | |
| Water Solubility | Not miscible or difficult to mix | [9] |
Core Applications in Vadose Zone Hydrology
The unique properties of PF-TMCH enable its use in a variety of critical subsurface investigations:
-
Characterizing Gas Transport Parameters: PF-TMCH is used to measure fundamental properties of the vadose zone, such as air permeability, effective diffusion coefficients, and tortuosity. These parameters are essential for building and calibrating accurate models of subsurface contaminant transport.[13][14][15]
-
Mapping Preferential Flow Paths: Injected PF-TMCH will preferentially move through zones of higher permeability. By mapping its concentration distribution at various points and depths, researchers can identify preferential flow paths that could rapidly transport contaminants to groundwater.
-
Leak Detection and Pathway Analysis: Its ability to be detected at ultra-trace levels makes PF-TMCH invaluable for locating leaks from underground pipelines, storage tanks, and waste containment facilities.[7] It can also be used to trace the migration pathways of landfill gas.[13]
-
Partitioning Interwell Tracer Tests (PITTs): PF-TMCH can be used in conjunction with other tracers in PITTs to characterize the distribution of non-aqueous phase liquids (NAPLs), such as spilled solvents or fuels, in the vadose zone.[9]
Experimental Workflow and Protocols
A successful tracer test requires careful planning and execution, from injection to final analysis. The overall workflow is a self-validating system that includes site characterization, controlled tracer release, systematic sample collection, and high-sensitivity analysis.
Protocol 1: Tracer Injection Methodology
Objective: To introduce a known mass of PF-TMCH into the vadose zone at a specific location and depth.
Materials:
-
Pure liquid this compound
-
Gas-tight syringe or mass flow controller
-
Pressurized cylinder of inert gas (e.g., Nitrogen)
-
Injection well or probe
Procedure:
-
Quantify Tracer: Determine the mass of PF-TMCH required based on the scale of the experiment, expected dilution, and analytical detection limits. For a small-scale test, this may be in the microliter to milliliter range.
-
Volatilization: Gently heat a known volume of liquid PF-TMCH in a sealed vessel to ensure complete volatilization into the gas phase. Alternatively, bubble an inert carrier gas through the liquid tracer.
-
Injection:
-
Forced Gradient: Connect the vessel containing the gaseous PF-TMCH to an injection well screened at the desired depth.
-
Use a mass flow controller and a carrier gas (e.g., N₂) to inject the tracer at a controlled rate over a defined period. This method is common for characterizing advective transport.
-
Natural Gradient (Diffusive): For diffusion-dominated experiments, a small amount of tracer can be released into a well or chamber and allowed to migrate naturally into the surrounding soil matrix.[15]
-
-
Record Parameters: Meticulously record the total mass of tracer injected, injection duration, flow rate, and injection depth. This information is critical for subsequent modeling.
Protocol 2: Soil Gas Sample Collection
Objective: To collect time-series soil gas samples from various locations to track the movement of the PF-TMCH plume.
Materials:
-
Sorbent tubes (e.g., glass tubes packed with Ambersorb® or similar carbonaceous adsorbent)[16]
-
Low-flow personal sampling pump
-
Multiport soil gas monitoring wells or probes
-
Tubing (e.g., Teflon® or stainless steel)
Procedure:
-
Well Installation: Install monitoring wells or probes at various distances and depths from the injection point to capture the three-dimensional movement of the tracer plume.
-
Pre-Test Sampling: Before injecting the tracer, collect background samples from all monitoring points to confirm the absence of PF-TMCH and other interfering compounds.
-
Active Sampling:
-
Connect a fresh sorbent tube to the desired port of a monitoring well using inert tubing.
-
Connect the other end of the tube to a calibrated low-flow sampling pump.
-
Draw a precise volume of soil gas (e.g., 100 mL to 1 L) through the sorbent tube. The PF-TMCH in the gas will adsorb onto the packing material.
-
Record the sampling time, duration, flow rate, and total volume for each sample.
-
-
Sample Handling: Immediately after sampling, cap both ends of the sorbent tube securely. Label it clearly with a unique ID, location, date, and time.
-
Time-Series Collection: Repeat the sampling process at all monitoring points at a predetermined frequency. The frequency should be highest shortly after injection and can be decreased as the plume disperses over time.
-
Storage: Store collected samples in a clean, cool environment away from potential contaminants until analysis.
Protocol 3: Sample Analysis via Thermal Desorption-Gas Chromatography/Mass Spectrometry (TD-GC/MS)
Objective: To accurately quantify the mass of PF-TMCH captured on each sorbent tube. The following is a generalized protocol based on established methods for PFT analysis.[10][16]
Instrumentation & Parameters:
-
System: Agilent® Gas Chromatograph (or equivalent) coupled with a Mass Selective Detector (MSD) and a Gerstel® Thermal Desorption Unit (TDU) and Cooled Injection System (CIS).
-
Sample Preparation: Dry sample tubes with ultra-high purity helium for at least 2 hours prior to analysis to remove moisture.[16]
-
Thermal Desorption:
-
The sorbent tube is placed in the TDU.
-
The TDU is heated (e.g., to 350°C for 9 minutes) to desorb the trapped analytes, which are swept by a carrier gas into the CIS.[16]
-
-
Cryogenic Focusing:
-
The CIS is pre-cooled with liquid nitrogen (e.g., to -130°C) to trap and focus the PF-TMCH into a very narrow band.[16] This step is critical for achieving sharp chromatographic peaks and low detection limits.
-
-
Injection: The CIS is rapidly heated (e.g., to 240°C) to inject the focused band of analytes onto the GC column.[16]
-
Gas Chromatography (GC) Parameters:
-
Column: Varian CP-Sil 5 CB (100m x 0.32mm, 5.0 µm film thickness) or similar non-polar capillary column.[16]
-
Carrier Gas: Helium at a constant flow (e.g., 1.2 mL/min).[16]
-
Oven Program: Isothermal start (e.g., 35°C for 22 minutes) followed by a temperature ramp (e.g., 10°C/min to 150°C).[16] This program is designed to separate the target PFT from any potential atmospheric interferents.
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization: Chemical Ionization (CI) is often preferred for high sensitivity.
-
Mode: Selected Ion Monitoring (SIM) is used to monitor for specific mass-to-charge ratio (m/z) ions characteristic of PF-TMCH (e.g., m/z 450), which dramatically increases sensitivity and selectivity.
-
-
Calibration: A multi-point calibration curve must be generated by analyzing sorbent tubes spiked with known quantities of a certified PF-TMCH standard. This is essential for converting instrument response into mass or concentration.
Safety and Handling
While perfluorocarbons are generally considered to have low toxicity, proper laboratory safety protocols must always be followed.[7][8]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat when handling liquid PF-TMCH.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid direct contact with skin and eyes. Wash hands thoroughly after handling.[17]
-
Storage: Keep the container tightly closed and store in a cool, dry, well-ventilated area.[17]
-
Disposal: Dispose of unused material and contaminated waste in accordance with local, state, and federal regulations. Avoid release to the environment.[17]
References
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Yuan, S., & Geng, X. (2021). Analytical Model for Volatile Organic Compound Transport in the Coupled Vadose Zone–Groundwater System. Journal of Hydrologic Engineering, 26(1). [Link]
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Yuan, S., & Geng, X. (2020). Analytical Model for Volatile Organic Compound Transport in the Coupled Vadose Zone–Groundwater System. PubMed Central. [Link]
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Li, G., et al. (2009). Assessment Model for Volatilization by Organic Compounds in Vadose Zone Soil. IEEE Conference Publication. [Link]
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Yates, S.R., & Enfield, C.G. (2020). Coupling Vapor Transport and Transformation of Volatile Organic Chemicals. Vadose Zone Hydrology: Cutting Across Disciplines, Oxford Academic. [Link]
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Tick, G.R., et al. (2011). Using a Gas-Phase Tracer Test to Characterize the Impact of Landfill Gas Generation on Advective-Dispersive Transport of VOCs in the Vadose Zone. PubMed Central. [Link]
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Strebel, H., & Pielke, R. (2008). Gas Transport and Mass Transfer within the vadose Zone: Tracer Experiments, 1-D analytical and 2-D numerical Modeling. Copernicus Meetings. [Link]
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Tick, G.R., et al. (2005). Gas-phase Diffusive Tracer Test for the In-Situ Measurement of Tortuosity in the Vadose Zone. ResearchGate. [Link]
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Walvoord, M.A., et al. (2014). Field-Scale Sulfur Hexafluoride Tracer Experiment to Understand Long Distance Gas Transport in the Deep Unsaturated Zone. Vadose Zone Journal, GeoScienceWorld. [Link]
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F2 Chemicals Ltd. (n.d.). Perfluorocarbon Tracers. F2 Chemicals Ltd Technical Article. [Link]
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National Energy Technology Laboratory (NETL). (n.d.). Collection and Analysis of Perfluorocarbon Tracer Compounds. NETL Publication. [Link]
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Simmonds, P.G., et al. (1995). The Atmospheric Background of Perfluorocarbon Compounds Used as Tracers. Environmental Science & Technology, ACS Publications. [Link]
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F2 Chemicals Ltd. (2020). Safety Data Sheet: this compound. F2 Chemicals Ltd. [Link]
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Dietz, R.N. (1986). An Improved Gas Chromatographic Method for the Determination of Perfluorocarbon Tracers in the Atmosphere. Brookhaven National Laboratory. [Link]
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Flury, M., & Flühler, H. (2003). Dyes as Tracers for Vadose Zone Hydrology. Reviews of Geophysics. [Link]
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Schlosser, P. (n.d.). Dyes, particles, ions, and other deliberate tracers. Columbia University. [Link]
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Smerdon, B. (2017). Field Methods in Hydrology, Chapter 14- Environmental Tracers. YouTube. [Link]
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Davis, S.N., et al. (1985). Ground-Water Tracers. U.S. Environmental Protection Agency. [Link]
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protocol for interwell tracer tests using Perfluoro-1,3,5-trimethylcyclohexane
An Application Guide to Interwell Tracer Testing Using Perfluoro-1,3,5-trimethylcyclohexane
Introduction: Illuminating the Subsurface
Interwell tracer tests are a powerful diagnostic tool used extensively in hydrogeology, environmental remediation, and the energy sector to map fluid communication pathways in subsurface reservoirs.[1][2] By injecting a unique chemical compound (a tracer) into one well and monitoring its appearance at surrounding wells, researchers can gain invaluable insights into reservoir characteristics such as well connectivity, fluid velocity, flow paths, and volumetric sweep efficiency.[1][3][4] This data is critical for optimizing resource recovery, understanding contaminant transport, and validating reservoir models.[5][6]
The choice of tracer is paramount to the success of these studies. An ideal tracer must be chemically and thermally stable, environmentally benign, and detectable at extremely low concentrations without interfering with natural reservoir processes.[1][4] Perfluorocarbons (PFCs), a class of synthetic compounds, have emerged as superior tracers due to their unique properties.[1][7] This application note provides a detailed protocol for conducting interwell tracer tests using a specific PFC, this compound (PFT), highlighting its advantages and providing a comprehensive methodology from test design to data interpretation.
The Tracer of Choice: this compound (PFT)
PFT is a perfluorinated cyclic hydrocarbon. Its utility as a tracer stems from a unique combination of physical and chemical properties that allow it to move with the injected fluid while being unambiguously detectable. The primary advantages of using PFT and other PFCs include:
-
Chemical Inertness: PFCs are exceptionally stable and non-reactive, ensuring they do not degrade under harsh reservoir conditions of high temperature and pressure or react with reservoir rock and fluids.[1]
-
Environmental and Safety Profile: PFT is non-toxic, non-flammable, and presents no known danger to humans if inhaled or ingested at the concentrations used in tracer studies.[8] These compounds have even been used in medical applications such as contrast agents for imaging.[8][9]
-
Ultra-Low Detection Limits: The most significant advantage of PFCs is their extremely low background concentration in the environment, which, combined with highly sensitive analytical techniques, allows for detection at parts-per-quadrillion levels.[7] This means very small quantities of the tracer are required for a successful test.
-
Unique Identification: A variety of PFCs are available, each with a unique chemical signature. This allows for the simultaneous injection of different PFC tracers into multiple wells, enabling the mapping of complex flow patterns from several sources in a single experiment.[7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Significance for Tracer Application |
| Chemical Formula | C₉F₁₈ | High degree of fluorination contributes to its extreme stability and inertness. |
| Molar Mass | 450.08 g/mol | A relatively heavy molecule, but its transport is governed by fluid flow. |
| Boiling Point | ~128 °C | Remains in the liquid phase under most reservoir conditions. |
| Water Solubility | Very Low (~10 ppm) | While low, its high detectability means it can still be used effectively in water-phase tracing at ultra-low concentrations or as an emulsion. Primarily used for gas or oil phase tracing.[7] |
| Vapor Pressure | Moderate | Volatility allows for easy separation from water samples for analysis by gas chromatography.[7] |
| Toxicity | Non-toxic | Ensures minimal environmental impact and simplifies health and safety procedures.[8] |
Comprehensive Protocol for Interwell Tracer Testing with PFT
A successful tracer study is a multi-stage process that requires meticulous planning, execution, and analysis. This protocol is designed as a self-validating system, incorporating quality control steps throughout the workflow.
Caption: Workflow for an interwell tracer test using PFT.
Phase 1: Test Design and Planning
This is the most critical stage, as poor design can compromise the entire study.[3]
-
Define Clear Objectives: Determine the specific information required from the test. Are you confirming a suspected high-permeability channel, evaluating waterflood sweep efficiency, or mapping connections in a complex fault block reservoir?[3][5] The objective dictates the test design.
-
Well Selection: Choose the injection and production wells based on the test objectives and existing knowledge of the reservoir. Consider well spacing, injection/production rates, and historical data.[3]
-
Tracer Quantity Calculation: The amount of PFT required depends on factors like interwell distance, injection rate, expected fluid dispersion, and the analytical detection limit. The goal is to inject enough tracer to ensure the concentration at the production well remains significantly above the detection limit after dilution in the reservoir.
-
Sampling and Analysis Plan:
-
Sampling Frequency: Plan for a high frequency of sampling at the production wells immediately following the estimated tracer breakthrough time. The frequency can be reduced as the concentration peak passes and the receding tail is monitored.[3]
-
Background Samples: Collect background samples from all monitoring wells before the tracer injection to confirm the absence of PFT or other interfering compounds.
-
Quality Control Samples: Plan to collect field blanks and trip blanks. These are essential for a self-validating protocol to rule out contamination during sampling and transport.[10]
-
Phase 2: Tracer Injection
The pulse or "slug" injection method is most common for technical and economic reasons.[3]
-
Safety First: Although PFT is non-toxic, standard laboratory personal protective equipment (PPE), including nitrile gloves and safety glasses, should be worn during handling.
-
Tracer Preparation: The calculated mass of PFT is typically dissolved in a suitable, mutually soluble carrier solvent or emulsified in a small volume of water to create the tracer slug.
-
Injection Procedure:
-
Ensure the injection well is operating at a stable rate.
-
Inject the tracer slug into the wellhead. The injection should be performed quickly to approximate an instantaneous pulse.[3]
-
Immediately follow the tracer slug with the main "drive" fluid (e.g., injection water) to push the tracer into the formation.
-
Record the exact start time and volume of the tracer injection.
-
Phase 3: Sample Collection and Handling
The integrity of the samples is critical for accurate results. Due to the ultra-sensitive analysis, preventing sample contamination is paramount. The following procedures are adapted from EPA guidelines for PFAS sampling.[10][11]
-
Personnel: The sample handler must wash their hands and wear new nitrile gloves for each sample to prevent cross-contamination.[10]
-
Materials to Avoid: Do not use any sampling equipment containing fluoropolymers, such as Teflon® tubing or tape, as these can leach interfering compounds.[12] Use polypropylene or high-density polyethylene (HDPE) bottles and tubing.
-
Sampling Point:
-
Sample Collection:
-
Fill the sample vial, typically a 40 mL glass or polypropylene vial.
-
Leave a small air space (ullage) in the bottle to facilitate mixing before analysis.[13]
-
Cap the bottle tightly.
-
-
Labeling and Storage:
Phase 4: Laboratory Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of PFT due to its exceptional sensitivity and specificity.[16]
-
Sample Preparation: In the lab, a sample of the water is taken. The volatile PFT tracer is extracted from the water phase, often using a purge-and-trap method, where an inert gas is bubbled through the water to carry the volatile PFT onto an adsorbent trap. The trap is then heated to release the PFT into the GC-MS.
-
GC-MS Analysis:
-
Gas Chromatography (GC): The PFT is separated from other volatile compounds based on its boiling point and interaction with the GC column. This provides a retention time that is characteristic of PFT.[17]
-
Mass Spectrometry (MS): As the PFT elutes from the GC column, it is fragmented into ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio, producing a unique fragmentation pattern or "mass spectrum" that serves as a definitive fingerprint for PFT.[16][18] This dual confirmation (retention time and mass spectrum) provides unambiguous identification and quantification.
-
Data Interpretation: From Concentration to Characterization
The output from the laboratory is a series of PFT concentrations for the samples collected over time. Plotting concentration versus time yields a tracer response curve, which provides a wealth of information.[5]
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Application Notes and Protocols for 19F NMR Spectroscopy using Perfluoro-1,3,5-trimethylcyclohexane as a Solvent
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Pursuit of Clarity in ¹⁹F NMR Spectroscopy
The fluorine-19 (¹⁹F) nucleus is a powerful probe in Nuclear Magnetic Resonance (NMR) spectroscopy, offering high sensitivity due to its 100% natural abundance and a wide chemical shift range that provides excellent signal dispersion.[1] These characteristics make ¹⁹F NMR an invaluable tool in pharmaceutical and agrochemical research for the identification and quantification of fluorine-containing compounds.[1] However, the choice of solvent is paramount to harnessing the full potential of ¹⁹F NMR. An ideal solvent should be chemically inert, possess thermal stability, and, most importantly, provide a clean and predictable background spectrum that does not interfere with the signals of the analyte.
Perfluoro-1,3,5-trimethylcyclohexane emerges as a compelling candidate for such applications. As a member of the perfluorocarbon family, it is chemically inert and thermally stable.[2] Its high degree of fluorination suggests excellent solubility for other fluorinated molecules, a common characteristic of this class of solvents.[1] This application note provides a comprehensive guide to the use of this compound as a solvent in ¹⁹F NMR spectroscopy, detailing its properties, offering detailed experimental protocols, and discussing its advantages for the analysis of fluorinated compounds, particularly in the context of drug discovery and development.
Physicochemical and Spectroscopic Properties of this compound
A thorough understanding of the solvent's properties is critical for its effective application. This compound is a colorless, odorless liquid at room temperature, a notable advantage over the waxy solid nature of its close analog, perfluorocyclohexane.[1][2] This simplifies sample preparation by eliminating the need for warming the solvent.
| Property | Value | Reference |
| Molecular Formula | C₉F₁₈ | [3] |
| Molecular Weight | 450.07 g/mol | [4] |
| Appearance | Clear, colorless liquid | [2] |
| Boiling Point | ~127.4 °C | [2] |
| Melting Point | ~-68 °C | [2] |
| Density | ~1.888 g/mL | [5] |
| Solubility | Insoluble in water; Soluble in aliphatic and chlorinated hydrocarbons. | [2] |
¹⁹F NMR Spectrum:
A critical aspect of an NMR solvent is its own spectrum. While a definitive, publicly available high-resolution ¹⁹F NMR spectrum for this compound is not readily found in the literature, we can infer its likely characteristics based on the behavior of similar perfluorinated cyclic compounds. Perfluorocyclohexane, for instance, exhibits a single sharp resonance at room temperature due to rapid conformational inversion.[1] It is plausible that this compound will also exhibit a relatively simple spectrum. However, the presence of non-equivalent fluorine atoms in the trifluoromethyl groups and on the cyclohexane ring may result in multiple distinct signals.
It is strongly recommended that users determine the ¹⁹F NMR spectrum of neat this compound in their own spectrometer before use as a solvent for analyte analysis. This will allow for the precise identification of solvent peaks and prevent any potential misinterpretation of data. A protocol for this determination is provided in the experimental section.
The Rationale for Using this compound in ¹⁹F NMR
The selection of a perfluorinated solvent like this compound is a strategic choice driven by the need to create an optimal environment for the analysis of fluorinated analytes. The diagram below illustrates the logical connections between the solvent's intrinsic properties and its advantages in ¹⁹F NMR spectroscopy.
Experimental Protocols
The following protocols provide a step-by-step guide for utilizing this compound as a solvent for ¹⁹F NMR spectroscopy.
Protocol 1: Determination of the Solvent's ¹⁹F NMR Spectrum
This initial protocol is crucial for identifying the chemical shifts of this compound.
Materials:
-
This compound
-
5 mm NMR tube
-
External lock capillary (e.g., D₂O) or utilize spectrometer's unlocked mode
-
Internal reference standard (optional, e.g., hexafluorobenzene, C₆F₆)
Procedure:
-
Add approximately 0.6-0.7 mL of this compound to a clean, dry 5 mm NMR tube.
-
If using an external reference, carefully insert the sealed capillary into the NMR tube.
-
Insert the NMR tube into the spectrometer.
-
As the solvent contains no deuterium, an external lock or the spectrometer's unlocked mode must be used.[1]
-
Perform shimming to optimize the magnetic field homogeneity.
-
Set the spectrometer to the ¹⁹F observe frequency.
-
Acquire a ¹⁹F NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data (Fourier transform, phase, and baseline correction).
-
Reference the spectrum. If an external standard was used, set its chemical shift to the known value (e.g., C₆F₆ at approximately -164.9 ppm relative to CFCl₃).[6] Record the chemical shifts of all observed solvent peaks.
Protocol 2: Standard 1D ¹⁹F NMR Spectroscopy of a Fluorinated Analyte
This protocol outlines the general procedure for acquiring a ¹⁹F NMR spectrum of a fluorinated analyte.
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-25 mg of the fluorinated analyte into a clean, dry vial.[1]
-
Add approximately 0.6-0.7 mL of this compound.
-
If quantitative analysis is desired, add a known amount of a suitable internal reference standard (e.g., 3,5-bis(trifluoromethyl)benzoic acid). The reference should have a signal that does not overlap with the analyte or solvent signals.[7]
-
Ensure the analyte is fully dissolved. Gentle vortexing may be required.
-
-
Transfer to NMR Tube:
-
Filter the solution through a pipette with a glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.
-
-
Instrument Setup and Data Acquisition:
-
Follow steps 3-7 from Protocol 1.
-
-
Data Processing:
-
Process the acquired Free Induction Decay (FID) as described in Protocol 1.
-
Reference the spectrum using the internal standard by setting its peak to the known chemical shift.[1]
-
Integrate the signals of interest.
-
Applications in Drug Discovery and Development
The unique properties of this compound make it a valuable tool in various stages of drug discovery.
-
Fragment-Based Drug Discovery (FBDD): ¹⁹F NMR is a powerful technique for screening libraries of fluorinated fragments to identify binders to target proteins.[8] The inert and non-interfering nature of this compound provides a clean background for detecting the subtle changes in the chemical shift of the fluorinated fragments upon binding.
-
Quantitative NMR (qNMR): The well-defined (though potentially multiple) solvent peaks of this compound could potentially serve as an internal standard for relative quantification, provided they do not overlap with analyte signals.[1] More reliably, the use of an external or internal standard in this solvent allows for accurate purity determination and concentration measurement of fluorinated active pharmaceutical ingredients (APIs) and intermediates.
-
Studying Fluorinated Drug Molecules: Many modern pharmaceuticals contain fluorine atoms. ¹⁹F NMR in a perfluorinated solvent can be used to study the structure and purity of these molecules without the interference of proton signals from traditional deuterated solvents.
Considerations for Solubility
A key consideration when using any solvent is the solubility of the analyte. Perfluorocarbons are known to be poor solvents for many non-fluorinated organic compounds. The general principle of "like dissolves like" is particularly relevant here.
-
Fluorinated Compounds: this compound is expected to be an excellent solvent for other highly fluorinated molecules.
-
Non-Fluorinated Compounds: The solubility of non-fluorinated, and particularly polar, organic molecules in this compound is likely to be low. For drug-like molecules that often contain a mix of polar and non-polar functionalities, solubility may be limited.
-
Empirical Determination: It is essential to empirically determine the solubility of your specific analyte in this compound before preparing an NMR sample. This can be done by attempting to dissolve a small, known amount of the analyte in a known volume of the solvent and observing for complete dissolution.
Conclusion
This compound presents itself as a promising solvent for ¹⁹F NMR spectroscopy, particularly for the analysis of highly fluorinated compounds. Its liquid state at room temperature simplifies sample handling compared to perfluorocyclohexane. While the absence of a readily available ¹⁹F NMR spectrum necessitates an initial characterization by the user, its chemical inertness and the absence of proton signals offer a clean background for ¹⁹F NMR experiments. For researchers and professionals in drug development, this solvent can be a valuable addition to their analytical toolkit, enabling clearer and more accurate characterization of fluorinated molecules. Careful consideration of analyte solubility is crucial for the successful application of this specialized solvent system.
References
- BenchChem. (2025). Application Notes and Protocols for 19F NMR Spectroscopy using Perfluorocyclohexane as a Solvent.
-
Ayotte, Y., Woo, S., & LaPlante, S. R. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12839–12847. [Link]
-
Leung, E. W., & Norton, R. S. (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 21(7), 860. [Link]
-
Di Lio, A., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(15), 8046–8051. [Link]
- Martin, G. J., Martin, M. L., & Odiot, S. (1973). Fluorine-19 Nuclear Magnetic Resonance. Organic Magnetic Resonance, 5(12), 543-552.
-
NMR Facility, UCSB Chem and Biochem. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]
-
Kaiser, C., et al. (2000). Solubility of Fluorinated Pharmaceuticals in Dense Carbon Dioxide. Organic Process Research & Development, 4(5), 353–356. [Link]
-
AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]
- Google Patents. (n.d.). US20050090408A1 - Solubility of perfluorinated polyethers in fluorinated solvents.
-
Reddit. (2015, September 11). Standardizing for 19F NMR. r/chemistry. Retrieved from [Link]
-
NMR Facility, UCSB Chem and Biochem. (n.d.). F19 detection. Retrieved from [Link]
-
Abraham, M. H., & Acree, W. E. (2004). The factors that influence solubility in perfluoroalkane solvents. Physical Chemistry Chemical Physics, 6(1), 117-122. [Link]
-
University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
-
SpectraBase. (n.d.). PERFLUORO-1,2,3-TRIMETHYLCYCLOBUTENE - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]
-
F2 Chemicals Ltd. (n.d.). This compound. Retrieved from [Link]
-
Fisher Scientific. (n.d.). This compound, mixture of isomers, tech., Thermo Scientific Chemicals. Retrieved from [Link]
-
PubChemLite. (n.d.). Perfluoro(1,3,5-trimethylcyclohexane) (C9F18). Retrieved from [Link]
-
PubChem. (n.d.). Perfluoro(1,3,5-trimethylcyclohexane). Retrieved from [Link]
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applications of Perfluoro-1,3,5-trimethylcyclohexane in materials science research
This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the applications of Perfluoro-1,3,5-trimethylcyclohexane in materials science. With full editorial control, this document is structured to provide an in-depth understanding of the compound's utility, moving beyond a rigid template to offer a narrative grounded in scientific expertise and practical insights.
Introduction: The Unique Advantages of a Perfluorinated Cycloalkane
This compound, a perfluorinated organic compound, possesses a unique combination of physical and chemical properties that make it a valuable tool in modern materials science research. Its chemical inertness, thermal stability, and distinct phase behavior, being immiscible with many organic solvents and water, are central to its applications.[1][2] These characteristics are leveraged to create novel materials and streamline synthesis and purification processes.
This guide will delve into the practical applications of this compound, with a particular focus on its role as a solvent in advanced polymerization techniques. We will explore the principles behind its use and provide detailed protocols to enable researchers to implement these methods in their own laboratories.
Core Application: Fluorous Biphasic Systems for Controlled Polymerization
One of the most powerful applications of this compound is in the creation of fluorous biphasic systems (FBS) for catalysis and polymerization.[3][4] An FBS typically consists of a fluorous solvent, such as this compound, and a conventional organic solvent. A key feature of many such systems is their temperature-dependent miscibility. At room temperature, the two solvents form distinct phases. However, upon heating, they can become a single, homogeneous phase, allowing for efficient mixing of reactants and catalysts. Upon cooling, the phases separate, providing a simple and effective method for separating the product from the catalyst.[3][4]
This elegant approach addresses a significant challenge in polymer synthesis: the removal of catalyst residues from the final polymer product. By "tagging" a catalyst with a fluorous moiety, it can be selectively sequestered in the fluorous phase after the reaction is complete.
Physicochemical Properties of this compound
A clear understanding of the physical properties of this compound is crucial for its effective application.
| Property | Value | Reference |
| Molecular Formula | C₉F₁₈ | [3] |
| Molecular Weight | 450.07 g/mol | [3] |
| Boiling Point | 125 °C | [2] |
| Melting Point | -68 °C | [2] |
| Density | 1.888 g/cm³ | [2] |
| Solubility | Not miscible or difficult to mix in water. | [2][5] |
Application Note: Radical Polymerization of Methyl Methacrylate in a Fluorous Biphasic System
This application note details the use of this compound in the free-radical polymerization of methyl methacrylate (MMA), a common monomer used to produce poly(methyl methacrylate) (PMMA), also known as acrylic or Plexiglas. The protocol employs a fluorous-tagged initiator to demonstrate the principle of catalyst/initiator recovery.
Principle
The polymerization is initiated by a fluorous-soluble initiator in a biphasic system of this compound and an organic solvent (e.g., toluene). At elevated temperatures, the solvents become miscible, allowing the initiator to come into contact with the MMA monomer and initiate polymerization. The growing polymer chains are insoluble in the fluorous phase and will precipitate or remain in the organic phase upon cooling. The fluorous phase, containing the unreacted initiator and its byproducts, can then be easily separated and potentially recycled.
Experimental Workflow Diagram
Caption: Workflow for fluorous biphasic polymerization.
Detailed Protocol
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Toluene
-
This compound
-
Fluorous-tagged initiator (e.g., a perfluoroalkyl-substituted azo initiator)
-
Methanol
-
Reaction vessel with a magnetic stirrer and condenser
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Separatory funnel
Procedure:
-
Monomer Preparation: Purify the methyl methacrylate (MMA) monomer by passing it through a column of basic alumina to remove the inhibitor.
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add the purified MMA (e.g., 10 g, 0.1 mol) and toluene (e.g., 20 mL).
-
Add the fluorous-tagged initiator (e.g., 0.1 mol% relative to the monomer). The exact amount will depend on the specific initiator used.
-
Add this compound (e.g., 20 mL).
-
-
Inert Atmosphere: Seal the flask and purge the system with an inert gas (Nitrogen or Argon) for 15-20 minutes to remove any dissolved oxygen, which can inhibit the polymerization.
-
Polymerization:
-
Immerse the reaction flask in a preheated oil bath or heating mantle set to the desired temperature (typically between 70 °C and 90 °C). The optimal temperature will depend on the decomposition kinetics of the chosen initiator.
-
Stir the reaction mixture vigorously to ensure proper mixing. The mixture should become homogeneous at the reaction temperature.
-
Allow the polymerization to proceed for the desired time (e.g., 4-8 hours). The progress of the reaction can be monitored by taking small aliquots and analyzing the conversion of the monomer by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
-
-
Product Isolation:
-
After the desired reaction time, turn off the heat and allow the reaction mixture to cool to room temperature. As the mixture cools, it will separate into two distinct phases: an upper organic layer containing the polymer and a lower, denser fluorous layer containing the initiator and its byproducts.
-
Carefully transfer the mixture to a separatory funnel and allow the layers to fully separate.
-
Drain the lower fluorous layer. This layer can be stored for potential recovery and reuse of the fluorous components.
-
-
Polymer Precipitation and Purification:
-
Pour the upper organic layer into a beaker containing a large excess of a non-solvent, such as methanol (e.g., 200 mL), while stirring. The poly(methyl methacrylate) will precipitate as a white solid.
-
Continue stirring for about 30 minutes to ensure complete precipitation.
-
Collect the polymer by vacuum filtration.
-
Wash the polymer with fresh methanol to remove any residual solvent and unreacted monomer.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
-
Self-Validating System and Causality
-
Phase Separation: The successful separation of the fluorous and organic layers upon cooling is a primary validation of the technique. The high density of this compound ensures it forms the lower layer, simplifying the separation process.
-
Catalyst/Initiator Removal: The effectiveness of the fluorous phase in sequestering the initiator can be confirmed by analyzing the final polymer product for residual fluorous compounds using techniques like ¹⁹F NMR spectroscopy. The absence or significant reduction of fluorine signals in the polymer confirms the successful purification.
-
Polymer Characterization: The synthesized polymer should be characterized to confirm its identity and properties. Techniques such as Fourier-transform infrared spectroscopy (FTIR) can confirm the presence of the expected functional groups in PMMA. Gel permeation chromatography (GPC) can be used to determine the molecular weight and molecular weight distribution of the polymer, providing insights into the control over the polymerization process.
Further Applications and Future Outlook
The principles demonstrated here can be extended to other types of polymerizations, including controlled radical polymerizations like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, by using appropriately designed fluorous-tagged catalysts or chain transfer agents.
Beyond polymerization, this compound and other perfluorinated solvents are finding applications in:
-
Synthesis of Fluorinated Polymers: Acting as a solvent for the synthesis of fluoropolymers where the monomer and polymer have good solubility.[6][7][8][9]
-
Heat Transfer Fluids: Due to their high thermal stability and inertness, they are used in demanding applications requiring efficient heat dissipation.[1]
-
Dielectric Fluids: Their excellent insulating properties make them suitable for use in high-voltage electronics.[1]
-
Medical Applications: Perfluorocarbons, in general, have been investigated as oxygen carriers in blood substitutes and for liquid ventilation.[6]
The continued exploration of fluorous systems and the unique properties of compounds like this compound will undoubtedly lead to further innovations in materials science, enabling the development of new materials with tailored properties and more sustainable and efficient synthetic processes.
References
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- Kuroda, T., et al. (2016). Synthesis of Fluorinated Polymers and Evaluation of Wettability. Molecules, 21(3), 358.
- Horváth, I. T. (n.d.). Fluorous Chemistry: From Biphasic Catalysis to a Parallel Chemical Universe and Beyond. ResearchGate.
- DeSimone, J. M., et al. (n.d.). Polymer Synthesis Using Hydrofluorocarbon Solvents. 1. Synthesis of Cross-Linked Polymers by Dispersion Polymerization in 1,1,1,2-Tetrafluoroethane. ResearchGate.
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- Siankevich, S., et al. (2018). Synthesis of Regular Polyhexene in Perfluoromethylcyclohexane. DR-53.
- Ameduri, B. (Ed.). (2020).
- Matyjaszewski, K., et al. (n.d.). Controlled Polymer Synthesis Toward Green Chemistry: Deep Insights into Atom Transfer Radical Polymerization in Biobased Substitutes for Polar Aprotic Solvents. ACS Sustainable Chemistry & Engineering.
- Ameduri, B., & Boutevin, B. (2001). Fluoroelastomers: synthesis, properties and applications. Progress in Polymer Science, 26(2), 105-187.
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Application Notes & Protocols: Perfluoro-1,3,5-trimethylcyclohexane for Advanced Laboratory Heat Transfer
Introduction
In modern research, pharmaceutical development, and sensitive chemical synthesis, precise and reliable temperature control is not merely a procedural step but a critical parameter for experimental success, reproducibility, and safety. The choice of a heat transfer fluid is paramount in achieving this control. Perfluoro-1,3,5-trimethylcyclohexane (CAS: 374-76-5) is a perfluorinated compound (PFC) that offers exceptional performance as a heat transfer medium in demanding laboratory settings.[1][2]
This guide provides an in-depth analysis of the properties, applications, and protocols for the effective use of this compound. Its unique combination of chemical inertness, a wide operational temperature range, high thermal stability, and excellent dielectric properties makes it an ideal candidate for cooling high-performance analytical instruments, managing exothermic reactions in chemical reactors, and serving as a coolant in recirculating chillers.[3][4][5]
As a member of the per- and polyfluoroalkyl substances (PFAS) class, this compound requires adherence to specific handling and disposal protocols due to its environmental persistence.[3][6] This document provides comprehensive safety guidelines to ensure its responsible use in a laboratory environment.
Physicochemical Properties: A Quantitative Overview
The efficacy of this compound as a heat transfer fluid is rooted in its distinct physical and chemical properties. These characteristics ensure reliable performance across a broad spectrum of temperatures and conditions without degradation or interaction with sensitive laboratory equipment.
| Property | Value | Unit | Significance in Heat Transfer Applications | Source |
| Identifier | ||||
| CAS Number | 374-76-5 | - | Unique identifier for the chemical substance. | [1] |
| Molecular Formula | C₉F₁₈ | - | Indicates a fully fluorinated cycloalkane structure, contributing to its inertness. | [1] |
| Molecular Weight | 450.07 | g/mol | Affects fluid dynamics and heat capacity calculations. | [1][7] |
| Thermal Properties | ||||
| Boiling Point | 127.4 | °C | Allows for efficient heat removal in applications operating well above ambient temperature. | [7] |
| Melting Point | -68 | °C | Enables use in low-temperature applications without freezing. | [7] |
| Specific Heat | 0.96 | kJ/kg/K | Defines the amount of heat energy the fluid can absorb per unit of mass. | [7] |
| Thermal Stability | High (up to ~350-400 °C for similar PFCs) | °C | Ensures fluid integrity and prevents decomposition at elevated operational temperatures.[8][9] | [8][9] |
| Physical Properties | ||||
| Density (at 20°C) | 1.888 | g/mL | High density must be considered for pump selection and system weight. | [7] |
| Kinematic Viscosity | 1.2 | mm²/s | Low viscosity ensures efficient pumping and good flow characteristics, even at low temperatures. | [7] |
| Surface Tension | 17.7 | mN/m | Low surface tension allows the fluid to wet surfaces effectively, improving heat transfer efficiency. | [7] |
| Vapor Pressure (at 25°C) | 1.3 | kPa | Low volatility reduces fluid loss from evaporation in open or semi-closed systems. | [7] |
| Safety & Environmental | ||||
| Flash Point | Not Flammable | - | High degree of safety, as it does not support combustion. | [3] |
| Water Solubility | Immiscible | - | Prevents contamination of aqueous systems and simplifies separation in case of leaks. | [2][10] |
| GHS Hazard Statements | H315, H319, H335 | - | Causes skin, eye, and respiratory irritation, necessitating appropriate PPE.[11] | [11] |
Key Applications in Research & Development
The superior properties of this compound make it suitable for a range of high-stakes laboratory applications where temperature control is critical.
-
Recirculating Chillers: As a primary coolant in recirculating chillers, it provides precise temperature control for a variety of instruments.[12][13] Its wide liquid range (-68°C to 127.4°C) allows a single chiller to be used for both sub-ambient cooling and elevated temperature tasks, enhancing laboratory versatility.[7]
-
Jacketed Reactor Temperature Control: In chemical and pharmaceutical synthesis, controlling the temperature of reaction vessels is crucial for managing reaction kinetics, yield, and safety.[14] The chemical inertness of this compound prevents any reaction with vessel materials or leakage contamination of the reaction mixture, which is a significant advantage over glycol or water-based fluids.
-
Thermal Management of Analytical and Medical Equipment: Sensitive electronic components within devices like MRI machines, CT scanners, mass spectrometers, and high-powered lasers generate significant heat that can compromise performance and lifespan.[14] The high dielectric strength and non-flammability of this fluid make it an ideal choice for direct or indirect cooling of these electronic systems without posing an electrical or fire hazard.[3]
Protocols for Laboratory Use
Protocol 3.1: System Preparation and Filling
Causality: Proper system preparation is critical to prevent contamination and ensure optimal thermal performance. Water contamination can lead to ice formation at sub-zero temperatures, causing blockages and pump damage. Particulate matter can abrade seals and clog narrow channels.
Methodology:
-
Material Compatibility Check: Before introduction, verify that all wetted components of the system (tubing, seals, pump heads, connectors) are compatible with perfluorinated fluids. Recommended materials include stainless steel, PTFE, PFA, and FEP. Avoid incompatible elastomers that may swell or degrade.
-
System Cleaning: Thoroughly flush the heat transfer loop with a suitable solvent (e.g., isopropyl alcohol) to remove any residual oils, particulates, or previous heat transfer fluids.
-
System Drying: Purge the system with dry, inert gas (e.g., nitrogen) until all cleaning solvent has evaporated. This step is crucial to prevent moisture-related issues. For high-performance systems, a vacuum drying step is recommended.
-
Fluid Transfer: In a well-ventilated fume hood, carefully transfer the this compound into the system's reservoir.[15] Use a clean, dedicated funnel and transfer container to avoid cross-contamination.
-
Degassing (Optional but Recommended): Circulate the fluid through the system for 15-30 minutes with the reservoir cap loosened to allow any trapped air to escape. This prevents pump cavitation and improves heat transfer efficiency.
Protocol 3.2: Operation of a Closed-Loop Cooling System for a Jacketed Reactor
Causality: This protocol establishes a reproducible workflow for precise temperature regulation of a chemical reaction. The closed-loop system ensures continuous heat removal or addition, maintaining the setpoint required for optimal reaction conditions.
Methodology:
-
System Integrity Check: Before starting, perform a visual inspection of all tubing and connections for signs of wear or potential leaks.
-
Initiate Fluid Circulation: Turn on the recirculating chiller and set the pump to a low flow rate. Allow the fluid to circulate through the reactor jacket for 5-10 minutes to ensure a stable flow path.
-
Set Temperature: Program the desired temperature setpoint on the chiller's controller. For cooling applications, allow the system to reach and stabilize at the setpoint before initiating the chemical reaction.
-
Monitor System Parameters: Throughout the operation, monitor the chiller's temperature display, system pressure, and fluid level. A significant drop in pressure may indicate a leak, while an increase could suggest a blockage.
-
Shutdown Procedure: Upon completion of the reaction, first ramp the temperature setpoint back to ambient to avoid thermal shock to the reactor vessel. Once at ambient temperature, the pump and chiller can be turned off.
Safety & Handling Protocols
This compound is stable and non-flammable, but as a fluorinated chemical, it requires specific handling procedures.[16]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile or neoprene), safety glasses or goggles, and a lab coat to prevent skin and eye contact.[15][17]
-
Ventilation: Handle the fluid in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of vapors.[15] The compound may cause respiratory irritation (H335).[11]
-
Storage: Store in a cool, dry, well-ventilated area away from direct sunlight.[15] Keep containers tightly sealed to prevent contamination and evaporation.
-
Spill & Leak Response:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite or chemical sorbent pads).
-
Collect the absorbed material into a sealable, properly labeled waste container.
-
Clean the spill area thoroughly.
-
-
Waste Disposal: Dispose of used fluid and contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.[15] Do not discharge directly into the environment, as PFAS compounds are environmentally persistent.[3]
Material Compatibility
The chemical inertness of this compound makes it compatible with most materials used in laboratory equipment. However, careful selection is necessary to ensure long-term system integrity.
-
Highly Compatible Metals: Stainless Steel (304, 316), Aluminum, Copper, Brass.
-
Highly Compatible Polymers: Polytetrafluoroethylene (PTFE), Perfluoroalkoxy (PFA), Fluorinated Ethylene Propylene (FEP), Polyether Ether Ketone (PEEK).
-
Generally Incompatible Materials: Certain elastomers and soft plastics can absorb the fluid, leading to swelling, loss of mechanical properties, and potential system failure. It is critical to consult manufacturer specifications for O-rings, gaskets, and flexible tubing to ensure compatibility with perfluorinated fluids.
Conclusion
This compound stands out as a high-performance heat transfer fluid for critical laboratory applications. Its broad operating temperature range, chemical inertness, and non-flammability provide a unique combination of performance, safety, and reliability. By following the detailed protocols for system preparation, operation, and safety outlined in this guide, researchers, scientists, and drug development professionals can effectively leverage the advantages of this fluid to achieve precise thermal control, thereby enhancing the quality, reproducibility, and safety of their experimental work. Responsible handling and disposal are paramount to mitigate the environmental impact associated with its classification as a PFAS compound.
References
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- Santa Cruz Biotechnology. Perfluoro(1,3,5-trimethylcyclohexane) | CAS 374-76-5.
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- Perfluoro-1,3-dimethylcyclohexane. (Note: While this source is for a similar compound, it provides relevant context on industrial uses like heat transfer.)
- ChemicalBook. (2024). This compound | 374-76-5.
- Sigma-Aldrich. Perfluoro(1,3,5-trimethylcyclohexane) | 374-76-5.
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- F2 Chemicals Ltd. This compound Safety Data Sheet.
- Environmental Litigation Group, P.C. Guidelines for Per- and Polyfluoroalkyl Substances.
- Thermo Fisher Scientific. (2024). SAFETY DATA SHEET: this compound.
- How Laboratory Chillers Are Used in Biochemistry and Pharmaceutical Labs.
- Organomation & PolyScience. (2024). In-Depth Look at Recirculating Chillers.
- MRC Lab. Laboratory Chillers.
- Borosil Scientific. Recirculating Chiller for Labs & Industry.
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The Untrodden Path: Perfluoro-1,3,5-trimethylcyclohexane as a Non-Reactive Mobile Phase in Gas Chromatography
Preamble: Charting a New Course in Gas Chromatography
In the established landscape of gas chromatography (GC), the mobile phase, or carrier gas, is the lifeblood of separation, conventionally employing inert gases like helium, nitrogen, or hydrogen.[1] This application note ventures into a largely theoretical domain: the use of a high molecular weight, liquid perfluorocarbon, specifically perfluoro-1,3,5-trimethylcyclohexane, as a non-reactive mobile phase. While not a standard practice, this exploration is intended for the forward-thinking researcher, offering a deep dive into the theoretical underpinnings, potential advantages, significant challenges, and a conceptual protocol for such a novel approach. This document is a starting point for innovation, grounded in the fundamental principles of chromatography.
This compound: A Profile of Inertness and Unique Properties
This compound (C9F18) is a fully fluorinated cyclic hydrocarbon. Its defining characteristic is the replacement of all hydrogen atoms with fluorine, bestowing upon it exceptional chemical inertness and thermal stability.[2] This non-reactivity is paramount for a mobile phase, which must transport analytes without engaging in chemical interactions.[2]
| Property | This compound | Helium | Hydrogen | Nitrogen |
| Molecular Weight ( g/mol ) | 450.07[3] | 4.00 | 2.02 | 28.01 |
| Boiling Point (°C) | ~127.4[2] | -269 | -253 | -196 |
| Physical State at STP | Liquid[2] | Gas | Gas | Gas |
| Density (g/cm³ at 25°C) | ~1.888[2] | 0.000164 | 0.000082 | 0.001145 |
| Reactivity | Highly Inert[2] | Inert[2] | Reactive (can hydrogenate unsat. compounds)[2] | Inert[2] |
This table starkly contrasts the conventional gaseous mobile phases with the dense, liquid nature of this compound, underscoring the novelty of its proposed application.
The Theoretical Promise: Why Consider a Perfluorinated Liquid Mobile Phase?
The motivation for exploring such an unconventional mobile phase lies in its potential to offer unique selectivity and analytical capabilities, particularly for highly reactive or sensitive analytes where even the minimal reactivity of standard carrier gases could be a concern.
Causality behind the choice:
-
Ultimate Inertness: Perfluorocarbons are among the most inert organic compounds known, offering a virtually non-interactive environment for analyte transport. This could be beneficial for analyzing highly reactive species, certain organometallics, or in applications where absolute sample integrity is critical.
-
Unique Solvating Properties (in the Gas Phase): As a vapor, this compound would have a significantly different solvating character compared to traditional carrier gases. This could alter analyte-stationary phase partitioning, potentially leading to novel separation selectivities for complex mixtures.
-
Potential for Higher Efficiency at Lower Flow Rates: Due to its high molecular weight, the optimal linear velocity for achieving maximum separation efficiency (as described by the Van Deemter equation) would theoretically be much lower than for helium or hydrogen. This could allow for longer columns and potentially higher overall resolution, albeit at the cost of longer analysis times.
The Practical Hurdles: A Self-Validating System of Challenges
The use of a liquid as a mobile phase in a technique named "gas" chromatography presents significant, though not insurmountable, technical challenges. Acknowledging these is key to a trustworthy scientific exploration.
-
Vaporization and Delivery: The primary obstacle is the need to convert the liquid into a stable, pulseless gas flow. This necessitates a high-temperature, high-pressure vaporization system upstream of the injector.
-
System Contamination and Carryover: The high boiling point of this compound increases the risk of condensation in cooler parts of the system, leading to memory effects and baseline instability.
-
Detector Compatibility: The introduction of a high molecular weight, complex molecule as the mobile phase would profoundly impact detector performance.
-
Mass Spectrometry (MS): The mobile phase would generate a complex background spectrum, potentially interfering with analyte identification and requiring specialized data processing to subtract the background.
-
Flame Ionization Detector (FID): While FIDs do not respond to perfluorinated compounds, the sheer mass of the mobile phase could affect flame stability and sensitivity.
-
Thermal Conductivity Detector (TCD): The thermal conductivity of this compound vapor would be vastly different from helium, necessitating a re-evaluation of detector response and sensitivity.
-
Conceptual Protocol for Gas Chromatography with a this compound Mobile Phase
Disclaimer: The following protocol is theoretical and intended as a starting point for method development. It has not been validated and requires significant instrumental modification and safety assessment.
Instrumental Setup: A Hypothetical Configuration
A standard gas chromatograph would require substantial modification. The core components would include:
-
Mobile Phase Reservoir: A high-pressure-capable, temperature-controlled vessel containing liquid this compound.
-
High-Pressure Liquid Pump: An HPLC-style pump to deliver a precise, pulseless flow of the liquid.
-
Vaporizer: A heated, high-pressure chamber to convert the liquid into a superheated, stable vapor. This is the most critical and custom component.
-
Heated Transfer Lines: All tubing from the vaporizer to the detector must be uniformly heated to well above the mobile phase's boiling point to prevent condensation.
-
Standard GC Components: A heated injector, a GC oven with a capillary column, and a suitable detector.
Sources
Application Note: A Robust GC-MS Method for the Quantification of Perfluoro-1,3,5-trimethylcyclohexane in Environmental and Biological Matrices
Abstract
Perfluoro-1,3,5-trimethylcyclohexane (PF-1,3,5-TMCH) is a fully fluorinated organic compound with high chemical and thermal stability. Its unique properties make it a substance of interest in various industrial applications, but also a potential environmental contaminant of concern. This application note presents a detailed, validated analytical method for the sensitive and selective detection of PF-1,3,5-TMCH in complex matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol herein provides a comprehensive guide for researchers, environmental scientists, and drug development professionals, covering sample preparation, instrumental analysis, and method validation in accordance with international guidelines.
Introduction: The Analytical Challenge of Perfluorinated Compounds
Per- and polyfluoroalkyl substances (PFAS) are a large class of synthetic chemicals characterized by their high persistence, bioaccumulative potential, and possible adverse health effects.[1][2] The detection and quantification of these "forever chemicals" at trace levels present significant analytical challenges due to their diverse physicochemical properties and the complexity of environmental and biological samples.[2][3] this compound (PF-1,3,5-TMCH), a cyclic perfluorinated alkane, is a non-polar and volatile compound, making Gas Chromatography-Mass Spectrometry (GC-MS) a suitable analytical technique for its determination.[4][5]
This application note addresses the need for a reliable and validated method for PF-1,3,5-TMCH analysis. We will delve into the rationale behind the chosen analytical strategy, providing a step-by-step protocol and a thorough discussion of the method validation process to ensure data integrity and reproducibility.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Molecular Formula | C₉F₁₈ | [6] |
| Molecular Weight | 450.07 g/mol | [5][6] |
| Boiling Point | 127.4 °C | [5] |
| Melting Point | -68 °C | [5][7] |
| Log Kow (Octanol-Water Partition Coefficient) | 6.8 | [5] |
| Synonyms | Octadecafluoro(1,3,5-trimethylcyclohexane), 1,1,2,3,3,4,5,5,6-Nonafluoro-2,4,6-tris(trifluoromethyl)cyclohexane | [8][9] |
The high volatility and non-polar nature of PF-1,3,5-TMCH, as indicated by its boiling point and high Log Kow, make it an ideal candidate for GC-MS analysis.
Experimental Workflow: From Sample to Result
The overall analytical workflow is designed to ensure efficient extraction, minimal contamination, and accurate quantification of PF-1,3,5-TMCH.
Figure 1: Overall experimental workflow for the analysis of this compound.
Detailed Protocols
Sample Preparation: Isolating the Target Analyte
The goal of sample preparation is to extract PF-1,3,5-TMCH from the sample matrix while removing interfering components.[3] Given its non-polar nature, both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are viable options.
Protocol 1: Solid-Phase Extraction (SPE) for Water Samples
This protocol is suitable for drinking water, groundwater, and surface water.
-
Cartridge Conditioning: Condition a 6 mL, 500 mg reversed-phase SPE cartridge (e.g., C18 or a specialized PFAS-free cartridge) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry.
-
Sample Loading: Load 500 mL of the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of a 50:50 (v/v) methanol:water solution to remove polar interferences.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elution: Elute the trapped PF-1,3,5-TMCH with 2 x 4 mL of hexane or iso-octane.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Internal Standard Spiking: Add an appropriate internal standard (e.g., a labeled perfluorinated compound not expected in the sample) prior to GC-MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for Soil and Biological Samples
This protocol is adaptable for soil, sediment, and plasma samples.
-
Sample Weighing: Weigh 5 g of the homogenized solid sample or 1 mL of plasma into a polypropylene centrifuge tube.
-
Solvent Addition: Add 10 mL of a suitable organic solvent such as hexane or methyl tert-butyl ether (MTBE).
-
Extraction: Vortex the mixture for 2 minutes and then sonicate for 15 minutes in a water bath.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the solid and liquid phases.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Repeat Extraction: Repeat the extraction process (steps 2-5) with another 10 mL of the solvent and combine the supernatants.
-
Concentration and Cleanup: Concentrate the combined extracts to 1 mL. A cleanup step using a silica gel or Florisil cartridge may be necessary for complex matrices to remove polar interferences.
-
Internal Standard Spiking: Add an internal standard before analysis.
GC-MS Instrumental Analysis
The following instrumental parameters are recommended for the analysis of PF-1,3,5-TMCH.
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | Agilent 8890 GC or equivalent | Provides excellent retention time reproducibility. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | Offers high sensitivity and selectivity. |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column | The non-polar stationary phase is ideal for the separation of non-polar analytes like PF-1,3,5-TMCH. |
| Injection Mode | Splitless | To maximize the transfer of the analyte to the column for trace-level detection. |
| Injection Volume | 1 µL | A standard volume for GC analysis. |
| Injector Temperature | 250 °C | Ensures efficient volatilization of the analyte without thermal degradation. |
| Oven Program | Initial temp: 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min | An optimized temperature program to achieve good chromatographic separation and peak shape. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | An inert carrier gas that provides good chromatographic efficiency. |
| Ionization Mode | Electron Impact (EI) at 70 eV | A robust and widely used ionization technique that produces reproducible fragmentation patterns. |
| MS Source Temp. | 230 °C | Prevents condensation of the analyte in the ion source. |
| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole mass analyzer. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | For enhanced sensitivity and selectivity by monitoring specific ions of the target analyte. |
| Monitored Ions (m/z) | To be determined from the mass spectrum of a PF-1,3,5-TMCH standard. Based on literature for similar compounds, characteristic fragments would likely include C₂F₅⁺ (m/z 119), C₃F₅⁺ (m/z 131), and other larger fragments resulting from the loss of CF₃ groups.[8] | The selection of specific and abundant ions is crucial for accurate quantification and identification. |
Method Validation: Ensuring Trustworthy Results
A rigorous method validation is essential to demonstrate that the analytical procedure is suitable for its intended purpose.[10][11] The validation should be performed according to the International Council for Harmonisation (ICH) guidelines.[10]
Figure 2: Key parameters for analytical method validation.
Table of Expected Validation Results:
| Parameter | Acceptance Criteria | Expected Result for PF-1,3,5-TMCH |
| Specificity | No interfering peaks at the retention time of the analyte. | The method should be highly specific due to the selectivity of the MS detector in SIM mode. |
| Linearity (R²) | R² ≥ 0.995 | A linear range of 1-100 ng/mL with R² > 0.998 is expected. |
| Accuracy (% Recovery) | 80-120% | Expected recovery rates between 85% and 115% in spiked matrix samples. |
| Precision (% RSD) | ≤ 15% | Repeatability (intra-day) and intermediate precision (inter-day) RSDs are expected to be below 10%. |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | Estimated LOD of 0.1-0.5 ng/mL. |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 | Estimated LOQ of 0.5-2 ng/mL. |
| Robustness | No significant changes in results with minor variations in method parameters. | The method is expected to be robust with slight variations in GC oven temperature ramp rate and injector temperature. |
Conclusion: A Path to Reliable Analysis
This application note provides a comprehensive and scientifically grounded framework for the analysis of this compound. The detailed protocols for sample preparation and GC-MS analysis, coupled with a rigorous validation strategy, offer a robust solution for the accurate and precise quantification of this emerging compound of interest. By understanding the causality behind the experimental choices, researchers can adapt and optimize this method for their specific applications, contributing to a better understanding of the environmental fate and potential impact of PF-1,3,5-TMCH.
References
-
U.S. Environmental Protection Agency. (2023). PFAS Analytical Methods Development and Sampling Research. Retrieved from [Link]
-
Organomation. (n.d.). PFAS Sample Preparation: A Definitive Guide. Retrieved from [Link]
- Giesy, J. P., & Kannan, K. (2002). Perfluorochemical surfactants in the environment. Environmental Science & Technology, 36(7), 146A–152A.
-
Innovation News Network. (2024). Entering the PFAS testing market: What you need to know. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2024). 11 Sampling and Analytical Methods – PFAS — Per- and Polyfluoroalkyl Substances. Retrieved from [Link]
-
F2 Chemicals Ltd. (n.d.). This compound. Retrieved from [Link]
-
Shimadzu Scientific Instruments. (n.d.). Analysis of Volatile PFAS in Water Using Head-Space Solid Phase Microextraction-Gas Chromatography/Mass Spectrometry (HS-SPME GC/MS). Retrieved from [Link]
- Mohler, F. L., Bloom, E. G., Wells, E. J., Lengel, J. H., & Wise, C. E. (1951). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 47(4), 298-304.
-
Agilent Technologies. (n.d.). Guide to Targeted Quantification and Screening of PFAS Compounds in Environmental Matrices. Retrieved from [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
PubChem. (n.d.). Perfluoro(1,3,5-trimethylcyclohexane). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Recent developments in methods for analysis of perfluorinated persistent pollutants. Retrieved from [Link]
-
PubChem. (n.d.). Perfluoro(1,3,5-trimethylcyclohexane). Retrieved from [Link]
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PNNL. (n.d.). Analysis of Perfluorinated, Pharmaceutical, Personal Care Compounds and Heavy Metals in Waste Water Sludge. Retrieved from [Link]
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Application Notes and Protocols for Perfluoro-1,3,5-trimethylcyclohexane in High-Pressure Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of a Pressure-Transmitting Medium
In the realm of high-pressure science, the ability to generate and maintain a truly hydrostatic (uniform) pressure environment is paramount for obtaining accurate and reproducible experimental data. The choice of the pressure-transmitting medium (PTM), the fluid that envelops the sample and transmits the applied force, is a critical determinant of experimental success. An ideal PTM should be chemically inert, have low compressibility, remain fluid to high pressures, and be compatible with the analytical techniques employed. Perfluoro-1,3,5-trimethylcyclohexane has emerged as a valuable PTM in high-pressure studies, particularly in diamond anvil cells (DACs), due to its unique combination of physical and chemical properties.
Why this compound? A Senior Application Scientist's Perspective
The selection of this compound is rooted in its inherent molecular stability and structure. As a fully fluorinated cyclic hydrocarbon, the fluorine atoms create a robust, non-reactive shield around the carbon backbone. This chemical inertness is of utmost importance in high-pressure experiments where the sample's intrinsic properties are under investigation. Any reaction between the sample and the PTM would compromise the integrity of the results.
From an experiential standpoint, its relatively high molecular weight and density contribute to a low compressibility, which is advantageous for achieving high pressures efficiently. Furthermore, its transparency across a broad spectral range makes it suitable for various spectroscopic and diffraction studies. While it may not maintain hydrostaticity to the same extreme pressures as condensed gases like helium or argon, its ease of use as a liquid at ambient conditions makes it a practical choice for a wide range of experiments up to the gigapascal (GPa) range.[1][2][3]
Core Properties and Rationale for Use
The utility of this compound as a hydraulic fluid in high-pressure experiments is underpinned by several key characteristics:
-
Chemical Inertness: Fully fluorinated compounds exhibit exceptional chemical stability.[4] This prevents chemical reactions with the sample, gasket materials, or diamond anvils, even under extreme pressures and temperatures.
-
Hydrostaticity: While all liquid PTMs will eventually solidify under pressure, leading to non-hydrostatic conditions, perfluorinated fluids like Fluorinert™ have been shown to maintain a reasonable degree of hydrostaticity up to approximately 2 GPa.[2] This is crucial for experiments where uniform pressure distribution across the sample is essential to avoid stress-induced artifacts.
-
Optical Transparency: this compound is transparent to a wide range of electromagnetic radiation, including visible light, UV, and X-rays. This property is indispensable for in-situ spectroscopic and diffraction measurements within a diamond anvil cell.[5][6]
-
High Density and Low Compressibility: With a density of approximately 1.888 g/cm³, this fluid is relatively incompressible.[7][8] This allows for the efficient generation of high pressures within the DAC.
-
Ease of Handling: As a liquid at ambient temperature and pressure, it is significantly easier and safer to load into a DAC compared to cryogenic gases like helium or argon, which offer superior hydrostaticity but require specialized loading systems.[1]
Quantitative Data Summary
For ease of reference, the key physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉F₁₈ | [9][10] |
| Molecular Weight | 450.07 g/mol | [7][9][10] |
| Appearance | Clear, colorless liquid | [11] |
| Density | ≈ 1.888 g/cm³ | [7][8][11] |
| Boiling Point | ≈ 127.4 °C | [7][11] |
| Melting Point | ≈ -68 °C | [7][8][11] |
| Refractive Index | ≈ 1.2973 | [7][11] |
| Viscosity (kinematic) | ≈ 1.2 mm²/s | [7][11] |
| Solubility | Insoluble in water; soluble in aliphatic and chlorinated hydrocarbons. | [8][11] |
Experimental Protocols
Protocol 1: Diamond Anvil Cell (DAC) Loading with this compound
This protocol outlines the standard procedure for loading a sample into a diamond anvil cell using this compound as the pressure-transmitting medium.
Materials:
-
Diamond Anvil Cell (DAC)
-
Gasket (e.g., stainless steel, rhenium)
-
Sample
-
Ruby spheres (for pressure calibration)
-
This compound
-
Micromanipulators
-
Stereomicroscope
-
Fine-tipped needles or tungsten probes
Workflow Diagram:
Caption: Workflow for loading a diamond anvil cell.
Step-by-Step Methodology:
-
Gasket Preparation:
-
Pre-indent a metallic gasket between the diamond anvils to the desired thickness. The indented area will serve as the lateral support for the sample chamber.
-
Drill a hole in the center of the indented area to create the sample chamber. The diameter of the hole should be approximately one-third to one-half of the culet diameter of the diamonds.
-
-
Sample and Ruby Loading:
-
Place the prepared gasket onto the lower diamond anvil.
-
Carefully place a small amount of the sample into the center of the sample chamber.
-
Add one or two small ruby spheres next to the sample. These will be used for in-situ pressure measurement via ruby fluorescence.
-
-
Introduction of the Pressure-Transmitting Medium:
-
Under a stereomicroscope, carefully dispense a small drop of this compound directly into the sample chamber, ensuring the sample and ruby spheres are fully submerged. Avoid introducing air bubbles.
-
-
Sealing the DAC:
-
Carefully bring the upper diamond anvil into contact with the gasket.
-
Slowly tighten the screws of the DAC to seal the sample chamber. Observe the process under the microscope to ensure the sample is not crushed and the gasket is sealing properly.
-
-
Initial Pressure Check:
-
Use a spectrometer to measure the fluorescence spectrum of the ruby spheres. The shift in the R1 fluorescence line will indicate the initial pressure inside the cell.
-
Check for any leakage of the PTM from the gasket. If leakage is observed, the cell must be reloaded.
-
Safety and Handling
This compound is generally considered to be of low toxicity.[4] However, as with all laboratory chemicals, appropriate safety precautions should be taken.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and gloves.[12]
-
Ventilation: Handle the fluid in a well-ventilated area or under a chemical fume hood to avoid inhalation of any vapors.[11]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[11]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Avoid release into the environment.[11]
-
Fire Safety: While non-flammable, in the event of a fire involving other materials, suitable extinguishing media include water spray, dry powder, foam, or carbon dioxide.[11] Toxic fumes may be released in a fire.[11]
Logical Relationships and Considerations
The decision-making process for utilizing this compound involves balancing its advantages against its limitations.
Caption: Decision logic for selecting a pressure-transmitting medium.
For experiments conducted at pressures significantly exceeding 2 GPa where pristine hydrostaticity is required, condensed gases are a more suitable choice. However, for a vast number of studies in chemistry, materials science, and pharmacology that operate within the lower gigapascal range, the ease of use and excellent chemical inertness of this compound make it an optimal and practical hydraulic fluid.
References
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Mączka, M., Gągor, A., & Herman, A. (2025). Evaluations of pressure-transmitting media for cryogenic experiments with diamond anvil cell. Request PDF. Available from: [Link]
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F2 Chemicals Ltd. This compound Product Safety Information Sheet. Available from: [Link]
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F2 Chemicals Ltd. This compound. Available from: [Link]
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Motaln, K., et al. (2025). Hydro-static behaviour of highly inert Fomblin and Halocarbon fluids as pressure-transmitting media in high-pressure experiments. PubMed. Available from: [Link]
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PubChem. Perfluoro(1,3,5-trimethylcyclohexane) | C9F18 | CID 2776392. National Center for Biotechnology Information. Available from: [Link]
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Klotz, S., et al. (2009). Hydrostatic limits of 11 pressure transmitting media. Journal of Physics D: Applied Physics. Available from: [Link]
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PubChem. 1,3,5-Trimethylcyclohexane | C9H18 | CID 35364. National Center for Biotechnology Information. Available from: [Link]
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Tateiwa, N., & Haga, Y. (2009). Evaluations of pressure-transmitting media for cryogenic experiments with diamond anvil cell. PubMed. Available from: [Link]
-
Jaffe, A. A Practical Guide to Working with Diamond-Anvil Cells. University of Notre Dame. Available from: [Link]
-
Sinogeikin, S. V., et al. (2025). High-pressure fluorescence measurements using a diamond anvil cell (DAC). Request PDF. Available from: [Link]
-
McCulloch, D. G., et al. (2022). High-Pressure Laser Reactive Synthesis Within Diamond Anvil Cells of Carbon Allotropes from Methanol. MDPI. Available from: [Link]
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Application Notes & Protocols: A Guide to Investigating Fluid Flow in Porous Media with Perfluoro-1,3,5-trimethylcyclohexane
Foreword: Visualizing the Invisible
The study of fluid dynamics within porous media is fundamental to a vast array of scientific and industrial pursuits, from optimizing drug delivery systems and designing bioreactors to enhancing geothermal energy extraction and managing groundwater resources.[1][2][3][4] A primary obstacle in this field is the opaque nature of most porous materials, which prevents direct optical observation of flow paths, velocity fields, and multiphase interactions at the pore scale.[5][6] To overcome this, researchers employ Refractive Index Matching (RIM), a powerful technique that renders the porous medium transparent by saturating it with a fluid that shares the same refractive index.[7][8][9][10]
This guide details the application of Perfluoro-1,3,5-trimethylcyclohexane (PF-TMCH), a uniquely suited fluorinated liquid, for conducting high-fidelity investigations of fluid flow in model porous systems. We will explore the scientific rationale for its selection and provide detailed, validated protocols for single-phase and two-phase flow experiments using advanced imaging techniques.
The Rationale: Why this compound?
The choice of an immersion fluid in RIM studies is critical. The fluid must not only match the refractive index of the solid matrix but also possess a suite of physical and chemical properties that ensure experimental accuracy, reproducibility, and safety. This compound emerges as a superior candidate due to the following characteristics.
Causality Behind the Choice: A Breakdown of Key Properties
-
Low Refractive Index (RI): PF-TMCH has a refractive index of approximately 1.297.[11][12] This low value is advantageous as it closely matches that of many transparent polymers and glasses used to fabricate model porous media, such as FEP (Fluorinated Ethylene Propylene) or custom-synthesized hydrogels, simplifying the material selection process.[9][13]
-
Chemical and Thermal Inertness: As a fully fluorinated compound, PF-TMCH exhibits exceptional chemical stability.[12][14] The strength of the carbon-fluorine bond renders it non-reactive with common materials, acidic or basic solutions, and tracer dyes. This inertness ensures that the fluid's properties remain constant throughout the experiment, preventing unintended chemical interactions that could alter flow behavior.[14]
-
Optical Clarity & Purity: The compound is a clear, colorless liquid, ensuring maximum light transmission for high-resolution imaging techniques like Particle Image Velocimetry (PIV) and microscopy.[12][15]
-
High Density and Low Surface Tension: With a density of ~1.888 g/cm³, PF-TMCH is significantly denser than water.[11][15] This density difference creates a strong gravitational force that is highly beneficial in multiphase flow studies, allowing for clear and stable phase separation. Furthermore, perfluorocarbons are known for their low surface tension and high interfacial tension against water, which are critical parameters influencing capillary forces and displacement dynamics in immiscible flow experiments.[16][17]
-
Safety Profile: PF-TMCH is non-flammable and is not considered a hazardous chemical under OSHA 2012 standards, offering a safer alternative to many volatile organic solvents used in RIM studies.[12][15] Proper laboratory hygiene and handling should still be observed as per the Safety Data Sheet (SDS).
Quantitative Data Summary
The properties of this compound are summarized below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₉F₁₈ | [18] |
| Molecular Weight | ~450.07 g/mol | [18][] |
| Appearance | Clear, Colorless Liquid | [12][15] |
| Density (@ 20°C) | ~1.888 g/cm³ | [11][15] |
| Boiling Point | ~127 °C | [11][15] |
| Melting Point | ~ -68 °C | [11][15] |
| Refractive Index (n_D^20) | ~1.297 | [11][12] |
| Kinematic Viscosity | ~1.2 mm²/s | [11][12] |
| Solubility | Insoluble in water | [12][20] |
Application Protocol 1: Single-Phase Flow Quantification with Particle Image Velocimetry (PIV)
Objective: To quantitatively map the steady-state velocity field of PF-TMCH flowing through a transparent porous micromodel.
Principle: This protocol utilizes the Refractive Index Matching-Particle Image Velocimetry (RIM-PIV) technique.[21][22] The porous medium is rendered transparent by saturation with PF-TMCH. The fluid is seeded with neutrally buoyant fluorescent particles. A thin plane within the medium is illuminated by a laser sheet or high-intensity LED, and a high-speed camera captures sequential images of the moving particles.[23][24] By cross-correlating these images, a computational algorithm calculates the displacement of particles, generating a detailed 2D vector map of the fluid velocity at the pore scale.[25]
Workflow Diagram: RIM-PIV for Single-Phase Flow
Caption: Workflow for single-phase velocity mapping using RIM-PIV.
Methodology
A. Materials & Equipment
-
This compound (PF-TMCH)
-
Fluorescent polystyrene microparticles (e.g., 1-5 µm diameter, select a density close to 1.888 g/cm³ if possible, or use sufficiently small particles where buoyancy effects are negligible)
-
Transparent Porous Micromodel (e.g., PDMS, glass) with an RI close to 1.297.[5][26][27]
-
High-precision syringe pump
-
Inverted epifluorescence microscope
-
High-speed monochrome camera
-
Pulsed laser or strobed LED light source matched to the excitation wavelength of the fluorescent particles
-
Tubing and connectors (e.g., PEEK, Teflon)
-
PIV analysis software (e.g., PIVlab for MATLAB, OpenPIV).[24][25]
B. Step-by-Step Protocol
-
Porous Medium Fabrication:
-
Fabricate a microfluidic device with the desired pore geometry using standard soft lithography techniques.[6] Ensure the material used (e.g., specific glass, polymer) has a refractive index that can be closely matched with PF-TMCH.
-
-
Working Fluid Preparation (Self-Validating Step):
-
Add fluorescent microparticles to the PF-TMCH at a low concentration (typically 0.01-0.1% by volume). The goal is to have 5-15 particles per interrogation window during PIV analysis.
-
Sonicate the mixture for 15-30 minutes to break up particle agglomerates and ensure a uniform dispersion.
-
Validation: Before the experiment, allow a small, still sample of the seeded fluid to sit for 1 hour. Visually inspect under a microscope to ensure particles do not significantly settle or rise, confirming near-neutral buoyancy.
-
-
System Assembly & Priming:
-
Assemble the flow cell, connecting the syringe pump to the inlet and providing an outlet to a waste container.
-
Prime the entire system by flowing pure PF-TMCH through the tubing and micromodel to remove any air bubbles. Air bubbles will cause severe optical distortion.
-
Switch to the particle-seeded PF-TMCH and load it into the syringe pump.
-
-
Refractive Index Matching Verification (Critical Step):
-
Flow the seeded fluid into the micromodel.
-
Focus the microscope on the internal structure of the porous medium.
-
Validation: A successful RI match is achieved when the solid boundaries of the pores become nearly invisible, and light scattering is minimized.[7][10] If boundaries are still sharp, the RI mismatch is too large, and the porous medium material must be reconsidered.
-
-
PIV Data Acquisition:
-
Set a desired steady-state flow rate using the syringe pump. Allow the flow to stabilize for several minutes.
-
Configure the camera and light source. For PIV, a double-pulsed image capture is standard. Set the time delay (Δt) between pulses such that the maximum particle displacement is approximately 5-10 pixels.
-
Capture a sequence of at least 100 image pairs to allow for time-averaging of the velocity field.
-
-
Data Processing & Analysis:
-
Import the captured image pairs into the PIV software.
-
Define the region of interest (ROI) and mask out the solid areas of the porous matrix.
-
Perform a multi-pass cross-correlation analysis to calculate the raw displacement vector field for each image pair.
-
Apply vector validation schemes (e.g., signal-to-noise ratio, local median filters) to remove spurious vectors.
-
Average the validated vector fields over the entire sequence to obtain the mean steady-state velocity field.
-
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Blurry Images/Poor Focus | Refractive index mismatch. | Verify RI of fluid and solid. Remake micromodel with appropriate material. |
| Low Particle Contrast | Insufficient illumination; incorrect filter cube. | Increase laser/LED power; ensure excitation/emission filters match particle fluorophore. |
| Spurious Velocity Vectors | Low particle seeding density; particle agglomeration; Δt is too large or too small. | Increase particle concentration; re-sonicate fluid; adjust pulse delay time. |
| Air Bubbles in Model | Incomplete priming; leaks in the system. | De-gas the fluid before use; carefully re-prime the system; check all connections for leaks. |
Application Protocol 2: Two-Phase Immiscible Displacement
Objective: To visualize and analyze the pore-scale dynamics of an immiscible fluid (e.g., water) being displaced by PF-TMCH in a micromodel.
Principle: This experiment investigates multiphase flow phenomena such as viscous fingering, capillary trapping, and phase distribution.[9] A micromodel is initially saturated with a primary fluid (e.g., water containing a fluorescent dye). PF-TMCH is then injected at a controlled rate to displace the water. Because PF-TMCH is immiscible with and denser than water, their interface can be clearly tracked. The RI matching of the PF-TMCH to the solid matrix ensures that the solid phase remains transparent, allowing for an unobstructed view of the fluid-fluid interactions within the pore space.
Workflow Diagram: Two-Phase Immiscible Displacement
Sources
- 1. Fluid flow through porous media - Wikipedia [en.wikipedia.org]
- 2. ijhssi.org [ijhssi.org]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Flow in Porous Media – Experimental Soft Condensed Matter Group [weitzlab.seas.harvard.edu]
- 5. Microfluidic Model Porous Media: Fabrication and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. collaborate.princeton.edu [collaborate.princeton.edu]
- 7. OPG [opg.optica.org]
- 8. kns.org [kns.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. f2chemicals.com [f2chemicals.com]
- 12. f2chemicals.com [f2chemicals.com]
- 13. pubs.aip.org [pubs.aip.org]
- 14. grokipedia.com [grokipedia.com]
- 15. fishersci.com [fishersci.com]
- 16. researchgate.net [researchgate.net]
- 17. Surface tension of water in the presence of perfluorocarbon vapors - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 18. Perfluoro(1,3,5-trimethylcyclohexane) | C9F18 | CID 2776392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. This compound | 374-76-5 [chemicalbook.com]
- 21. tandfonline.com [tandfonline.com]
- 22. Particle Image Velocimetry With High Power Light Emitting Diodes For Flow Through Porous Medium [witpress.com]
- 23. Fluorescent particle image velocimetry: application to flow measurement in refractive index-matched porous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. lvincent.ulb.be [lvincent.ulb.be]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Novel fabrication of mixed wettability micromodels for pore-scale studies of fluid–rock interactions - Lab on a Chip (RSC Publishing) DOI:10.1039/D3LC01009K [pubs.rsc.org]
- 27. researchgate.net [researchgate.net]
Troubleshooting & Optimization
removing residual Perfluoro-1,3,5-trimethylcyclohexane from experimental apparatus
Welcome to the technical support center for handling Perfluoro-1,3,5-trimethylcyclohexane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective removal of residual this compound from experimental apparatus. Our protocols are designed to ensure scientific integrity, operational safety, and experimental accuracy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to remove?
A1: this compound is a perfluoroalkane, a type of perfluorinated compound (PFC). Its chemical structure, characterized by strong carbon-fluorine bonds, results in high chemical inertness, thermal stability, and low surface energy. These properties make it an excellent solvent and heat transfer fluid for many applications. However, these same properties also make it insoluble in water and resistant to many common cleaning agents, leading to challenges in its removal from laboratory equipment.
Q2: I see a thin, oily film remaining on my glassware after a standard wash. Is this likely to be this compound residue?
A2: Yes, this is a common manifestation of residual this compound. Due to its low surface tension, it can spread into a thin, difficult-to-see film. If your apparatus appears clean but water does not sheet evenly across the surface, it is a strong indication of residual contamination.
Q3: Can I use a standard laboratory detergent to remove it?
A3: Standard detergents are often ineffective due to the non-polar nature of this compound. However, certain specialized alkaline detergents, particularly those with high emulsifying properties, can be effective, especially when used with sonication and elevated temperatures.[1]
Q4: Are there any immediate safety concerns I should be aware of when cleaning this compound?
A4: Yes. This compound can cause skin, eye, and respiratory irritation. Always handle it in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene are generally suitable for incidental contact, but always check manufacturer recommendations), safety goggles, and a lab coat. When using organic solvents for cleaning, be aware of their individual flammability and toxicity hazards.
Troubleshooting Guide
This section addresses specific issues you may encounter during the cleaning process.
| Issue | Potential Cause | Troubleshooting Steps |
| Visible droplets or film remain after cleaning with an alkaline detergent. | Insufficient contact time, temperature, or detergent concentration. The residue may be too thick for the detergent alone. | 1. Increase the concentration of the alkaline detergent solution (e.g., from 2% to 5% v/v). 2. Increase the temperature of the cleaning solution (up to 70°C, depending on the apparatus material). 3. Extend the sonication time. 4. If the residue persists, proceed to the solvent-based cleaning protocol. |
| Apparatus appears clean, but subsequent experiments are failing or showing contamination. | Trace amounts of this compound are still present, affecting sensitive reactions. | 1. Implement a more rigorous final rinse step with a high-purity solvent like methanol. 2. Consider a final bake-out step for glassware and stainless steel components at a high temperature (e.g., 400°C for 4 hours), if compatible with the equipment.[2] |
| Plastic components (e.g., tubing, connectors) are swelling or becoming brittle after cleaning. | The cleaning solvent is incompatible with the plastic material. | 1. Immediately discontinue the use of the incompatible solvent. 2. Refer to the Material Compatibility Guide (Table 1) to select an appropriate solvent. 3. If unsure, test the solvent on a small, non-critical piece of the plastic material before full-scale cleaning. |
| A white residue appears on the apparatus after drying. | This could be residue from the cleaning agent (e.g., salts from the detergent) or dissolved solids from the rinse water. | 1. Ensure a thorough final rinse with deionized or distilled water. 2. A final rinse with a volatile, high-purity solvent like methanol can also help to prevent water spots and residue. |
In-Depth Cleaning Protocols
The selection of the appropriate cleaning protocol depends on the level of contamination and the material of the experimental apparatus.
Protocol 1: Aqueous-Based Cleaning for Light Contamination
This protocol is suitable for routine cleaning of lightly contaminated glassware and stainless steel.
Causality: This method relies on the emulsifying properties of a high-performance alkaline detergent to lift and suspend the non-polar this compound in the aqueous solution, aided by the physical energy from sonication.[1]
Step-by-Step Methodology:
-
Pre-rinse: If possible, rinse the apparatus with a compatible organic solvent (e.g., acetone) to remove the bulk of the this compound. Collect the solvent waste for proper disposal.
-
Prepare Cleaning Solution: Prepare a 2-5% (v/v) solution of a high-emulsifying alkaline detergent (e.g., Liquinox®) in warm deionized water.
-
Immersion and Sonication: Fully immerse the apparatus in the cleaning solution. Place the container in an ultrasonic bath and sonicate for at least 30 minutes at 50-60°C.
-
Scrubbing: For stubborn residues, use a soft-bristled brush to gently scrub the surfaces while immersed in the cleaning solution.
-
Rinsing: Rinse the apparatus thoroughly with warm tap water, followed by at least three rinses with deionized water.
-
Final Rinse: Perform a final rinse with methanol to facilitate drying and remove any remaining organic traces.
-
Drying: Allow the apparatus to air dry in a clean environment or place it in a drying oven at a temperature appropriate for the material.
Protocol 2: Solvent-Based Cleaning for Heavy Contamination or Sensitive Applications
This protocol is recommended for heavily contaminated apparatus or when complete removal is critical for subsequent sensitive experiments.
Causality: This protocol utilizes a series of organic solvents with varying polarities to dissolve and remove the this compound. Perfluoroalkanes are known to be soluble in certain non-polar organic solvents like ethers and chlorinated hydrocarbons.[3] The multi-solvent approach ensures a thorough removal of the target compound and any potential organic impurities.
Step-by-Step Methodology:
-
Initial Solvent Rinse: Rinse the apparatus thoroughly with acetone to remove the bulk of the this compound. Collect the waste for proper disposal.
-
Solvent Immersion and Sonication:
-
Immerse the apparatus in ethyl ether or chloroform in a suitable container. (Caution: Work in a certified chemical fume hood. These solvents are volatile and have associated health risks).
-
Sonicate for 15-20 minutes.
-
-
Sequential Rinsing: Following the immersion, perform sequential rinses with the following solvents, ensuring to collect the waste from each step separately:
-
Acetone
-
Hexane
-
Methanol
-
-
Drying:
-
For glassware and stainless steel, after the final methanol rinse, dry the apparatus in an oven at 120°C for at least one hour. For ultra-sensitive applications, a bake-out at 400°C for 4 hours is recommended.[2]
-
For solvent-compatible plastics, allow them to air dry completely in a fume hood.
-
Decision Workflow for Cleaning Protocol Selection
Caption: Decision workflow for selecting the appropriate cleaning protocol.
Material Compatibility Guide
Table 1: Compatibility of Common Laboratory Materials with Recommended Cleaning Agents
| Material | Alkaline Detergent (e.g., Liquinox®) | Acetone | Methanol | Ethyl Ether | Chloroform |
| Borosilicate Glass | Excellent | Excellent | Excellent | Excellent | Excellent |
| Stainless Steel (304, 316) | Excellent | Excellent | Excellent | Excellent | Excellent |
| Polytetrafluoroethylene (PTFE) | Excellent | Excellent | Excellent | Excellent | Excellent |
| Perfluoroalkoxy (PFA) | Excellent | Excellent | Excellent | Excellent | Excellent |
| Polypropylene (PP) | Excellent | Good (short-term) | Excellent | Poor | Poor |
| High-Density Polyethylene (HDPE) | Excellent | Good (short-term) | Excellent | Poor | Poor |
| Polycarbonate (PC) | Good | Poor | Good | Poor | Poor |
| Silicone | Excellent | Poor | Excellent | Poor | Poor |
Rating Key:
-
Excellent: No effect
-
Good: Minor effect, suitable for short-term exposure
-
Poor: Significant effect, not recommended
Waste Disposal
All waste generated from the cleaning process, including solvent rinses and concentrated cleaning solutions, must be treated as hazardous waste. Collect all waste streams in appropriately labeled, sealed containers. Consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines. The EPA provides interim guidance on the destruction and disposal of PFAS-containing materials, which may include incineration at high temperatures or disposal in a hazardous waste landfill.[4][5][6][7][8]
References
- F2 Chemicals Ltd. (n.d.).
-
PubChem. (n.d.). Perfluorohexane. National Center for Biotechnology Information. Retrieved from [Link]
-
Montrose Environmental Group. (2024, May 3). EPA's Updated Guidance on Destruction and Disposal of PFAS. Retrieved from [Link]
-
MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs. Retrieved from [Link]
-
Plastics Engineering. (2025, March 26). Is There a Right Way to Handle PFAS Disposal? Retrieved from [Link]
-
The Acta Group. (2024, May 7). EPA Releases Updated Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials, Will Hold 180-Day Comment Period. Retrieved from [Link]
-
Temeka Group. (2024, April 16). EPA Releases Updated Guidance On PFAS Disposal. Retrieved from [Link]
-
Riedel, E. (2023). Validation of Effective Removal of PFAS from Glassware Sampling Train Used for Evaluation of Thermal Treatment of PFAS. University of Dayton eCommons. Retrieved from [Link]
Sources
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- 3. Perfluorohexane | C6F14 | CID 9639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. montrose-env.com [montrose-env.com]
- 5. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 6. plasticsengineering.org [plasticsengineering.org]
- 7. actagroup.com [actagroup.com]
- 8. mcfenvironmental.com [mcfenvironmental.com]
Technical Support Center: Purifying Commercial-Grade Perfluoro-1,3,5-trimethylcyclohexane
<I>
Introduction: Understanding the Purification Challenge
Perfluoro-1,3,5-trimethylcyclohexane (PF-TMCH) is a high-performance perfluorocarbon (PFC) fluid valued for its exceptional thermal stability, chemical inertness, and dielectric properties. However, commercial-grade PF-TMCH is often supplied as a technical mixture of isomers and may contain other fluorinated impurities that can compromise its performance in sensitive applications such as electronics cooling, solvent applications, and as a tracer compound.[1] Achieving high purity is critical for ensuring predictable physical properties and avoiding unwanted side reactions or contamination.
This guide provides a comprehensive troubleshooting resource for researchers, scientists, and drug development professionals facing challenges in purifying commercial-grade PF-TMCH. It is designed in a question-and-answer format to directly address common issues encountered during laboratory-scale purification.
Troubleshooting Guide: Common Purification Issues
Question 1: My initial Gas Chromatography (GC) analysis shows multiple peaks with similar retention times to the main product. What are these impurities and how can they be removed?
Answer:
This is the most common challenge and is almost certainly due to the presence of other perfluorinated isomers. Commercial PF-TMCH is often sold as a "mixture of isomers."[1] These can include other trimethylcyclohexane isomers (e.g., perfluoro-1,2,4-trimethylcyclohexane) and perfluoro-ethylmethylcyclohexane isomers. Because these compounds have identical molecular weights (450.07 g/mol ) and similar chemical properties, they are difficult to separate by simple chemical means.
The Underlying Principle: Differences in Boiling Points The most effective method for separating these isomers is fractional distillation , which exploits the slight differences in their boiling points.[2][3][4] The more volatile isomers (those with lower boiling points) will vaporize more readily and ascend a fractionating column, allowing for their separation from the less volatile components.[2][3]
Recommended Protocol: High-Efficiency Fractional Distillation
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus using a round-bottom flask, a well-insulated fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and receiving flasks.
-
Ensure all glassware is meticulously clean and dry to prevent contamination.
-
Use a heating mantle with a stirrer for uniform heating.
-
-
Distillation Procedure:
-
Charge the distillation flask with the commercial-grade PF-TMCH.
-
Begin heating the flask slowly and evenly.
-
As the mixture begins to boil (around 124-128°C), carefully monitor the temperature at the distillation head.[1][]
-
Initially, the temperature may fluctuate as the lower-boiling point isomers begin to distill. Discard this initial fraction (forerun).
-
Collect the main fraction when the temperature at the distillation head stabilizes at the boiling point of the desired isomer (approximately 127.4°C for the 1,3,5-isomer).[6]
-
Stop the distillation before the flask runs dry to avoid the concentration of higher-boiling point impurities.
-
-
Validation:
Question 2: My product appears cloudy and/or my analytical data (e.g., NMR) suggests the presence of water. How can I effectively dry this compound?
Answer:
Perfluorocarbons are highly hydrophobic and generally not miscible with water.[1] However, water can be introduced during storage or handling. Its presence can interfere with moisture-sensitive applications. Standard drying agents can be used, but the high density of PF-TMCH (1.888 g/cm³) requires special consideration.[]
The Underlying Principle: Adsorption and Chemical Reaction Drying agents for solvents work by either physically adsorbing water molecules into a porous structure or by reacting chemically with water. For inert perfluorocarbons, physical adsorption is the preferred and safest method.
Recommended Methods for Drying:
-
Method A: Activated Alumina Column Filtration Activated alumina is a highly porous form of aluminum oxide that is an excellent desiccant for removing water from gases and liquids.[9][10][11] It is particularly effective for purifying petrochemicals and other organic streams.[9][12]
Protocol:
-
Pack a chromatography column with activated alumina that has been activated by heating in an oven at >150°C for several hours and cooled in a desiccator.
-
Gently pour the PF-TMCH onto the top of the column.
-
Allow the liquid to percolate through the alumina bed under gravity or with gentle positive pressure (e.g., using nitrogen or argon).
-
Collect the dry product as it elutes from the column.
-
-
Method B: Use of Anhydrous Salts Anhydrous salts like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) are commonly used desiccants.
Protocol:
-
Add a small amount of anhydrous magnesium sulfate or sodium sulfate to the PF-TMCH in a flask.
-
Due to the high density of the perfluorocarbon, vigorous stirring or agitation is necessary to ensure sufficient contact between the solvent and the drying agent.
-
Once the drying agent no longer clumps together, the water has been removed.
-
Separate the dried liquid from the hydrated salt by decantation or filtration.
-
Question 3: I suspect my sample contains partially fluorinated compounds or other reactive impurities. How can I remove these?
Answer:
Partially fluorinated compounds (PFCs) or hydrofluorocarbons (HFCs) can be present as byproducts from the synthesis process. These compounds are more polar and potentially more reactive than the fully fluorinated PF-TMCH. Activated alumina is also effective at removing these types of impurities.
The Underlying Principle: Selective Adsorption Activated alumina can selectively adsorb polar compounds, including partially fluorinated species and acidic impurities like hydrogen fluoride (HF), which may be present in trace amounts.[12] It works by binding these polar molecules to its surface, allowing the non-polar, fully fluorinated PF-TMCH to pass through.[13]
Recommended Protocol: Activated Alumina Purification
This protocol is identical to the one described for drying (Question 2, Method A). Passing the commercial-grade material through a column of activated alumina serves the dual purpose of removing both water and polar fluorinated impurities.[9][12]
Validation:
-
Post-purification analysis using GC-MS is essential to confirm the absence of these impurities.
-
For acidic impurities, a simple pH test of a water extract can be a quick qualitative check.
Process and Troubleshooting Workflow
The following diagram illustrates a typical workflow for the purification and analysis of this compound, incorporating troubleshooting decision points.
Caption: Purification and troubleshooting workflow for PF-TMCH.
Data Summary Table
| Compound | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| This compound | 374-76-5 | 450.07 | 127.4[6] | 1.888[] |
| Commercial Mixture of Isomers | N/A | 450.07 | 125 - 128[1] | ~1.89 |
| Perfluoro-1,3-dimethylcyclohexane | 335-27-3 | 400.06 | 102[14] | 1.85[14] |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling this compound? A: PF-TMCH is generally considered to be of low toxicity and is non-flammable.[15] However, like all chemicals, it should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.[16] Good laboratory ventilation is crucial, especially when heating the liquid, as thermal decomposition can release toxic fumes.[15][16] Due to its high density, spills can be deceptive in volume and should be cleaned up with absorbent materials.
Q2: What is the best way to store purified this compound? A: The purified product should be stored in a tightly sealed container to prevent contamination from atmospheric moisture and particulates.[1] It should be kept in a cool, dry, and well-ventilated area away from oxidizing agents.[1][16]
Q3: Can I use other analytical techniques besides GC to assess purity? A: While GC and GC-MS are the most powerful tools for separating and identifying volatile isomers, ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance) spectroscopy is also highly valuable. It can provide detailed structural information and help differentiate between isomers based on their unique fluorine chemical shifts and coupling patterns.
Q4: Are there alternative purification methods to fractional distillation? A: For removing non-isomeric impurities, adsorption techniques using materials like activated carbon or specific resins can be effective.[17][18] However, for separating close-boiling point isomers, high-efficiency fractional distillation remains the most practical and effective laboratory method.
References
- Thermo Fisher Scientific. (n.d.). This compound, mixture of isomers, tech.
- Gagliano, E., Sgroi, M., Falciglia, P. P., Vagliasindi, F. G. A., & Roccaro, P. (2022). The Removal of Per- and Poly-Fluoroalkyl Substances from Water: A Review on Destructive and Non-Destructive Methods. MDPI.
- Hairi, S. (2025). Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment.
- Wasielewski, P. A., Krystek, P., & de Voogt, P. (2015). Recent developments in methods for analysis of perfluorinated persistent pollutants.
- National Energy Technology Laboratory. (n.d.). COLLECTION AND ANALYSIS OF PERFLUOROCARBON TRACER COMPOUNDS.
- Ozonetech. (n.d.). Premium Treatment Removing PFC, PFAA, PFOS, & PFOA.
- Wang, L., et al. (2021).
- Bai, M., et al. (2025). Pre-treatment and detection methods for PFCs.
- Water Online. (2016). How To Remove PFOA And PFOS.
- F2 Chemicals Ltd. (n.d.). This compound.
- Intec America Corporation. (n.d.). PFOA and PFOS: What Are They and How to Remove Them?
- Sigma-Aldrich. (n.d.). Perfluoro(1,3,5-trimethylcyclohexane).
- ResearchGate. (2025). Gas chromatographic determination of perfluorocarboxylic acids in aqueous samples – A tutorial review.
- ResearchGate. (n.d.). GC/MS Chromatogram for PFOA, FHUEA, FOUEA, FNUEA.
- BOC Sciences. (n.d.). CAS 374-76-5 this compound.
- Sigma-Aldrich. (n.d.). Perfluoro(1,3,5-trimethylcyclohexane).
- National Institutes of Health (NIH). (n.d.). Recovery of Per- and Polyfluoroalkyl Substances After Solvent Evaporation.
- Huber Advanced Materials. (n.d.). Adsorption & Filtration.
- Environmental Science: Water Research & Technology. (2025). Drying Reduces the Total PFAS Concentration in Biosolids and Alters the PFAS Profile.
- University of Rochester. (n.d.). Tips & Tricks: Drying Methods. Retrieved from University of Rochester Department of Chemistry website.
- Sciencemadness Wiki. (2023). Drying solvents.
- ThyLabs. (2023, January 18). Dry Water: Experiments With Perfluoro (2-Methyl-3-Pentanone).
- Bee Chems. (2025). How Activated Alumina is Revolutionizing Water Treatment and Defluoridation?
- Sorbead India. (2024). 5 Most Common Applications Of Activated Alumina For Gas & Air Purification.
- U.S. Environmental Protection Agency (EPA). (2025). Our Current Understanding of the Human Health and Environmental Risks of PFAS.
- HengYe Inc. (2024). Activated Alumina: Desiccants, Adsorbents, and Water Treatment.
- Government of Canada. (2023). Per- and polyfluoroalkyl substances (PFAS): Information sheet.
- Wikipedia. (n.d.). Perfluoro-1,3-dimethylcyclohexane.
- Stream Peak. (2023). Complete Guide To Activated Alumina Desiccants.
- CloudSDS. (n.d.). How to Avoid PFAS Chemicals and What You Need to Know About These Dangerous Substances.
- Wikipedia. (n.d.). PFAS.
- F2 Chemicals Ltd. (n.d.). Safety Data Sheet: this compound.
- PubChem. (n.d.). Perfluoro(1,3,5-trimethylcyclohexane).
- freesciencelessons. (2023, October 15). GCSE Chemistry Revision "Fractional Distillation".
- Eger, E. I., et al. (2003).
- ChemSurvival. (2012, July 23). A Brief Introduction to Fractional Distillation.
- MaChemGuy. (2014, October 26). Fractional Distillation.
- Dr de Bruin. (2024, October 14). 3.3.2.1 Fractional distillation.
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- 16. Fluorinated Fluids Safety Guide | Hairixin Chemical Materials [hrxmaterials.com]
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- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing GC-MS Injection Parameters for Perfluoro-1,3,5-trimethylcyclohexane
Welcome to the technical support guide for the analysis of Perfluoro-1,3,5-trimethylcyclohexane using Gas Chromatography-Mass Spectrometry (GC-MS). This resource is designed for researchers, scientists, and drug development professionals to address specific challenges and optimize analytical methods. As a fully fluorinated, chemically inert compound, this compound presents unique analytical considerations. This guide provides field-proven insights and systematic troubleshooting strategies to ensure robust and reproducible results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the setup and initial choices for analyzing this compound.
Q1: What are the key physical properties of this compound that influence GC-MS analysis?
Understanding the compound's physical properties is the cornerstone of method development. Its high molecular weight, moderate boiling point, and exceptional thermal stability dictate the optimal parameters for vaporization and chromatographic separation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Significance for GC-MS Analysis |
|---|---|---|
| Molecular Weight | ~450.07 g/mol [1][2] | Requires an MS scan range that adequately covers its mass and potential fragments. |
| Boiling Point | ~124-127 °C[3][] | Volatile enough for standard GC analysis without derivatization. Dictates the minimum inlet and oven temperatures required. |
| Melting Point | ~ -68 °C[1][3][] | The compound is a liquid at typical laboratory temperatures, simplifying sample handling. |
| Thermal Decomposition | Stable up to ~400 °C[1] | High thermal stability allows for the use of higher inlet and oven temperatures to ensure efficient vaporization and prevent carryover without risk of degradation. |
| Chemical Nature | Chemically inert, non-polar[1] | Less prone to interactions with active sites in the GC system compared to polar or reactive analytes. However, liner inertness is still crucial for preventing adsorption. |
Q2: Is chemical derivatization necessary to analyze this compound by GC-MS?
No, derivatization is not required. The compound's boiling point of approximately 127°C makes it sufficiently volatile for direct analysis[3][]. Gas chromatography is well-suited for the direct determination of neutral, volatile perfluorinated compounds[5]. The primary goal of derivatization is to increase the volatility of non-volatile compounds or improve their thermal stability, neither of which is a concern for this analyte[1].
Q3: Should I use a split or splitless injection for my analysis?
The choice between split and splitless injection is fundamentally determined by the concentration of the analyte in your sample and the sensitivity required for your application.[6][7]
-
Split Injection: Use for high-concentration samples. It works by venting a majority of the injected sample, allowing only a small, representative portion to enter the column.[8][9] This prevents column overload, produces sharp, narrow peaks, and is ideal when you do not need to detect analytes at trace levels.[7][10]
-
Splitless Injection: Use for trace-level analysis where maximum sensitivity is required.[6] In this mode, the split vent is closed during injection, transferring nearly the entire vaporized sample to the column.[8][9] This technique requires careful optimization of the "splitless hold time" to ensure efficient analyte transfer without excessive band broadening.[9]
Caption: Decision tree for choosing between split and splitless injection.
Section 2: Troubleshooting Guide: Injection & Peak Shape Issues
This section provides solutions to specific problems you may encounter during method development and routine analysis.
Q4: I'm seeing significant peak tailing. What are the likely causes and how do I fix it?
Peak tailing is typically a result of secondary interactions between the analyte and active sites within the system or inefficient sample vaporization and transfer.[10][11]
-
Liner Activity: Even for an inert compound, active sites (silanol groups) on a standard glass liner can cause adsorption, leading to tailing.
-
Insufficient Inlet Temperature: If the inlet temperature is too low relative to the analyte's boiling point (~127°C), vaporization will be slow and incomplete, causing the sample to smear into the column.
-
Solution: Set the inlet temperature significantly higher than the analyte's boiling point. A starting point of 250°C is recommended. Given the compound's high thermal stability (up to 400°C), you have a wide and safe window to optimize this parameter.[1]
-
-
Improper Column Installation: A poorly cut column or one that is installed too high or too low in the inlet creates dead volume and can disrupt the sample path, causing tailing.
-
Solution: Ensure the column is cut cleanly and squarely with a ceramic wafer. Install it according to the manufacturer's specifications for your specific GC model to ensure the column end is in the optimal position within the inlet.
-
Q5: My peaks are fronting. What does this indicate?
Peak fronting is less common than tailing but usually points to one of two issues: column overload or incorrect temperature conditions.
-
Column Overload: Injecting too much analyte mass onto the column can saturate the stationary phase, causing the peak shape to distort and lead with a sloping front.
-
Solution: Dilute your sample. If using splitless injection, switch to a split injection with an appropriate split ratio (e.g., 20:1 or 50:1) to reduce the mass on the column.[7]
-
-
Condensation Effects: If the initial oven temperature is too low, the solvent can condense on the column head and then move through the column as a plug, carrying the analyte with it in a non-ideal band, which can sometimes manifest as fronting.
-
Solution: Ensure your initial oven temperature is appropriate for the solvent used. While a lower temperature is needed for focusing in splitless mode, it should not be so low as to cause gross solvent condensation issues.
-
Q6: I have poor sensitivity and my peak areas are not reproducible. Where should I start troubleshooting?
Poor and inconsistent sensitivity is a classic sign of sample loss or inefficient transfer during the injection process.
-
Sample Backflash: This occurs when the volume of the vaporized sample exceeds the internal volume of the liner.[12] The excess vapor expands out of the liner and into the cooler regions of the inlet, such as the septum purge and split vent lines, leading to sample loss and poor reproducibility.[11][13]
-
Solution: Calculate the solvent vapor volume before injection. Use a liner with a sufficient internal volume (e.g., 4 mm ID). If backflash is suspected, reduce the injection volume. Using a pressure-pulsed injection can also help force the vaporized sample onto the column more rapidly, mitigating backflash effects.[14]
-
-
System Leaks: A leak in the system, particularly around the inlet septum or column fittings, will cause a loss of carrier gas flow and sample, resulting in poor sensitivity and variable retention times.
-
Solution: Use an electronic leak detector to systematically check for leaks at the septum nut, column fittings, and gas connections. Remember that septa are consumables and should be replaced regularly to prevent leaks.[13]
-
-
Inappropriate Injection Mode: If you are analyzing trace levels of this compound using a high split ratio, your sensitivity will be inherently low.
Q7: I'm experiencing carryover (ghost peaks) in subsequent blank runs. How can I eliminate it?
Carryover is the appearance of analyte peaks in a blank injection following the analysis of a concentrated sample. It is often linked to backflash or contamination within the inlet.
-
Inlet Contamination: If backflash has occurred, sample residue can condense in unheated areas like the split vent lines.[14] This residue can slowly bleed back into the inlet on subsequent runs, appearing as ghost peaks.
-
Solution: First, prevent backflash by optimizing your injection volume and liner choice. To clean a contaminated inlet, replace the septum and liner. Increase the inlet temperature to its maximum safe limit and perform a high-temperature "bakeout" for 30-60 minutes with a high split vent flow to flush contaminants.
-
-
Syringe Contamination: The syringe itself can be a source of carryover if not cleaned properly between injections.
-
Solution: Implement a rigorous syringe cleaning protocol. Use multiple solvent rinses, starting with a solvent that can dissolve the analyte (e.g., hexane or ethyl acetate) and finishing with the solvent used for your sample.
-
Caption: Workflow for troubleshooting common peak shape problems.
Section 3: Protocols and Methodologies
Protocol 1: Selecting and Conditioning a GC Inlet Liner
The inlet liner is not just a piece of glass; it is a critical component that dictates the efficiency of sample vaporization and transfer.[11]
Objective: To select an appropriate liner and condition it to ensure maximum inertness.
Methodology:
-
Selection:
-
For splitless analysis , choose a single taper liner with an internal diameter of 2-4 mm. The taper helps to focus the vaporized sample onto the column head.[15]
-
For split analysis , a straight-through liner, potentially with glass wool packing, is often suitable. The wool enhances vaporization and mixing but must be deactivated.[15]
-
Inertness is paramount. Always choose a liner that has been deactivated by the manufacturer. For demanding applications, consider premium surfaces like Siltek.[11]
-
-
Installation:
-
Wear clean, powder-free gloves to handle the new liner and avoid contamination.
-
Place the O-ring on the liner at the correct position.
-
Insert the liner into the injector and secure the retaining nut. Do not overtighten.
-
-
Conditioning (Self-Validating Step):
-
Set the inlet temperature to 20-30°C higher than your planned operating temperature (e.g., 280°C).
-
Set the split vent flow to a high rate (e.g., 200 mL/min) to effectively flush any contaminants from the liner and inlet.
-
Allow the liner to condition for at least 30 minutes. This step ensures that any residual moisture or contaminants from manufacturing and handling are removed before sample analysis, preventing baseline disturbances.
-
After conditioning, reduce the temperature and flows to your method's setpoints and allow the system to equilibrate before running a solvent blank to confirm cleanliness.
-
Protocol 2: Recommended Starting GC-MS Parameters
Use these parameters as a robust starting point for your method development. Optimization will be required based on your specific instrumentation and analytical goals.
Table 2: Recommended Starting GC-MS Method Parameters
| Parameter | Setting | Rationale & Expert Insight |
|---|---|---|
| GC System | ||
| Inlet Mode | Splitless (for trace) or Split 50:1 (for screening) | Start with splitless for method development to assess sensitivity. Switch to split if the signal is too high.[6][7] |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte (BP ~127°C) while staying well below its decomposition temperature.[1][3] |
| Injection Volume | 1 µL | A standard volume that helps prevent liner overload (backflash) with most common solvents.[13] |
| Liner Type | 4 mm ID Single Taper, Deactivated | Provides sufficient volume to prevent backflash and focuses the sample onto the column.[15] |
| Carrier Gas | Helium, Constant Flow Mode | Constant flow ensures stable analyte retention times and consistent MS detector response.[16] |
| Column Flow Rate | 1.2 mL/min | A typical flow rate for standard 0.25 mm ID columns that balances efficiency and analysis time. |
| Oven Program | 50 °C (hold 1 min), ramp at 20 °C/min to 280 °C (hold 2 min) | The initial hold allows for solvent focusing. The ramp is aggressive enough for a quick analysis while providing separation. The final hold ensures any higher boiling contaminants are eluted. |
| Column | Agilent DB-5ms, 30 m x 0.25 mm x 0.25 µm (or equivalent) | A low-polarity, highly inert column is ideal for this non-polar analyte. |
| MS System | ||
| Transfer Line Temp | 280 °C | Must be high enough to prevent analyte condensation between the GC and MS source. |
| Ion Source Temp | 250 °C | A higher source temperature helps keep the source clean when analyzing semi-volatile compounds.[17] |
| Quadrupole Temp | 150 °C | Standard setting that provides stable mass filtering.[17] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization mode providing reproducible fragmentation patterns for library matching. |
| Acquisition Mode | Full Scan (e.g., m/z 50-500) | A wide scan range is necessary to capture the molecular ion (if present) and characteristic fragments of a 450 g/mol compound. |
References
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F2 Chemicals Ltd. This compound. [Link]
-
F2 Chemicals Ltd. This compound Product Safety Information Sheet. [Link]
-
Restek Corporation. Split vs Splitless Injection. [Link]
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ResearchGate. Is it possible to analyze F-compounds with GCMS?. [Link]
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Analytics-Shop. How to choose a GC liner. [Link]
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Phenomenex. Split vs. Splitless Injection in Gas Chromatography (GC). [Link]
-
ResearchGate. How can I choose the perfect "Parameters" conditions when injecting into a gc-ms. [Link]
-
Restek Corporation. Split vs. Splitless Injection YouTube Video. [Link]
-
National Institutes of Health (NIH). Recent developments in methods for analysis of perfluorinated persistent pollutants. [Link]
-
Agilent Technologies. Selecting the Right Inlet Liner for Efficient Sample Transfer. [Link]
-
Restek Corporation. How to Choose a GC Inlet Liner. [Link]
-
SCION Instruments. Split/Splitless Injector Gas Chromatography. [Link]
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LCGC International. Split/Splitless Inlets in Gas Chromatography: What's Up with All Those Different Glass Inlet Liners?. [Link]
-
Phenomenex. GC Large Volume Injection Optimization. [Link]
- Braun, J. et al. Optimized fast gas chromatography coupled with proton-transfer-reaction time-of-flight mass spectrometry for the selective near.
-
ResearchGate. GC/MS Chromatogram for PFOA, FHUEA, FOUEA, FNUEA. [Link]
-
Agilent Technologies. Optimizing Conditions for GC/MS Analyses. [Link]
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Drawell. 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. [Link]
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Oxford Academic. Analysis of Perfluorinated Compounds in Environmental Water Using...Gas Chromatography–mass Spectrometry. [Link]
-
Technology Networks. 8 Common Gas Chromatography Mistakes. [Link]
- Korytár, P. et al. Optimization of Conditions for PTV Large-Volume Injection Combined with Fast GC-MS. Journal of Chromatographic Science, 42(7), 356-362 (2004).
-
National Institutes of Health (NIH). The Use of Gas Chromatography – High Resolution Mass Spectrometry for Suspect Screening and Non-targeted Analysis of Per- and Polyfluoroalkyl Substances. [Link]
-
LCGC International. The Determination of Trace Per- and Polyfluoroalkyl Substances...by Liquid Chromatography–MS/MS and Gas Chromatography–MS/MS. [Link]
-
PharmaGuru. GC Troubleshooting: 7+ Common Problems and Their Solution. [Link]
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LCGC International. The LCGC Blog: Solve Carryover Problems in Gas Chromatography. [Link]
-
Lab Manager. GC Troubleshooting: Common Issues & How to Fix Them. [Link]
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- 2. Perfluoro(1,3,5-trimethylcyclohexane) | 374-76-5 [sigmaaldrich.com]
- 3. f2chemicals.com [f2chemicals.com]
- 5. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Split Vs. Splitless Injection in GC: Key Differences [phenomenex.com]
- 7. Split/Splitless Injector Gas Chromatography |Split/Splitless Injection [scioninstruments.com]
- 8. Split vs Splitless Injection [discover.restek.com]
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- 17. agilent.com [agilent.com]
minimizing emulsion formation with Perfluoro-1,3,5-trimethylcyclohexane in biphasic systems
A Guide to Preventing and Resolving Emulsions in Research and Development
Welcome to the technical support guide for utilizing Perfluoro-1,3,5-trimethylcyclohexane in biphasic systems. As a Senior Application Scientist, I understand that while fluorous phases offer remarkable advantages in separations and catalyst recycling, the formation of stable emulsions can be a significant experimental hurdle. This guide is designed to provide you, our fellow researchers, scientists, and drug development professionals, with a deep understanding of why emulsions form and to offer practical, field-proven strategies for their prevention and resolution.
Section 1: Frequently Asked Questions - Understanding the "Why"
This section addresses the fundamental principles governing emulsion formation in systems containing this compound.
Q1: What exactly is an emulsion, and why does it form in my liquid-liquid extraction?
An emulsion is a stable mixture of two or more immiscible liquids, where one liquid is dispersed in the other as microscopic or sub-microscopic droplets.[1] Formation is a result of two key factors:
-
Mechanical Energy: Vigorous shaking or mixing provides the energy needed to break up the bulk liquids into droplets, increasing the interfacial surface area between them.[1]
-
Emulsifying Agents (Surfactants): Emulsions are thermodynamically unstable and would quickly separate if not for the presence of surfactant-like molecules.[1] These molecules have an affinity for both phases and accumulate at the interface of the droplets, lowering the interfacial tension and creating a barrier that prevents the droplets from coalescing.[1][2]
Q2: Why do biphasic systems with this compound seem particularly prone to stubborn emulsions?
This compound, like other perfluorinated compounds, is not just hydrophobic (immiscible with water) but also lipophobic (immiscible with many organic solvents).[3] This unique property arises from the high electronegativity and low polarizability of the carbon-fluorine bond, which leads to very weak van der Waals interactions (London dispersion forces) with hydrocarbon-based organic solvents.[3]
This mutual "phobia" means the interfacial tension between the fluorous phase and the organic/aqueous phase is inherently high. When an emulsifying agent is introduced, it can drastically reduce this tension, leading to the formation of a very stable, persistent emulsion that is often difficult to break.
Q3: My sample is from a biological matrix or a complex chemical reaction. What could be acting as an emulsifying agent?
In many experimental settings, emulsifying agents are unintentionally present in the sample. Common culprits include:
-
Biological Samples: Phospholipids, free fatty acids, triglycerides, and proteins are classic surfactant-like molecules found in preclinical and clinical samples.[2]
-
Reaction Mixtures: Complex organic molecules, reaction byproducts, or certain catalysts can possess amphiphilic properties, enabling them to stabilize emulsions.
-
Degraded Reagents: Impurities or degradation products from solvents or reagents can also act as surfactants.
Section 2: Proactive Strategies for Emulsion Prevention
As a general rule, it is far more efficient to prevent an emulsion than to break one after it has formed.[2]
Q4: How can I modify my extraction procedure to prevent emulsion formation from the start?
The single most effective preventive measure is to reduce the amount of mechanical energy introduced during the mixing step.
-
Swirl, Don't Shake: Instead of vigorously shaking the separatory funnel, use a gentle swirling or rocking motion.[2][4] This action is sufficient to increase the surface area of contact between the two phases to allow for efficient extraction without imparting the high shear forces that lead to emulsion formation.[2]
Q5: Are there alternative extraction techniques that avoid emulsions altogether?
Yes. For samples that are consistently prone to forming emulsions, switching from traditional liquid-liquid extraction (LLE) to Supported Liquid Extraction (SLE) is a highly effective strategy.[2][5]
In SLE, the aqueous sample is applied to a solid support material, typically diatomaceous earth.[2] The water-immiscible organic or fluorous solvent is then passed over this support. The analytes partition into the extraction solvent without the need for the vigorous mixing that causes emulsions.[2][5]
Section 3: Troubleshooting Guide - How to Break an Existing Emulsion
If an emulsion has already formed, do not despair. The following methods, presented in a logical workflow, can be used to resolve the issue.
Q6: An emulsion has formed at the interface. What is the first thing I should try?
-
Patience: Place the separatory funnel back in the ring clamp and let it stand undisturbed for 10-30 minutes.[6] Often, less stable emulsions will break on their own with time.
-
Gentle Agitation: Gently swirl the funnel or tap the sides. This can encourage droplets to coalesce without re-emulsifying the mixture.
Q7: The emulsion is persistent. How does "salting out" work, and how do I do it?
"Salting out" is one of the most common and effective techniques.[5]
-
Mechanism: Adding a saturated salt solution (brine) dramatically increases the ionic strength of the aqueous layer.[2][5] This decreases the solubility of organic and surfactant-like molecules in the aqueous phase, forcing them to partition more completely into either the organic or fluorous phase. This destabilizes the interfacial film and allows the droplets to merge.[2][5]
-
When to Use: This method is highly effective for both water/organic and water/fluorous emulsions.
Protocol 1: Breaking an Emulsion via Salting Out
-
Prepare a saturated aqueous solution of sodium chloride (NaCl).
-
Carefully open the separatory funnel and add a small volume of the brine (e.g., 5-10 mL for a 250 mL funnel).
-
Stopper the funnel and gently rock or swirl it back and forth a few times. Do not shake vigorously.
-
Place the funnel back on the ring stand and allow the layers to separate. You should observe the emulsion layer shrinking or disappearing.
-
If the emulsion persists, a small additional portion of brine can be added.
Q8: Can adding a different solvent help break the emulsion?
Yes, this is another effective chemical method.
-
Mechanism: Adding a small amount of a different organic solvent can alter the polarity and solvent properties of the non-fluorous phase.[2][5] This can increase the solubility of the emulsifying agent in one of the bulk phases, pulling it away from the interface and breaking the emulsion.[2]
-
Which Solvent to Choose: The choice depends on your system. If using a non-polar organic solvent with your this compound, adding a small amount of a more polar solvent like methanol or isopropanol can help. Conversely, for more polar organic systems, a very non-polar solvent like hexane might be effective. Use sparingly to avoid significantly altering your extraction's selectivity.
Q9: When is centrifugation the best option to resolve an emulsion?
-
Mechanism: Centrifugation applies a strong gravitational force that accelerates the sedimentation of the denser phase droplets, forcing them to coalesce.[2][5]
-
When to Use: This is a powerful physical method that is particularly useful for small-volume extractions or for very persistent emulsions that do not respond to chemical methods.[5] It is often a method of last resort for larger volumes due to equipment limitations.[5]
Q10: What physical filtration methods can I use?
-
Mechanism: These methods use a physical barrier to either trap the emulsion layer or selectively allow one phase to pass through.
-
Methods:
-
Glass Wool: Plug the bottom of the separatory funnel or a pipette with a small amount of glass wool. As the mixture passes through, the wool can help to coalesce the droplets of the emulsion.[2][5]
-
Phase Separation Filter Paper: This specialized, highly silanized paper is hydrophobic and allows organic/fluorous phases to pass through while retaining the aqueous phase.[2] This can be used to effectively separate the layers even in the presence of a minor emulsion.
-
Section 4: Data and Protocols Summary
For quick reference, the troubleshooting methods are summarized below.
| Method | Mechanism of Action | Best Use Case | Key Considerations |
| Patience & Gentle Swirl | Allows time for natural coalescence of droplets. | First step for any newly formed, non-rigid emulsion. | Requires no reagents; may not work for stable emulsions. |
| Salting Out (Adding Brine) | Increases ionic strength of the aqueous phase, forcing surfactants out of the interface.[2][5] | Highly effective for systems containing an aqueous phase. | Ensure salt is fully dissolved. May slightly alter the composition of the aqueous layer. |
| Solvent Addition | Alters the polarity of the organic phase to better solubilize the emulsifying agent.[2][5] | Useful when the nature of the emulsifier is suspected to be organic-soluble. | Use minimal amounts to avoid affecting extraction efficiency. |
| Centrifugation | Applies g-force to physically compel droplet coalescence and phase separation.[2][5] | Excellent for small volumes and very stubborn emulsions. | Limited by the size of available centrifuge tubes/rotors. |
| Filtration (Glass Wool) | Provides a large surface area that promotes the coalescence of dispersed droplets.[2][5] | A simple physical method for less severe emulsions. | May result in some loss of product adsorbed to the filter medium. |
Section 5: Visual Guides
Diagram 1: The Mechanism of Emulsion Formation
Caption: A diagram illustrating the key inputs and processes that lead to the formation of a stable emulsion.
Diagram 2: Troubleshooting Workflow for Emulsion Resolution
Caption: A decision tree outlining a step-by-step workflow for resolving an emulsion in a biphasic system.
References
-
Tips for Troubleshooting Liquid–Liquid Extractions. (n.d.). LCGC International. Retrieved January 18, 2026, from [Link]
-
Tips for Troubleshooting Liquid-Liquid Extraction. (2025, May 14). K-Jhil. Retrieved January 18, 2026, from [Link]
-
Fluoroalkylated polyethylene glycol as potential surfactant for perfluorocarbon emulsion. (2001). Artificial Cells, Blood Substitutes, and Immobilization Biotechnology, 29(6), 483-492. Retrieved January 18, 2026, from [Link]
-
Redox-responsive gene delivery from perfluorocarbon nanoemulsions through cleavable poly(2-oxazoline) surfactants. (n.d.). National Institutes of Health (NIH). Retrieved January 18, 2026, from [Link]
-
Tackling emulsions just got easier. (2023, January 17). Biotage. Retrieved January 18, 2026, from [Link]
-
Holtze, C., Rowat, A. C., Agresti, J. J., Hutchison, J. B., Angilè, F. E., Schmitz, C. H. J., Köster, S., Duan, H., Humphry, K. J., Scanga, R. A., Johnson, J. S., Pisignano, D., & Weitz, D. A. (2008). Biocompatible surfactants for water-in-fluorocarbon emulsions. Lab on a Chip, 8(10), 1632-1639. Retrieved January 18, 2026, from [Link]
-
Biocompatible surfactants for water-in-fluorocarbon emulsions. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Perfluorocarbon emulsions. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]
-
Perfluorocarbon nanodroplets stabilized by fluorinated surfactants: Characterization and potentiality as theranostic agents. (2025, August 8). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Tips & Tricks: Emulsions. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 18, 2026, from [Link]
-
Step-by-Step Procedures For Extractions. (2022, April 7). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]
-
Perfluorocarbons as Oxygen Dissolving and Delivering Agent. (2025, February 16). Preprints.org. Retrieved January 18, 2026, from [Link]
-
Blood substitutes Artificial oxygen carriers: perfluorocarbon emulsions. (n.d.). National Institutes of Health (NIH). Retrieved January 18, 2026, from [Link]
-
Why do biphasic systems of fluorous and organic solvents form? (2012, May 23). Chemistry Stack Exchange. Retrieved January 18, 2026, from [Link]
-
This compound. (n.d.). F2 Chemicals Ltd. Retrieved January 18, 2026, from [Link]
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Troubleshooting Liquid-Liquid Extraction Columns Evaluating Column Efficiency. (n.d.). Retrieved January 18, 2026, from [Link]
-
Development of Fluorous Lewis Acid-Catalyzed Reactions. (2021, November 23). TSI Journals. Retrieved January 18, 2026, from [Link]
-
Behaviors of Perfluorocarbon Emulsion during Dissolution of Oxide Layers. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
-
This compound, mixture of isomers, tech., Thermo Scientific Chemicals. (n.d.). Fisher Scientific. Retrieved January 18, 2026, from [Link]
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This compound. (n.d.). F2 Chemicals Ltd. Retrieved January 18, 2026, from [Link]
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Perfluoro(1,3,5-trimethylcyclohexane). (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
-
Chapter 7: Fluorous Solvents and Related Systems. (2009, February 13). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]
-
Tactical Applications of Fluorine in Drug Design and Development. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
What are some common mistakes when doing liquid-liquid extraction labs? (2019, May 17). Reddit. Retrieved January 18, 2026, from [Link]
-
New fluorous/organic biphasic systems achieved by solvent tuning. (n.d.). National Institutes of Health (NIH). Retrieved January 18, 2026, from [Link]
-
Chapter 8: Fluorous Solvents and Related Systems. (2013, April 16). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]
-
Graphene oxide-stabilized perfluorocarbon emulsions for controlled oxygen delivery. (n.d.). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]
-
Types of Emulsions. (n.d.). International Journal of Innovative Research and Scientific Studies. Retrieved January 18, 2026, from [Link]
-
How can I improve my liquid-liquid extraction process? (2023, June 15). Biotage. Retrieved January 18, 2026, from [Link]
Sources
Technical Support Center: Troubleshooting Perfluoro-1,3,5-trimethylcyclohexane (PFTMC) Interference in Mass Spectrometry
Welcome to the technical support center for addressing Perfluoro-1,3,5-trimethylcyclohexane (PFTMC) interference in mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges with this persistent compound in their analytical workflows. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, mitigate, and eliminate PFTMC contamination, ensuring the integrity and accuracy of your mass spectrometry data.
Introduction: The Pervasive Nature of PFTMC
This compound (C₉F₁₈) is a highly inert and thermally stable perfluorinated compound. Its chemical properties, including a high molecular weight (approximately 450.07 g/mol ) and a complex fragmentation pattern, make it a useful mass spectrometry calibrant for the high mass range. However, these same properties contribute to its persistence as a contaminant in mass spectrometry systems. Once introduced, PFTMC can be difficult to remove, leading to background interference that can obscure analytes of interest, suppress ion signals, and ultimately compromise experimental results. This guide provides a systematic approach to tackling this common yet challenging issue.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and issues related to PFTMC interference in a direct question-and-answer format.
Identification of PFTMC Interference
Q1: I am seeing a series of regularly spaced, high mass-to-charge (m/z) peaks in my blank runs. Could this be PFTMC?
A1: It is highly probable. PFTMC is a common background contaminant, often originating from its use as a mass calibrant. The presence of a characteristic pattern of high m/z ions in your blank injections is a strong indicator of PFTMC interference. Due to its complex structure, PFTMC produces a rich fragmentation spectrum with several characteristic high-mass ions.
Q2: What are the characteristic m/z peaks for PFTMC that I should look for?
A2: While a publicly available, definitive mass spectrum for this compound is not readily accessible, we can infer its fragmentation pattern from structurally similar perfluorinated compounds like perfluoro(methylcyclohexane) (C₇F₁₄) and perfluoro-1,3-dimethylcyclohexane (C₈F₁₆). The fragmentation of perfluorinated compounds is characterized by the loss of CF₃, CF₂, and other CₓFᵧ fragments.
Based on the analysis of related compounds, you should look for a cluster of high m/z peaks. Key fragments of perfluorinated cyclohexanes typically appear at m/z values such as 69 (CF₃⁺), 131 (C₃F₅⁺), 219 (C₅F₉⁺), 269 (C₆F₁₁⁺), 331 (C₇F₁₃⁺), and higher. For PFTMC (C₉F₁₈), you can expect to see a molecular ion peak (if observed) around m/z 450 and a series of fragment ions corresponding to the loss of CF₃ groups and ring fragmentation.
Table 1: Predicted Characteristic Fragment Ions of PFTMC
| Predicted m/z | Possible Fragment | Notes |
| 431 | [M - F]⁺ | Loss of a fluorine atom. |
| 381 | [M - CF₃]⁺ | Loss of a trifluoromethyl group. |
| 331 | [M - C₂F₅]⁺ | Loss of a pentafluoroethyl group. |
| 281 | [M - C₃F₇]⁺ | Loss of a heptafluoropropyl group. |
| 219 | C₅F₉⁺ | A common, stable perfluorinated fragment. |
| 131 | C₃F₅⁺ | A common, stable perfluorinated fragment. |
| 69 | CF₃⁺ | A very common and often abundant fragment. |
Q3: How can I confirm that the interference is from PFTMC and not another contaminant?
A3: The most definitive way is to compare the observed fragmentation pattern with a reference spectrum of PFTMC, if available in your instrument's library. In its absence, the presence of the characteristic high-mass perfluorinated fragments listed in Table 1 is a strong indicator. Additionally, consider the history of the instrument. If PFTMC has been used as a calibrant, it is the most likely culprit. You can also perform an injection of a diluted PFTMC standard (if available and handled with extreme care to avoid further contamination) to confirm the retention time and fragmentation pattern.
Sources and Prevention of PFTMC Contamination
Q4: Where is this PFTMC contamination coming from?
A4: The primary source of PFTMC contamination in a mass spectrometer is often its intentional use as a mass calibration standard . Due to its high chemical inertness and viscosity, it can adhere strongly to surfaces within the ion source, transfer lines, and vacuum system. Other potential, though less common, sources include:
-
Contaminated solvents or reagents: Although rare for highly pure solvents, contamination can be introduced at any point in the supply chain.
-
Leaching from laboratory equipment: While less likely for PFTMC specifically, some fluorinated polymers in tubing or vials can be a source of other perfluorinated compound interference.[1]
-
Cross-contamination from other experiments: If another user on a shared instrument was working with PFTMC, carryover is a significant risk.
Q5: How can I prevent PFTMC contamination in the first place?
A5: Prevention is the most effective strategy.
-
Use alternative calibrants: If possible, use a different high-mass calibrant that is less persistent. Several commercially available calibrant mixes do not contain PFTMC.
-
Dedicated calibrant introduction system: If PFTMC must be used, dedicate a separate syringe, infusion line, and, if feasible, an ion source for calibration purposes only.
-
Minimize exposure: When introducing PFTMC, use the lowest possible concentration and flow rate for the shortest duration necessary to achieve a stable signal for calibration.
-
Thorough cleaning after calibration: Immediately after calibration, perform a rigorous cleaning of the infusion line and ion source.
Part 2: Experimental Protocols for Mitigation and Removal
This section provides detailed, step-by-step methodologies for addressing PFTMC interference.
Workflow for Diagnosing PFTMC Contamination
The following workflow will help you systematically identify the source of the contamination.
Caption: A stepwise decision tree for diagnosing the source of PFTMC contamination.
Protocol 1: Aggressive LC System Flush for Perfluorinated Compound Removal
If the contamination is localized to the LC system, a rigorous flush is necessary. This protocol is more aggressive than a standard column wash.
Materials:
-
High-purity, LC-MS grade:
-
Isopropanol (IPA)
-
Methanol (MeOH)
-
Acetonitrile (ACN)
-
Water
-
-
A "dummy" column or a union to replace the analytical column.
Procedure:
-
Remove the analytical column: To prevent damage, replace the analytical column with a union or a dummy column.
-
Systematic Solvent Flush: Sequentially flush all LC lines at a moderate flow rate (e.g., 0.5-1.0 mL/min) for at least 60 minutes with each of the following solvents:
-
100% Isopropanol
-
100% Methanol
-
100% Acetonitrile
-
50:50 Acetonitrile:Water
-
-
Flush the Autosampler: Ensure the autosampler needle and injection port are thoroughly flushed. Run several high-volume injections of each of the flushing solvents.
-
Re-equilibration: After the flush, re-install the analytical column (or a new one if contamination is severe) and equilibrate the system with your mobile phase.
-
Verification: Run a series of solvent blanks to confirm the removal of the PFTMC signal.
Causality: Perfluorinated compounds like PFTMC have low solubility in highly aqueous mobile phases and can adsorb to surfaces. The use of a series of high-purity organic solvents, particularly isopropanol, helps to solubilize and remove these persistent compounds from the tubing and components of the LC system.
Protocol 2: Mass Spectrometer Ion Source and Inlet Cleaning
If PFTMC has contaminated the mass spectrometer itself, a thorough cleaning of the ion source and inlet is required. Always follow your instrument manufacturer's specific guidelines for source disassembly and cleaning.
Materials:
-
Lint-free gloves
-
Lint-free swabs
-
High-purity, LC-MS grade solvents (Methanol, Isopropanol, Water)
-
A 50:50 (v/v) solution of Methanol and Water
-
Nitrogen gas source for drying
Procedure:
-
Vent the Instrument: Follow the manufacturer's procedure to safely vent the mass spectrometer.
-
Disassemble the Ion Source: Carefully remove and disassemble the ion source components according to the manufacturer's instructions. Pay close attention to the order and orientation of each part.
-
Sonication of Metal Parts: Place all non-coated, non-ceramic metal parts in a beaker with a 50:50 methanol/water solution and sonicate for 15-20 minutes.
-
Manual Cleaning: Using lint-free swabs soaked in the 50:50 methanol/water solution, carefully clean all surfaces of the ion source components, including the ion transfer tube/capillary inlet.
-
Rinsing: Rinse the cleaned parts thoroughly with high-purity water, followed by a final rinse with methanol or isopropanol to aid in drying.
-
Drying: Dry all components completely using a stream of clean, dry nitrogen gas. Ensure no solvent remains.
-
Reassembly and Pump-down: Carefully reassemble the ion source, install it back into the instrument, and follow the manufacturer's procedure to pump down the system.
-
Bake-out: Once under vacuum, perform a system bake-out if your instrument has this feature. This helps to remove any remaining volatile contaminants.
-
Verification: After the system has stabilized, perform direct infusion of a clean solvent to verify that the PFTMC background has been significantly reduced or eliminated.
Trustworthiness: This multi-step cleaning protocol, combining sonication and manual cleaning with high-purity solvents, is a self-validating system. The final verification step with a direct infusion of a clean solvent provides immediate feedback on the efficacy of the cleaning procedure.
Part 3: Advanced Considerations and Best Practices
Using Exclusion Lists for Residual Interference
In cases where complete removal of PFTMC is challenging, an exclusion list can be a temporary solution to prevent the mass spectrometer from acquiring MS/MS spectra on the known PFTMC fragment ions. This allows the instrument to focus on acquiring data for your analytes of interest. However, this should be considered a workaround and not a substitute for proper system cleaning, as ion suppression effects may still be present.
The Importance of High-Purity Solvents
The use of high-purity, LC-MS grade solvents cannot be overstated. Lower-grade solvents can contain trace impurities that may not be visible in less sensitive analyses but can become significant sources of background in high-sensitivity mass spectrometry.
Regular System Maintenance
Proactive and regular maintenance of your LC-MS system is crucial. This includes regular cleaning of the ion source, checking for leaks, and using fresh, high-quality mobile phases. A well-maintained system is less susceptible to persistent contamination.
References
-
ResearchGate. How to remove the contaminant in mass spectrometer?[Link]
-
NIST. Perfluoro(methylcyclohexane) Mass Spectrum.[Link]
-
NIST. Perfluoro-1,3-dimethylcyclohexane Mass Spectrum.[Link]
-
Scientific Instrument Services. MS Tip: Mass Spectrometer Source Cleaning Procedures.[Link]
-
Waters. Controlling Contamination in LC/MS Systems.[Link]
Sources
Technical Support Center: Optimizing ¹⁹F NMR Signal-to-Noise for Perfluoro-1,3,5-trimethylcyclohexane
Welcome to the technical support center for optimizing the signal-to-noise ratio (S/N) in your ¹⁹F NMR experiments specifically for Perfluoro-1,3,5-trimethylcyclohexane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during data acquisition. Here, we move beyond generic advice to offer a scientifically grounded, experience-driven approach to troubleshooting and enhancing your NMR data.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding ¹⁹F NMR of this compound.
Q1: Why is the signal-to-noise ratio for my this compound sample unexpectedly low?
A1: Several factors can contribute to a low S/N ratio in ¹⁹F NMR. Common culprits include improper spectrometer setup, suboptimal acquisition parameters, and issues with the sample itself. Perfluorocarbons can have long spin-lattice relaxation times (T₁), which require specific experimental parameters to avoid signal saturation.[1] Additionally, problems with probe tuning and matching, incorrect pulse widths, or poor magnetic field homogeneity (shimming) can significantly degrade signal intensity.
Q2: What are the typical ¹⁹F chemical shifts for this compound?
A2: this compound will exhibit multiple resonances due to the different fluorine environments (CF₃ and CF₂ groups). While the exact chemical shifts can vary slightly depending on the solvent and temperature, you can generally expect the CF₃ groups to resonate in a different region than the CF₂ groups on the cyclohexane ring.[2] It is crucial to determine the approximate chemical shift range of your compound to set the spectral width and transmitter offset correctly. An initial wide spectral width scan may be necessary if the chemical shifts are unknown.[3]
Q3: How do the relaxation times (T₁ and T₂) of this compound affect my experiment?
A3: The spin-lattice (T₁) and spin-spin (T₂) relaxation times are critical parameters that dictate the optimal experimental setup for quantitative and high S/N spectra. Perfluorinated compounds, particularly in neat form or in non-viscous solvents, can exhibit long T₁ values. This means the fluorine nuclei take a longer time to return to their equilibrium state after being excited by an RF pulse. If the time between pulses (the relaxation delay) is too short, the signal becomes saturated, leading to a significant loss in intensity. The T₂ value influences the signal linewidth; a shorter T₂ results in broader lines.
Q4: Is a special NMR probe required for ¹⁹F NMR?
A4: While many standard broadband probes can be tuned to the ¹⁹F frequency, for optimal performance, a dedicated ¹⁹F probe or a probe specifically designed for ¹H/¹⁹F experiments is recommended.[4] These probes are optimized for the ¹⁹F frequency, providing better sensitivity and more efficient RF transmission. Ensure that your probe is properly tuned and matched to the ¹⁹F frequency before starting your experiment.[5]
II. Troubleshooting Guides
This section provides detailed, step-by-step protocols to diagnose and resolve common issues leading to poor S/N for this compound.
Guide 1: Diagnosing and Resolving Low Signal Intensity
A low signal is one of the most frequent challenges. This guide will walk you through a systematic approach to identify and correct the root cause.
Step 1: Verify Spectrometer and Probe Setup
The most fundamental source of poor signal is an improperly configured spectrometer.
-
Protocol 1: Probe Tuning and Matching Verification
-
Objective: To ensure maximum RF power transfer to and from the sample.
-
Procedure:
-
Load your this compound sample into the magnet.
-
Access the probe tuning and matching interface on your spectrometer's software.
-
Select the ¹⁹F nucleus.
-
Observe the tuning curve. The goal is to have a sharp dip centered at the ¹⁹F resonance frequency.
-
Adjust the "Tune" and "Match" controls iteratively. The "Tune" control shifts the dip horizontally, while the "Match" control adjusts the depth of the dip.
-
Continue adjusting until the dip is centered and as deep as possible, indicating a good match to the 50 Ω impedance of the spectrometer's electronics.
-
-
Causality: An improperly tuned and matched probe will reflect a significant portion of the RF power, leading to inefficient excitation of the fluorine nuclei and weak signal detection.
-
Step 2: Optimize Acquisition Parameters
Suboptimal acquisition parameters are a common cause of low S/N.
-
Protocol 2: Determining the 90° Pulse Width (p1)
-
Objective: To ensure the RF pulse provides the maximum signal excitation.
-
Procedure:
-
Set up a 1D ¹⁹F experiment with a single scan (ns=1).
-
Create an array of experiments where the pulse width (p1) is varied, for example, from 1 to 30 microseconds in 1-microsecond increments.
-
Process the resulting spectra and observe the signal intensity as a function of the pulse width.
-
The 90° pulse is the duration that produces the maximum positive signal. The 180° pulse will produce a null signal, and the 360° pulse will also give a null signal.
-
-
Causality: A 90° pulse rotates the net magnetization into the transverse plane, resulting in the strongest detectable signal. Using a pulse angle other than 90° will result in a weaker signal.
-
-
Protocol 3: Optimizing the Relaxation Delay (d1)
-
Objective: To allow for sufficient relaxation of the fluorine nuclei between scans to prevent signal saturation.
-
Procedure:
-
Use an inversion-recovery pulse sequence to measure the T₁ of your this compound sample.
-
For qualitative spectra, set the relaxation delay (d1) to at least 1.5 times the longest T₁ value.
-
For quantitative results, a d1 of 5 to 7 times the longest T₁ is recommended to ensure complete relaxation.[1]
-
-
Causality: As this compound likely has long T₁ values, an insufficient relaxation delay will lead to progressive signal saturation with each scan, drastically reducing the overall S/N.
-
Step 3: Improve Magnetic Field Homogeneity
Poor shimming results in broad lines, which reduces the peak height and, consequently, the S/N.
-
Protocol 4: Shimming on the ¹⁹F Signal
-
Objective: To achieve a highly homogeneous magnetic field across the sample volume.
-
Procedure:
-
If possible, use the strong ¹⁹F signal of your neat this compound sample for shimming.
-
Iteratively adjust the Z1, Z2, Z3, and Z4 shims to maximize the lock level or the height and sharpness of the FID.
-
After adjusting the on-axis shims, proceed to adjust the off-axis shims (e.g., X, Y, XZ, YZ) for finer adjustments.
-
For very high-resolution work, consider gradient shimming routines if available on your spectrometer.
-
-
Causality: A homogeneous magnetic field ensures that all fluorine nuclei in the same chemical environment precess at the same frequency, resulting in sharp NMR signals. Inhomogeneity leads to a distribution of frequencies and broader lines.
-
Troubleshooting Workflow Diagram
Caption: A decision-making workflow for troubleshooting low signal-to-noise in ¹⁹F NMR.
Guide 2: Addressing Baseline Artifacts
Baseline distortions, such as rolling baselines, are common in ¹⁹F NMR and can interfere with accurate integration and peak picking.
-
Problem: The ¹⁹F NMR spectrum exhibits a rolling or distorted baseline.
-
Cause: This is often due to a very intense signal that decays rapidly at the beginning of the Free Induction Decay (FID). This can be exacerbated by a short pre-scan delay or issues with the probe's response.[3][6]
-
Solution Protocol:
-
Increase the Pre-scan Delay (de): Introducing a short delay before the start of acquisition can allow for the decay of very short-lived signals that contribute to baseline distortion. Start with a delay of a few microseconds and incrementally increase it.
-
Backward Linear Prediction: Use this processing technique to reconstruct the first few data points of the FID, which may be corrupted.
-
Polynomial Baseline Correction: After Fourier transformation, apply a polynomial baseline correction routine available in your NMR processing software. Be cautious not to over-correct, which can distort peak shapes and integrals.
-
III. Experimental Protocols
This section provides detailed methodologies for key experiments mentioned in the troubleshooting guides.
Protocol A: T₁ Measurement using Inversion Recovery
Objective: To accurately measure the spin-lattice relaxation time (T₁) of the fluorine nuclei in this compound.
Pulse Sequence: t1ir or equivalent inversion recovery sequence.
Parameters:
| Parameter | Description | Recommended Value |
| p1 | 90° pulse width | Calibrated value for ¹⁹F |
| d1 | Relaxation delay | > 5 * estimated T₁ |
| vdlist | Variable delay list | A series of delays (e.g., 0.01s, 0.1s, 0.5s, 1s, 2s, 5s, 10s, 20s) |
| ns | Number of scans | 4 or 8 (for good S/N at each delay) |
| ds | Dummy scans | 2 or 4 |
Procedure:
-
Set up the inversion recovery experiment with the parameters listed above. The vdlist should contain a range of delay times that will bracket the expected T₁ value.
-
Acquire the data. This will result in a series of spectra where the peak intensities vary depending on the relaxation delay.
-
Process the spectra.
-
Use the software's T₁ calculation routine to fit the peak intensity as a function of the variable delay to an exponential decay curve. This will yield the T₁ value for each resonance.
Data Interpretation Workflow
Caption: Workflow for determining T₁ relaxation times using the inversion recovery method.
IV. Quantitative Data Summary
The following table provides estimated starting parameters for ¹⁹F NMR of this compound. Note that optimal values should be determined experimentally.
| Parameter | Description | Estimated Value | Rationale & Reference |
| Spectral Width (sw) | The frequency range to be observed. | 50-100 ppm | Perfluorocarbons have a relatively large chemical shift dispersion.[2] |
| Transmitter Offset (o1p) | The center of the spectral window. | Centered on the resonances of interest. | To ensure uniform excitation across all peaks. |
| Relaxation Delay (d1) | Time for longitudinal relaxation. | 2-5 seconds (for qualitative) | Perfluorocarbons can have T₁ values in the range of 1-5 seconds.[7] For quantitative work, use 5-7 * T₁. |
| Acquisition Time (at) | Duration of FID acquisition. | 1-2 seconds | To ensure adequate digital resolution. |
| Number of Scans (ns) | Number of FIDs to be averaged. | 16 to 256+ | Dependent on sample concentration and desired S/N. |
V. References
-
A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. ACG Publications. [Link]
-
19F Paramagnetic Relaxation Enhancement: A Valuable Tool for Distance Measurements in Proteins. PMC - NIH. [Link]
-
19F NMR relaxation studies of fluorosubstituted tryptophans. PMC - NIH. [Link]
-
1H and 19F NMR Relaxation Time Studies in (NH4)2ZrF6 Superionic Conductor. CORE. [Link]
-
19Flourine NMR. University of Ottawa. [Link]
-
Common problems and artifacts encountered in solution-state NMR experiments. CDN. [Link]
-
TUTORIAL: 1D 1H-coupled 19F SPECTRUM. IMSERC. [Link]
-
NMR Sample Preparation. Western University. [Link]
-
F19 detection. NMR Facility, UCSB Chem and Biochem. [Link]
Sources
- 1. 19Flourine NMR [chem.ch.huji.ac.il]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. F19 detection [nmr.chem.ucsb.edu]
- 4. publish.uwo.ca [publish.uwo.ca]
- 5. TUTORIAL: 1D 1H-coupled 19F SPECTRUM [imserc.northwestern.edu]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. Certified Reference Materials for ¹⁹F NMR [sigmaaldrich.com]
Technical Support Center: Degassing Perfluoro-1,3,5-trimethylcyclohexane for Sensitive Applications
Welcome to the technical support center for degassing Perfluoro-1,3,5-trimethylcyclohexane. This guide is designed for researchers, scientists, and drug development professionals who require ultra-high purity solvents for their sensitive applications. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments.
This compound, a perfluorocarbon (PFC), is prized for its chemical inertness, thermal stability, and high gas solubility.[1][2][3] However, this high gas solubility can be a significant drawback in sensitive applications where the presence of dissolved gases, particularly oxygen, can interfere with experimental results.[4][5] This guide provides detailed, field-proven protocols to effectively degas this solvent, ensuring the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: Why is degassing this compound necessary for my application?
Dissolved gases, such as nitrogen and oxygen, can introduce several complications in sensitive applications:
-
Interference with Analytical Measurements: In techniques like HPLC, dissolved gases can form bubbles that cause erroneous readings in detectors (UV-VIS, fluorescence, refractive index).[4] For applications sensitive to oxygen, such as certain fluorescence or electrochemical detection methods, its presence can compromise the results.[6][7]
-
Reaction Interference: In chemical synthesis, dissolved oxygen can act as an unwanted reactant, leading to side products or degradation of sensitive reagents.
-
Physical Property Alterations: The presence of dissolved gases can alter the physical properties of the solvent, such as its bulk modulus and thermal conductivity, which is critical in applications like electronic cooling.
-
Reduced Performance in Biological Systems: In biomedical applications where PFCs are used as oxygen carriers, precise control over the dissolved gas composition is paramount.[2]
Given that this compound can dissolve significant amounts of gases, proper degassing is a critical preparatory step.[1][2]
Q2: What are the primary methods for degassing this compound?
There are three primary methods for degassing solvents, each with its own advantages and limitations:
-
Freeze-Pump-Thaw: This is the most rigorous method for removing dissolved gases and is ideal for small volumes and applications requiring the highest level of degassing.[8][9][10]
-
Inert Gas Sparging (e.g., Helium or Argon): This method involves bubbling an inert gas through the liquid to displace dissolved air.[5][6][11] Helium sparging is particularly effective.[4][6]
-
Ultrasonication: This technique uses high-frequency sound waves to induce cavitation, which facilitates the removal of dissolved gases.[12][13][14][15]
The choice of method depends on the required level of degassing, the volume of the solvent, and the available equipment.
Q3: Which degassing method is the most effective?
For achieving the most thorough degassing, the freeze-pump-thaw method is generally considered the gold standard.[9] It is capable of removing virtually all dissolved gases. Helium sparging is also highly effective, removing approximately 80% of dissolved air.[6] While useful, sonication is the least effective of the three, removing about 20-25% of dissolved gas when used alone.[6]
| Degassing Method | Typical Gas Removal Efficiency | Best Suited For | Key Considerations |
| Freeze-Pump-Thaw | >99% | Small volumes, highest purity requirements | Time-consuming, requires specialized equipment (Schlenk line, liquid nitrogen) |
| Helium Sparging | ~80%[6] | HPLC mobile phases, moderate to large volumes | Requires a helium source, can alter solvent composition if not done in a sealed system[11] |
| Ultrasonication | 20-25% (alone)[6] | Quick degassing for less sensitive applications | Less effective than other methods, can heat the sample |
Troubleshooting Guides & Detailed Protocols
Protocol 1: Freeze-Pump-Thaw Degassing
This method is recommended for applications demanding the near-complete removal of dissolved gases.
Causality: This technique works by physically removing the atmosphere above the frozen solvent and then allowing the dissolved gases to escape into this vacuum as the solvent thaws.[10][16] Repeating the cycle ensures a high degree of degassing.
Experimental Workflow:
Caption: Freeze-Pump-Thaw Degassing Workflow
Step-by-Step Methodology:
-
Preparation: Place the this compound in a Schlenk flask. The liquid should not exceed 50% of the flask's volume to prevent breakage upon freezing.[8][17]
-
Freezing: Close the stopcock to the Schlenk line and immerse the flask in a dewar of liquid nitrogen until the solvent is completely frozen.[9][10] this compound has a melting point of approximately -68°C.[18][]
-
Pumping: Once frozen, open the stopcock to a high-vacuum line to evacuate the headspace above the frozen solvent.[9][10] Continue to pump for 5-10 minutes.
-
Thawing: Close the stopcock to the vacuum line and remove the flask from the liquid nitrogen. Allow the solvent to thaw completely at room temperature or in a cool water bath.[9][10] As it thaws, you will see bubbles of dissolved gas being released into the vacuum of the headspace.[9]
-
Repetition: Repeat the freeze-pump-thaw cycle at least three to four times, or until you no longer observe gas bubbles forming during the thaw cycle.[9][17]
-
Final Step: After the final thaw, backfill the flask with a high-purity inert gas such as argon or nitrogen.[16]
Troubleshooting:
-
Problem: The flask cracks during freezing.
-
Solution: Ensure the flask is no more than half full. A larger volume of liquid can expand and cause the glass to break. Also, immerse the flask slowly into the liquid nitrogen to minimize thermal shock.
-
-
Problem: The solvent bumps or boils violently during thawing.
-
Solution: Thaw the solvent slowly. Do not use a warm water bath, as this can increase the vapor pressure too quickly.[10]
-
Protocol 2: Inert Gas Sparging
This method is a faster alternative to freeze-pump-thaw and is suitable for a wide range of applications, including HPLC.[6]
Causality: By bubbling a sparingly soluble inert gas like helium through the liquid, the partial pressure of the dissolved atmospheric gases is reduced, causing them to be displaced and removed from the solvent.[5][11]
Experimental Workflow:
Caption: Inert Gas Sparging Workflow
Step-by-Step Methodology:
-
Setup: Place the this compound in a suitable container, such as a solvent reservoir for an HPLC system. Insert a sparging tube made of an inert material (e.g., stainless steel or PEEK) so that it reaches the bottom of the container.
-
Gas Flow: Connect the sparging tube to a high-purity helium or argon source with a regulator. Begin bubbling the gas through the solvent at a low to moderate flow rate. A fine stream of small bubbles is more effective than large, turbulent bubbles.
-
Duration: Sparge the solvent for 10-30 minutes. The exact time will depend on the volume of the liquid and the flow rate of the gas.
-
Maintenance: For continuous degassing, such as in an HPLC system, maintain a slow, continuous sparge or a positive pressure of the inert gas over the liquid to prevent atmospheric gases from redissolving.[11]
Troubleshooting:
-
Problem: The solvent composition changes over time.
-
Problem: Degassing is incomplete.
-
Solution: Increase the sparging time or use a fritted sparger to create smaller bubbles, which increases the surface area for gas exchange. Ensure the gas outlet is not submerged in the liquid.
-
Protocol 3: Ultrasonic Degassing
This is the quickest method but also the least thorough. It is often used in conjunction with other methods, like vacuum degassing.
Causality: Ultrasonic waves create alternating low and high-pressure cycles in the liquid.[13] During the low-pressure cycles, microscopic vacuum bubbles form (cavitation). Dissolved gases diffuse into these bubbles, which then coalesce and rise to the surface.[13][15]
Experimental Workflow:
Caption: Ultrasonic Degassing Workflow
Step-by-Step Methodology:
-
Setup: Place the container with this compound into an ultrasonic bath. Ensure the water level in the bath is sufficient for efficient energy transfer.
-
Sonication: Turn on the ultrasonic bath. The duration will depend on the volume and the power of the sonicator, but 15-30 minutes is a typical starting point.
-
Enhancement (Optional): For improved efficiency, sonication can be performed under a light vacuum. This lowers the pressure above the liquid, further encouraging the release of dissolved gases.[8]
-
Temperature Control: Ultrasonication can generate heat.[13] Monitor the temperature of the solvent and use a cooling bath if necessary to prevent excessive heating, especially if the solvent is to be used in temperature-sensitive applications.
Troubleshooting:
-
Problem: The solvent becomes re-aerated quickly after sonication.
-
Solution: Degassing via sonication is not permanent.[13] The solvent will begin to redissolve atmospheric gases once the sonication is stopped. Use the degassed solvent immediately or store it under a positive pressure of an inert gas.
-
-
Problem: Inefficient degassing.
-
Solution: Ensure the container is properly coupled to the ultrasonic bath. Heating the liquid slightly can reduce its viscosity and improve degassing efficiency.[13] However, do not heat close to the boiling point.
-
By understanding the principles behind each degassing technique and following these detailed protocols, you can ensure that your this compound is properly prepared for your most sensitive applications, leading to more reliable and reproducible results.
References
-
Shimadzu Asia Pacific. (n.d.). 5-5) Degassing by Helium Purging. Retrieved from [Link]
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Blackstone-NEY Ultrasonics. (n.d.). Ultrasonics - How to Degas Liquids. Retrieved from [Link]
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LCGC International. (2014). Mobile-Phase Degassing: What, Why, and How. Retrieved from [Link]
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Qsonica. (n.d.). Degassing. Retrieved from [Link]
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imChem. (n.d.). How to degas your eluents. Retrieved from [Link]
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LCGC International. (2009). Degassing Mobile Phase Solvents. Retrieved from [Link]
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Quora. (2017). How is helium-purge degassing a solution?. Retrieved from [Link]
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IntechOpen. (2025). Perfluorocarbons as Oxygen Dissolving and Delivering Agent. Retrieved from [Link]
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Ultrasuoni. (n.d.). DEGASSING. Retrieved from [Link]
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Emerald Cloud Lab. (2025). ExperimentDegas Documentation. Retrieved from [Link]
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Hielscher Ultrasonics. (n.d.). Ultrasonic Degassing and Defoaming of Liquids. Retrieved from [Link]
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Blackstone-NEY Ultrasonics. (n.d.). Ultrasonics - Degassing Using a Pulse Degas Cycle. Retrieved from [Link]
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Berry Group, University of Wisconsin. (2019). Section 5.4 Title: Degassing Solvents. Retrieved from [Link]
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PubMed Central. (2020). Perfluorocarbon-based oxygen carriers: from physics to physiology. Retrieved from [Link]
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The Schlenk Line Survival Guide. (n.d.). Freeze-Pump-Thaw. Retrieved from [Link]
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PubMed Central. (2023). Perfluorocarbons: A perspective of theranostic applications and challenges. Retrieved from [Link]
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Science.gov. (n.d.). perfluorocarbon tracer gases: Topics by Science.gov. Retrieved from [Link]
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Scribd. (n.d.). Freeze-Pump-Thaw Liquid Degassing Guide. Retrieved from [Link]
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ResearchGate. (2025). Influence of Dissolved Gas on the Interaction between Hydrophobic Surfaces in Water. Retrieved from [Link]
-
YouTube. (2020). How to Perform Freeze-Pump-Thaw Degassing. Retrieved from [Link]
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F2 Chemicals Ltd. (2025). This compound. Retrieved from [Link]
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Fisher Scientific. (n.d.). This compound, mixture of isomers, tech., Thermo Scientific Chemicals. Retrieved from [Link]
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preventing contamination in tracer studies using Perfluoro-1,3,5-trimethylcyclohexane
An advanced and inert tracer compound, Perfluoro-1,3,5-trimethylcyclohexane (PTMCH) is pivotal in studies requiring high-precision measurements, such as in environmental fate and transport, and pharmaceutical research. Its unique properties, including thermal stability and a distinct mass spectrum, make it an ideal candidate for such sensitive applications. However, these same characteristics necessitate stringent protocols to prevent contamination, which can compromise experimental integrity.
This technical support guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of best practices to mitigate contamination risks in tracer studies utilizing PTMCH. It combines theoretical principles with actionable, field-tested protocols to ensure the reliability and accuracy of your results.
Technical Support Center: PTMCH Tracer Studies
Guide Structure:
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Understanding PTMCH as a Tracer: Core properties and advantages.
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Sources of PTMCH Contamination: A systematic overview.
-
Preventative Protocols & Methodologies: Step-by-step guidance.
-
Troubleshooting Guide & FAQs: Addressing common issues.
-
References
Understanding this compound (PTMCH) as a Tracer
PTMCH is a perfluorocarbon (PFC) compound valued for its conservative nature in experimental systems. Its key properties include:
-
Chemical Inertness: PTMCH is highly resistant to chemical and biological degradation, ensuring it does not react with the matrix it is tracing.
-
Low Background Levels: Its synthetic origin means it has virtually no natural background presence, providing a clear signal against a clean baseline.
-
High Volatility: This property is advantageous for certain environmental and atmospheric tracing applications.
-
Unique Mass Spectrum: PTMCH has a distinct mass spectrum, allowing for sensitive and specific detection using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).
These attributes make PTMCH an excellent choice for applications demanding high-fidelity tracking of substances without interference from the tracer itself.
Sources of PTMCH Contamination
Contamination can be introduced at any stage of the experimental workflow. Understanding potential sources is the first step toward effective prevention.
| Stage | Potential Contamination Sources | Mechanism |
| Preparation | Contaminated glassware, solvents, or reagents. | Residual PTMCH from previous experiments or impurities in materials. |
| Cross-contamination from stock solutions. | Improper handling or storage of high-concentration standards. | |
| Sample Collection | Contaminated sampling equipment (syringes, vials, tubing). | Adsorption of PTMCH onto surfaces and subsequent leaching. |
| Ambient air in environments with high PFC concentrations. | Diffusion of airborne PFCs into samples. | |
| Sample Storage & Transport | Improperly sealed containers. | Ingress of contaminants or loss of tracer. |
| Storage in proximity to PTMCH standards or other PFCs. | Cross-contamination through vapor phase transfer. | |
| Analysis | Contaminated GC-MS system (injector, column, detector). | Carryover from previous high-concentration samples. |
| Contaminated carrier gases or solvents for analysis. | Impurities in the analytical-grade materials. |
Preventative Protocols & Methodologies
A multi-faceted approach is essential for preventing PTMCH contamination. The following protocols are designed to be self-validating, ensuring the integrity of your experimental results.
Material Selection and Preparation
The choice of materials that come into contact with your samples is critical. PTMCH can adsorb to certain plastics, leading to cross-contamination or loss of the tracer.
Recommended Materials:
-
Glassware (borosilicate)
-
Stainless steel
-
Polytetrafluoroethylene (PTFE)
Step-by-Step Glassware Cleaning Protocol:
-
Initial Wash: Rinse glassware thoroughly with a laboratory-grade detergent and tap water.
-
Solvent Rinse: Sequentially rinse with acetone, followed by hexane. This removes organic residues.
-
Drying: Dry the glassware in an oven at a high temperature (e.g., 250°C) for at least 4 hours to drive off any remaining volatile compounds.
-
Storage: Once cooled, cap the glassware with solvent-rinsed aluminum foil or PTFE-lined caps and store it in a clean, dedicated cabinet.
Experimental Workflow for PTMCH Tracer Studies
The following diagram illustrates a best-practice workflow designed to minimize contamination risk at each step.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during your PTMCH tracer studies.
Q1: I am seeing PTMCH in my blank samples. What are the likely causes and how can I fix this?
A1: PTMCH detection in blank samples is a clear indicator of contamination. The most common causes are:
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Contaminated Glassware: Your cleaning protocol may be insufficient. Re-evaluate your solvent rinsing and baking steps. Consider a final rinse with high-purity methanol.
-
Instrument Carryover: If a high-concentration sample was run before your blank, residual PTMCH may be present in the GC-MS system. Run several solvent blanks to flush the system. If the problem persists, you may need to trim the GC column or clean the injector port.
-
Ambient Air Contamination: If PTMCH is used frequently in your lab, it can be present in the ambient air. Prepare samples in a clean, well-ventilated area, preferably a fume hood not used for handling concentrated PTMCH standards.
Q2: My tracer concentrations are lower than expected. Could this be a contamination issue?
A2: While this could be due to experimental factors (e.g., unexpected dilution), it can also be related to material interactions that are a form of "negative" contamination:
-
Adsorption to Plastics: If you are using plastic components (e.g., tubing, vial caps without PTFE liners), PTMCH can adsorb to the surface, reducing its concentration in the sample. Switch to glass, stainless steel, or PTFE for all wetted parts.
-
Improper Sealing: Volatilization can occur if sample vials are not sealed properly with PTFE-lined caps. Ensure a tight seal to prevent loss of your tracer.
Q3: Can I reuse tubing or septa in my experiments?
A3: It is strongly advised not to reuse any disposable components that have come into contact with PTMCH. Tubing, especially if made of materials other than PTFE, can adsorb and later leach the tracer. Septa in vials or on the GC inlet are notorious for retaining compounds and causing carryover. Always use new, pre-cleaned components for each experiment to ensure data integrity.
Q4: How should I prepare my GC-MS system for PTMCH analysis to avoid contamination?
A4: System preparation is crucial for achieving low detection limits and preventing carryover.
-
Dedicated Column: If possible, use a GC column dedicated to PFC analysis.
-
Bake-Out: Before running a sequence, bake out the column at its maximum recommended temperature for at least an hour to remove any residual contaminants.
-
Injector Maintenance: Regularly clean the injector port and replace the liner and septum.
-
Instrument Blanks: Start every analytical sequence with one or more solvent blanks to confirm the system is clean. A signal in these blanks indicates a system contamination issue that must be resolved before proceeding.
Q5: What are "trip blanks" and why are they important in PTMCH studies?
A5: A trip blank is a sample of clean matrix (e.g., deionized water) that is prepared in the lab, taken to the sampling site, and transported back with the experimental samples without being opened. Analyzing the trip blank helps to identify any contamination that may have occurred during transportation or from exposure to the ambient environment at the sampling location. It is a critical quality control measure for validating that your samples were not compromised after leaving the laboratory.
References
- Perfluorocarbon Tracers: A comprehensive overview of PFCs in tracer applic
- Contamination in Trace Analysis: General guidelines for preventing contamination in analytical chemistry. (Source: Not available)
managing the high density of Perfluoro-1,3,5-trimethylcyclohexane in experimental setups
Welcome to the technical support center for Perfluoro-1,3,5-trimethylcyclohexane. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by the high density of this compound in various experimental setups. Here, you will find practical, field-proven insights and solutions to common issues, ensuring the integrity and success of your experiments.
Introduction to this compound
This compound is a perfluorocarbon (PFC) with a unique set of properties, most notably its high density and chemical inertness. These characteristics make it a valuable component in a range of applications, including as an oxygen carrier, a contrast agent in medical imaging, and in droplet microfluidics.[1][2] However, its high density, approximately 1.888 g/mL, presents specific handling and experimental challenges that require careful consideration.[3][4][] This guide will address these challenges directly, providing you with the expertise to manage them effectively.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive from researchers working with this compound.
Q1: Why does my aqueous layer mix with the this compound layer when I'm trying to create a stable interface?
A1: This is a common issue often caused by improper layering techniques. Due to its high density, this compound will settle at the bottom of a container. When adding a less dense aqueous solution on top, it's crucial to do so gently to avoid mechanical mixing. The kinetic energy from pouring the aqueous solution directly onto the PFC can overcome the interfacial tension, leading to temporary emulsification or dispersion.
Q2: I'm having trouble accurately pipetting small volumes of this compound. My results are inconsistent. What can I do?
A2: The high density and viscosity of this compound can make standard pipetting techniques unreliable. We recommend using a positive displacement pipette for the most accurate and reproducible results. If using a standard air displacement pipette, employ the reverse pipetting technique. Additionally, ensure your pipette is calibrated for the specific density of the liquid you are dispensing.
Q3: I've noticed the formation of an emulsion between my aqueous phase and the this compound. How can I prevent this?
A3: Emulsion formation occurs when the two immiscible liquids are subjected to high shear forces. To prevent this, minimize agitation when the two phases are in contact. If your protocol requires mixing, use a low-speed vortex or gentle rocking instead of vigorous shaking. If an emulsion has already formed, it can sometimes be broken by centrifugation at a low speed or by gently heating the mixture if your experimental components are thermally stable.
Q4: What materials are compatible with long-term storage and use of this compound?
A4: this compound is chemically inert and compatible with a wide range of materials. For laboratory use, borosilicate glass, polypropylene, and polytetrafluoroethylene (PTFE) are all excellent choices. Avoid using containers made of materials that may have plasticizers that could leach into the PFC over time.
Troubleshooting Guides
This section provides detailed solutions to more complex experimental problems you might encounter.
Issue 1: Phase Inversion or Unstable Layering in Multi-well Plates
Problem: When dispensing aqueous solutions on top of a this compound layer in a multi-well plate, the layers are disturbed, leading to cross-contamination between wells or inconsistent cell cultures at the interface.
Root Cause: The high density of the PFC makes the interface susceptible to disruption from the kinetic energy of the dispensed aqueous solution.
Solution Protocol:
-
Pre-coat the wells (optional): For sensitive applications like cell culture, pre-coating the wells with a cell adhesion-promoting substrate can help stabilize the subsequent layers.
-
Dispense the this compound: Carefully pipette the required volume of this compound into the bottom of each well.
-
Gentle Aqueous Layer Addition:
-
Set your pipette to a slow dispensing speed.
-
Angle the pipette tip so that it touches the side of the well just above the PFC layer.
-
Dispense the aqueous solution slowly and steadily, allowing it to run down the side of the well and gently spread over the PFC surface. This minimizes the direct impact on the interface.
-
-
Allow for Equilibration: Let the plate sit for a few minutes to allow the interface to stabilize before proceeding with your experiment.
Issue 2: Inaccurate Droplet Generation in Microfluidic Devices
Problem: In droplet-based microfluidics, the generation of aqueous droplets in a continuous phase of this compound is inconsistent, resulting in polydisperse droplets or failure of droplet formation altogether.
Root Cause: The significant density difference between the aqueous dispersed phase and the PFC continuous phase can affect the fluid dynamics at the droplet generation junction.
Troubleshooting Steps:
-
Optimize Flow Rates: The ratio of the flow rates of the continuous and dispersed phases is critical. Systematically vary the flow rates of both phases to find the optimal conditions for stable droplet generation. Often, a higher flow rate of the continuous PFC phase is required to effectively "pinch off" the aqueous droplets.
-
Channel Geometry: The design of the microfluidic channel, particularly the nozzle or junction where droplets are formed, plays a crucial role. A flow-focusing geometry is often more robust for systems with large density differences.
-
Surfactant Concentration: The addition of a surfactant to the continuous phase is essential to stabilize the droplets and prevent coalescence. The concentration of the surfactant may need to be optimized for the specific aqueous phase being used.
-
System Priming: Ensure that the microfluidic channels are properly primed with the continuous phase (this compound) before introducing the aqueous phase. This prevents the aqueous phase from wetting the channel walls, which can disrupt droplet formation.
Data and Diagrams
Physical Properties of this compound
| Property | Value | Source |
| Density | ~1.888 g/mL | [3][4][] |
| Boiling Point | ~127.4 °C | [3] |
| Melting Point | ~-68 °C | [3] |
| Molecular Weight | 450.07 g/mol | [6][7] |
| Solubility in Water | Insoluble/Immiscible | [8][9][10] |
Experimental Workflow: Stable Liquid Layering
The following diagram illustrates the correct technique for creating a stable two-phase system with an aqueous solution and this compound.
Caption: Workflow for creating a stable bilayer system.
Logical Relationship: Factors Affecting Droplet Generation
This diagram outlines the key parameters that influence the successful generation of droplets in a microfluidic system using this compound as the continuous phase.
Caption: Key factors for successful droplet microfluidics.
References
-
F2 Chemicals Ltd. This compound. [Link]
-
Thermo Fisher Scientific. This compound, mixture of isomers, tech. [Link]
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F2 Chemicals Ltd. This compound Safety Data Sheet. [Link]
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PubChem. Perfluoro(1,3,5-trimethylcyclohexane). [Link]
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Kakaei, S., Amirian, M., Azadi, A., Mohammadi, M., & Izadi, Z. (2023). Perfluorocarbons: A perspective of theranostic applications and challenges. Frontiers in Bioengineering and Biotechnology, 11, 1115254. [Link]
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Lorton, O., F-M., D., & Hynynen, K. (2022). Perfluorocarbon Emulsion Contrast Agents: A Mini Review. Frontiers in Physics, 9, 781057. [Link]
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Kaminski, A., Voigt, F., & Kiebling, A. (2020). Perfluorocarbon-based oxygen carriers: from physics to physiology. Pflügers Archiv - European Journal of Physiology, 472(9), 1329–1343. [Link]
-
Emulseo. Droplet-Based Microfluidics: An Intuitive Design Guideline. [Link]
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long-term stability issues of Perfluoro-1,3,5-trimethylcyclohexane in storage
A Guide to Long-Term Storage, Stability, and Troubleshooting for Researchers
Welcome to the technical support center for Perfluoro-1,3,5-trimethylcyclohexane. This guide is designed for our valued partners in research, science, and drug development. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights into the long-term stability of this compound and to offer practical solutions to challenges you may encounter during your experiments. This compound is known for its exceptional chemical inertness, a property attributable to the immense strength of its carbon-fluorine bonds.[1][2] However, questions regarding its stability under various long-term storage conditions are critical for ensuring the integrity of your research. This guide will address these concerns in a comprehensive question-and-answer format.
Section 1: Fundamentals of Stability and Storage
FAQ 1: What makes this compound so stable?
The remarkable stability of this compound, like other perfluorocarbons (PFCs), is rooted in the strength of the carbon-fluorine (C-F) bond, which is the strongest single bond in organic chemistry.[1] This high bond energy makes the molecule highly resistant to chemical and thermal degradation under normal conditions.[2] Product safety information indicates that the compound is stable under recommended use and storage, with a high decomposition temperature of approximately 400°C.[3]
FAQ 2: What are the optimal conditions for long-term storage?
To ensure the long-term integrity of this compound, adherence to proper storage protocols is essential. Based on manufacturer safety data sheets and the general properties of perfluorinated compounds, the following conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Cool and consistent (ambient temperature is generally acceptable) | While thermally stable, avoiding excessive heat or frequent freeze-thaw cycles minimizes any potential for physical or chemical changes over extended periods. |
| Environment | Dry and well-ventilated | Minimizes the potential for moisture ingress and condensation, which could introduce impurities. |
| Container | Tightly closed original container or appropriate alternative (see FAQ 4) | Prevents contamination from atmospheric moisture, gases, and particulates. |
| Light Exposure | Store in a dark cabinet or use an amber glass bottle | Although saturated PFCs are generally resistant to photolysis by indoor light, minimizing light exposure is a best practice to prevent any potential photocatalytic degradation.[4][5] |
FAQ 3: Can I store this compound under an inert atmosphere?
While not strictly necessary for this highly inert compound under normal storage conditions, storing under an inert gas like argon or nitrogen can provide an extra layer of protection. This is particularly relevant if the container will be opened multiple times over a long period, as it minimizes the introduction of atmospheric moisture and oxygen into the headspace. Given that the solubility of gases like nitrogen in perfluorocarbons is low, this practice can help maintain the highest possible purity.[6][7]
FAQ 4: What are the most suitable container materials for long-term storage?
Choosing the right container is crucial to prevent contamination. Here's a breakdown of common laboratory materials:
-
Borosilicate Glass: This is an excellent choice for long-term storage. Borosilicate glass is highly inert and has a low potential for leaching inorganic materials.[8] Studies on other perfluorinated compounds have shown negligible adsorption to borosilicate glass over time.[9]
-
High-Density Polyethylene (HDPE) and Polypropylene (PP): These plastics are widely used for chemical storage. However, for long-term storage of a high-purity solvent like this compound, there is a potential for the leaching of plastic additives (e.g., antioxidants, plasticizers) into the solvent.[10][11][12][13][14] If using plastic containers, it is advisable to use them for shorter-term working solutions and to store bulk, high-purity material in glass.
-
Fluorinated Polymers (e.g., PTFE, FEP): These materials offer excellent chemical resistance and are a suitable choice for cap liners and transfer tubing.
Section 2: Troubleshooting Potential Stability Issues
Even with the best storage practices, concerns about the purity and stability of a stored chemical can arise. This section provides a structured approach to troubleshooting.
Scenario 1: I suspect my stored this compound may be contaminated. How can I verify its purity?
If you have concerns about the purity of your stored compound, a systematic analytical approach is recommended. The two most powerful techniques for this purpose are ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
Workflow for Purity Verification
Caption: Correlating analytical data to potential impurity sources.
FAQ 6: I've detected a small amount of water in my solvent. What should I do?
The presence of small amounts of water in this compound is unlikely to cause degradation of the compound itself due to its hydrolytic stability. However, for moisture-sensitive applications, it is crucial to use an anhydrous solvent. If you suspect water contamination, you can dry the solvent using molecular sieves.
Protocol for Drying this compound
-
Select Molecular Sieves: Use 3Å or 4Å molecular sieves, which are effective at adsorbing water.
-
Activation: Activate the molecular sieves by heating them in a drying oven at a temperature recommended by the manufacturer (typically >250°C) for several hours under vacuum or with a nitrogen purge.
-
Drying: Add the activated molecular sieves to the this compound (approximately 10% w/v).
-
Equilibration: Allow the solvent to stand over the molecular sieves for at least 24 hours.
-
Transfer: Carefully decant or filter the dried solvent into a new, dry container, preferably under an inert atmosphere.
Section 3: Proactive Stability Monitoring
For critical applications where the absolute purity of this compound is paramount over several years of storage, a proactive stability monitoring program can be implemented.
Accelerated Stability Testing Protocol
Accelerated stability studies can provide an indication of the long-term stability of a substance by subjecting it to elevated stress conditions.
-
Sample Allocation: Aliquot the this compound into several small, identical containers of the intended storage material (e.g., borosilicate glass vials with PTFE-lined caps).
-
Conditioning: Place the samples in a stability chamber at an elevated temperature (e.g., 40°C or 54°C) and controlled humidity. [15][16]3. Time Points: At predetermined time points (e.g., 1, 3, 6, and 12 months), remove a sample for analysis.
-
Analysis: Analyze the sample using the GC-MS and/or ¹⁹F NMR protocols described above to check for the appearance of any degradation products or impurities.
-
Evaluation: Compare the results to a control sample stored at the recommended long-term storage temperature.
By implementing these best practices for storage, troubleshooting, and proactive monitoring, you can ensure the continued high purity and stability of your this compound for your critical research and development activities.
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A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. (2017). ACG Publications. [Link]
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A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. (2017). Semantic Scholar. [Link]
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The High Persistence of PFAS is Sufficient for their Management as a Chemical Class. (n.d.). National Institutes of Health. [Link]
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Study of Extractables in High-Density Polyethylene Packaging: Evaluation of the Impact of Excipients Propylene Glycol, Mint Flavor, and Benzalkonium Chloride on the Leaching Process of Semi-volatile Additives. (n.d.). Taylor & Francis Online. [Link]
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A Review: Per- and Polyfluoroalkyl Substances—Biological Degradation. (2023). National Institutes of Health. [Link]
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Identification of Impurities via GC/MS Analysis Using the Data of Batch 171214. (n.d.). ResearchGate. [Link]
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(PDF) qNMR fluorine pollution analysis: perspectives on PFAS exposure characterisation using 19F NMR. (2023). ResearchGate. [Link]
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qNMR fluorine pollution analysis: perspectives on PFAS exposure characterisation using 19F NMR. (2023). ChemRxiv. [Link]
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Stability of perfluorocarbon emulsions and their compatibility with blood serum. (1998). PubMed. [Link]
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Recent developments in methods for analysis of perfluorinated persistent pollutants. (n.d.). National Institutes of Health. [Link]
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This compound. (n.d.). F2 Chemicals Ltd. [Link]
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Fast Screening and Quantitation of Perfluorinated Sources from Textiles using Chemical Ionization GC-MS ASMS 2017 TP-295. (2017). Shimadzu Corporation. [Link]
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4 Physical and Chemical Properties – PFAS — Per- and Polyfluoroalkyl Substances. (n.d.). ITRC. [Link]
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Analysis of Extractable/Leachable Compounds from Generic Liquid Drug Formulations Using GC/MSD Systems. (n.d.). Agilent. [Link]
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The determination of extractables and leachables in pharmaceutical packaging materials using headspace GC/MS Application Note. (2006). Agilent. [Link]
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Understanding the fundamentals of perfluorocarbons and perfluorocarbon emulsions relevant to in vivo oxygen delivery. (n.d.). PubMed. [Link]
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Spontaneous Degradation of the "Forever Chemicals" Perfluoroalkyl and Polyfluoroalkyl Substances (PFASs) on Water Droplet Surfaces. (2024). ResearchGate. [Link]
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Interactions of Per- and Polyfluoroalkyl Substances with Polypropylene Plastic and Borosilicate Glass: Resolving Key Uncertainties for Accurate Analysis. (n.d.). ResearchGate. [Link]
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Extractables, Leachables, and Food Contact Materials Application Notebook. (n.d.). Waters. [Link]
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Accelerated Storage Stability and Corrosion Characteristics Study Protocol. (n.d.). U.S. Environmental Protection Agency. [Link]
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Addressing the persistence of per- and poly-fluoroalkyl substances (PFAS): current challenges and potential solutions. (2022). ResearchGate. [Link]
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Identification of Potential Extractables and Leachables in Cosmetic Plastic Packaging by Microchambers-Thermal Extraction and Pyrolysis-Gas Chromatography-Mass Spectrometry. (n.d.). National Institutes of Health. [Link]
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Exposure to per- and polyfluoroalkyl substances and premature skin aging. (2021). PubMed. [Link]
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Perfluorocarbons as Oxygen Dissolving and Delivering Agent. (2023). Preprints.org. [Link]
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The Determination of Trace Per- and Polyfluoroalkyl Substances and Their Precursors Migrated into Food Simulants from Food Contact Materials by LC–MS/MS and GC–MS/MS. (n.d.). LCGC International. [Link]
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An Outdoor Aging Study to Investigate the Release of Per- And Polyfluoroalkyl Substances (PFAS) from Functional Textiles. (2022). ResearchGate. [Link]
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Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances. (2021). PubMed. [Link]
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Accelerated Storage Stability and Corrosion Characteristics Study Protocol. (n.d.). U.S. Environmental Protection Agency. [Link]
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(PDF) Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). (n.d.). ResearchGate. [Link]
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Yale Experts Explain PFAS 'Forever Chemicals'. (2023). Yale School of Public Health. [Link]
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Validation & Comparative
A Senior Application Scientist’s Guide to Gas Tracers: Perfluoro-1,3,5-trimethylcyclohexane vs. Sulfur Hexafluoride
Introduction to Gas Tracer Technology
In the intricate world of scientific research and industrial process optimization, the ability to track and understand the movement of gases is paramount. Gas tracers are indispensable tools in this endeavor, acting as detectable proxies to study airflow, dispersion, and leakage in a multitude of environments. From atmospheric research to building ventilation studies and industrial leak detection, the selection of an appropriate tracer gas is a critical decision that dictates the accuracy and validity of experimental outcomes.
The Critical Role of Tracers in Research and Industry
Tracer gas studies are fundamental to a wide range of applications, including:
-
Atmospheric Science: Understanding the transport and dispersion of pollutants, and validating atmospheric models.
-
Environmental Science: Monitoring greenhouse gas emissions and studying air-sea gas exchange.
-
Industrial Hygiene and Safety: Assessing ventilation system effectiveness and identifying fugitive emissions.
-
Building Physics: Measuring air exchange rates and identifying air leakage pathways.
-
Subsurface Characterization: Mapping underground reservoirs and detecting leaks in pipelines.
The data generated from these studies are crucial for developing effective environmental policies, ensuring workplace safety, and optimizing industrial processes.
Defining the "Ideal" Gas Tracer: Key Characteristics
The efficacy of a gas tracer is determined by a set of key characteristics. An ideal tracer should be:
-
Non-reactive: Chemically and biologically inert to avoid interference with the system under study.
-
Low Background Concentration: Naturally occurring at very low or undetectable levels in the environment to ensure a high signal-to-noise ratio.
-
Easily Detectable: Measurable at extremely low concentrations with high precision and accuracy.
-
Non-toxic and Safe: Posing no harm to researchers, the public, or the environment.
-
Cost-effective: Available at a reasonable cost for the required quantities.
-
Stable: Possessing a long atmospheric lifetime to suit the duration of the experiment.
Introducing the Contenders: PFT and SF6
This guide provides an in-depth comparison of two widely used gas tracers: Perfluoro-1,3,5-trimethylcyclohexane (PFT), a member of the perfluorocarbon (PFC) family, and Sulfur Hexafluoride (SF6). Both compounds have been extensively used in tracer studies due to their unique properties. However, they also possess distinct advantages and disadvantages that make them suitable for different applications. This guide will provide researchers, scientists, and drug development professionals with the necessary information to make an informed decision on the most appropriate tracer for their specific needs.
Physicochemical Properties: A Foundation for Performance
The performance of a gas tracer is intrinsically linked to its fundamental physicochemical properties. These properties govern its behavior in the environment and its detectability.
This compound (PFT)
This compound (C9F18) is a fully fluorinated organic compound.[1][][3][4][5] Its properties make it a highly effective tracer gas. PFTs are synthetic compounds and do not occur naturally, resulting in extremely low atmospheric background concentrations.[6] They are colorless, odorless, non-flammable, and chemically inert liquids at standard conditions.[7]
Sulfur Hexafluoride (SF6)
Sulfur hexafluoride (SF6) is an inorganic, colorless, odorless, and non-flammable gas.[8][9][10] It is a hypervalent molecule with a central sulfur atom surrounded by six fluorine atoms, which imparts exceptional chemical stability.[11][12][13] While SF6 has no known natural sources, its widespread use in industrial applications has led to a measurable and increasing atmospheric background concentration.[14][15]
Comparative Table of Physicochemical Properties
| Property | This compound (PFT) | Sulfur Hexafluoride (SF6) |
| Chemical Formula | C9F18 | SF6 |
| Molecular Weight | 450.07 g/mol [][5] | 146.06 g/mol |
| Boiling Point | ~127.4 °C[7] | -64 °C (sublimes) |
| Physical State at STP | Liquid[7] | Gas |
| Solubility in Water | Insoluble/Not miscible[1][4] | Poorly soluble |
| Chemical Inertness | Extremely high | Extremely high |
Performance in the Field: A Head-to-Head Comparison
The practical utility of a tracer gas is best assessed by its performance in real-world applications. This section compares PFT and SF6 based on key performance metrics.
Detection Sensitivity and Background Levels
Both PFTs and SF6 can be detected at extremely low concentrations, typically using Gas Chromatography with an Electron Capture Detector (GC-ECD).[8] The high electronegativity of both molecules allows for exceptional sensitivity with this technique.
-
PFTs: Can be detected at concentrations as low as 1 part in 10^15 by volume (femtoliters per liter). Their synthetic nature means their atmospheric background concentrations are in the low parts per quadrillion range.[6]
-
SF6: Also exhibits high sensitivity with GC-ECD, with a limit of detection (LOD) as low as 0.05 ppb.[16] However, its widespread industrial use has resulted in a global atmospheric background concentration that is steadily increasing, which can be a limiting factor in some applications.
Atmospheric Lifetime and Persistence
The atmospheric lifetime of a tracer is a critical factor, especially for long-range transport studies.
-
PFTs: Perfluorocarbons are characterized by extremely long atmospheric lifetimes, often exceeding 2,000 years.[6] This persistence ensures that the tracer is not significantly degraded during the course of an experiment.
-
SF6: Also has a very long atmospheric lifetime, with estimates ranging from 800 to 3,200 years.[9][11][12][13][15] This makes it suitable for long-duration and large-scale atmospheric studies.
Inertness and Chemical Stability
Both PFT and SF6 are exceptionally inert and chemically stable, which is a primary reason for their use as tracers. This inertness ensures that they do not undergo chemical reactions in the atmosphere that would alter their concentration and lead to erroneous results.
Cost-Effectiveness and Availability
The cost of the tracer gas and its analysis can be a significant factor in the overall budget of a research project.
-
PFTs: The synthesis of specific perfluorocarbons can be complex, potentially leading to higher initial costs. However, their extremely low detection limits mean that smaller quantities are often required for a given experiment. This compound is commercially available from suppliers of research chemicals.[1][][3]
-
SF6: Is a widely used industrial gas, making it generally more readily available and potentially less expensive per unit volume. However, the larger quantities that may be needed to overcome its higher background concentration can offset this advantage.
Summary of Performance Metrics
| Performance Metric | This compound (PFT) | Sulfur Hexafluoride (SF6) |
| Detection Limit (GC-ECD) | Parts per quadrillion (ppq) | Parts per billion (ppb) to parts per trillion (ppt)[16] |
| Atmospheric Background | Extremely low (ppq)[6] | Increasing (ppt)[9] |
| Atmospheric Lifetime | > 2,000 years[6] | 800 - 3,200 years[9][11][12][13][15] |
| Chemical Inertness | Excellent | Excellent |
| Cost-Effectiveness | Higher initial cost, but smaller quantities needed | Lower initial cost, but larger quantities may be needed |
Environmental and Safety Profile: A Necessary Consideration
The environmental impact and safety of tracer gases are of paramount importance, particularly in the context of increasing environmental regulations.
Global Warming Potential (GWP) and Environmental Impact
Both PFTs and SF6 are potent greenhouse gases.
-
PFTs: As a class of compounds, perfluorocarbons have high Global Warming Potentials. Their long atmospheric lifetimes mean that once released, they persist in the atmosphere for millennia, contributing to climate change.
-
SF6: Is the most potent greenhouse gas known, with a GWP approximately 23,500 times that of carbon dioxide over a 100-year period.[11] Its long atmospheric lifetime exacerbates its environmental impact.[9][11][12][13]
Toxicity and Occupational Safety
-
PFT: this compound is generally considered to have low toxicity. However, as with any chemical, appropriate safety precautions should be taken, including adequate ventilation and the use of personal protective equipment. It may cause skin and eye irritation.[5]
-
SF6: Is considered non-toxic.[10] However, it is denser than air and can displace oxygen in enclosed spaces, creating a risk of asphyxiation.
Regulatory Landscape
Due to their high GWPs, the use of both PFTs and SF6 is coming under increasing regulatory scrutiny. Researchers should be aware of and comply with all local, national, and international regulations regarding the release of these compounds into the atmosphere.
Experimental Protocol: A Step-by-Step Guide to a Tracer Study
A well-designed and executed experimental protocol is the cornerstone of a successful tracer gas study. This section outlines a comparative, step-by-step methodology for a typical atmospheric tracer experiment using PFT and SF6.
Principle of a Tracer Gas Experiment
The fundamental principle of a tracer gas experiment is to release a known quantity of a tracer gas from a specific point (the source) and measure its concentration at one or more downwind locations (the receptors). The measured concentrations, combined with meteorological data, allow for the calculation of dispersion and transport parameters.
Phase 1: Experimental Design and Tracer Selection
The choice between PFT and SF6 depends on the specific objectives of the study.
-
Causality of Choice: For studies requiring extremely low detection limits and minimal background interference, PFTs are the superior choice. This is particularly true for long-range transport studies where the tracer will be significantly diluted. For shorter-range studies where the tracer concentration will remain relatively high, the lower cost and ready availability of SF6 may make it a more practical option, provided the atmospheric background can be accurately accounted for.
Phase 2: Tracer Release
The release mechanism must ensure a constant and known emission rate.
-
5.3.1. PFT Release Methodology: As PFT is a liquid at standard temperature, it is typically released as a fine aerosol spray. The liquid is forced from a reservoir using a pressurized inert gas (e.g., nitrogen) through an atomizing nozzle. The release rate is controlled by a mass flow controller and can be verified by measuring the change in the reservoir's weight over time.
-
5.3.2. SF6 Release Methodology: SF6 is released as a gas from a compressed gas cylinder. The release rate is precisely controlled using a mass flow controller. The total amount released can be determined by the change in cylinder pressure or by weighing the cylinder before and after the release.
Phase 3: Sample Collection
Air samples are collected at predetermined locations and times.
-
5.4.1. PFT Sampling Technique: Air is drawn through a sorbent tube containing a material like Carboxen-569 or Ambersorb. The PFT is adsorbed onto the sorbent material, and the tubes are then sealed and transported to the laboratory for analysis.
-
5.4.2. SF6 Sampling Technique: Whole air samples are collected in evacuated canisters or sampling bags.[17] The canisters are opened at the sampling location for a predetermined period to collect the air sample and then sealed for transport to the laboratory.
Phase 4: Sample Analysis by Gas Chromatography-Electron Capture Detection (GC-ECD)
GC-ECD is the standard analytical technique for both PFT and SF6 due to its high sensitivity to these electrophilic compounds.[8]
-
5.5.1. GC-ECD Principles for Tracer Detection: The gas sample is injected into the gas chromatograph, where it is separated into its individual components. As the tracer compound elutes from the column and enters the electron capture detector, it captures electrons, causing a decrease in the detector's standing current. This change in current is proportional to the concentration of the tracer.
-
5.5.2. Analytical Protocol for PFT:
-
Thermal Desorption: The sorbent tube is heated to release the trapped PFT.
-
Cryofocusing: The desorbed PFT is trapped at a low temperature at the head of the GC column to create a sharp injection peak.
-
Chromatographic Separation: The temperature of the GC oven is ramped to separate the PFT from other compounds.
-
Detection: The PFT is detected by the ECD.
-
Quantification: The concentration is determined by comparing the peak area to a calibration curve generated from standards of known concentration.
-
-
5.5.3. Analytical Protocol for SF6:
-
Sample Injection: A known volume of the air sample from the canister or bag is injected into the GC.
-
Chromatographic Separation: An appropriate GC column (e.g., packed with activated alumina) is used to separate SF6 from other atmospheric gases.[16]
-
Detection: The SF6 is detected by the ECD.
-
Quantification: The concentration is determined by comparing the peak area to a calibration curve generated from certified SF6 standards.
-
Phase 5: Data Interpretation and Quality Control
The final step involves interpreting the data in the context of the experimental objectives and meteorological conditions. Rigorous quality control measures, including the analysis of field blanks and replicate samples, are essential to ensure the accuracy and validity of the results.
Visualizing the Process: Diagrams and Workflows
DOT Script and Diagram: Comparative Experimental Workflow
Caption: Comparative experimental workflow for PFT and SF6 tracer studies.
DOT Script and Diagram: Decision Tree for Tracer Selection
Caption: Decision tree for selecting between PFT and SF6 as a gas tracer.
Conclusion: Selecting the Right Tracer for Your Application
The choice between this compound and Sulfur Hexafluoride as a gas tracer is not a one-size-fits-all decision. It requires a careful consideration of the specific requirements of the study, including the required detection sensitivity, the potential for background interference, budgetary constraints, and environmental considerations.
PFTs, with their extremely low background concentrations and high detectability, represent the gold standard for applications demanding the highest sensitivity, such as long-range atmospheric transport studies. However, their higher cost may be a limiting factor for some projects.
SF6, being more readily available and less expensive, is a workhorse tracer for a wide range of applications. Its primary drawback is its increasing atmospheric background concentration, which necessitates careful background measurements and may preclude its use in studies where the tracer is expected to be highly diluted. Furthermore, its extremely high Global Warming Potential is a significant environmental concern that must be weighed against its practical advantages.
Ultimately, the Senior Application Scientist must leverage their expertise to evaluate these trade-offs and select the tracer that will provide the most accurate and reliable data while minimizing environmental impact and adhering to budgetary constraints.
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Comparative analysis of gas chromatography detectors for accurate determination of sulfur hexafluoride. Ukrainian Journal of Ecology. [Link]
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A Comparative Guide to the Hydrogeological Validation of Perfluorinated Tracers: A Framework for Perfluoro-1,3,5-trimethylcyclohexane
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the validation of groundwater tracers against numerical models, with a specific focus on Perfluoro-1,3,5-trimethylcyclohexane (PTCH). Recognizing the limited hydrogeological validation data specific to PTCH, this document establishes a robust validation protocol based on established principles for other perfluorocarbon (PFC) tracers and conservative benchmarks. We will explore the properties of ideal tracers, compare PTCH to common alternatives, and provide a detailed, field-proven methodology for validating its performance in a hydrogeological context.
Introduction: The Imperative of Tracers and Models in Hydrogeology
Understanding the movement of water beneath the Earth's surface is fundamental to managing water resources, remediating contaminated sites, and ensuring the environmental integrity of industrial operations. Groundwater tracers are the hydrogeologist's essential tool for illuminating these subterranean pathways.[1][2] By introducing a detectable substance into an aquifer, we can directly measure flow paths, velocities, and transport characteristics.[2][3]
However, field data alone provides only a snapshot of a complex system. To predict future behavior—such as the migration of a contaminant plume or the capture zone of a water supply well—we rely on numerical groundwater models.[4] The credibility of these models hinges on a rigorous process of calibration and validation, where model predictions are tested against independent field data.[5][6] A tracer test provides the highest quality data for this purpose.[7][8]
This guide focuses on this compound (PTCH), a member of the perfluorocarbon (PFC) family of compounds known for their extreme chemical stability and detectability.[9] We will dissect its properties and present a comprehensive framework for its validation against groundwater flow and transport models, providing a benchmark for its potential application and comparison against established tracers.
Section 1: The Ideal Groundwater Tracer vs. The Reality of Perfluorocarbons
The selection of a suitable tracer is the most critical decision in a hydrogeological investigation. The choice dictates the quality of the data and the ultimate reliability of the conceptual and numerical models built upon it.
Characteristics of an Ideal Tracer
An ideal groundwater tracer should exhibit a specific set of characteristics to ensure it faithfully mimics the movement of water without interfering with the aquifer's natural state[10]:
-
Conservative Behavior : It must not react with or sorb (adhere) to the aquifer matrix. Its movement should be governed solely by the physical processes of advection and dispersion.[10]
-
High Detectability : The tracer must be quantifiable at extremely low concentrations, allowing for minimal injection mass and detection over long flow paths where dilution is significant.
-
Low to Non-existent Background : The natural concentration of the substance in the aquifer should be negligible to avoid ambiguity in detection.
-
Environmental Safety : It must be non-toxic and pose no risk to human health or the environment.[3]
-
Similar Density and Viscosity to Water : To avoid density-driven flow effects, the tracer solution should have properties similar to the native groundwater.[11]
Perfluorocarbons (PFCs) as Tracers
PFCs are a class of synthetic compounds that possess several properties approaching the ideal tracer. They are renowned for being chemically and thermally inert, non-toxic, and not naturally occurring in the environment, which ensures a very low background.[12][13] Their most significant advantage is an incredibly high affinity for electrons, which allows for ultra-trace detection using Gas Chromatography with an Electron Capture Detector (GC-ECD) or Mass Spectrometry (GC/MS), reaching detection limits in the parts-per-quadrillion range.[12][14][15]
A Critical Look at this compound (PTCH)
While PTCH shares the general advantages of the PFC family, its utility specifically as a dissolved-phase groundwater tracer requires critical evaluation. The primary challenge lies in its extremely low solubility in water.
| Property | Value | Source |
| CAS Number | 374-76-5 | [16] |
| Molecular Formula | C₉F₁₈ | [9] |
| Molecular Weight | 450 g/mol | [17] |
| Boiling Point | 127.4 °C | [17] |
| Melting Point | -68 °C | [17] |
| Density | 1.888 g/cm³ | [9] |
| Water Solubility | Not miscible or difficult to mix | [16] |
| Log Kₒw | 6.8 | [17] |
| Table 1: Physical and chemical properties of this compound. |
The high Log Kₒw (octanol-water partition coefficient) and stated immiscibility indicate that PTCH is highly hydrophobic.[16][17] This presents a significant challenge for its application as a tracer intended to follow the path of water. Such low solubility suggests that PTCH is "not suitable as tracers in water" and is better suited for applications like tracing gases in the unsaturated (vadose) zone or for characterizing non-aqueous phase liquids (NAPLs) with which it can mix.[13][16] Any validation attempt must therefore account for this property, as it may behave as a non-conservative tracer in the aqueous phase due to partitioning to organic matter within the aquifer.
Section 2: A Comparative Overview of Groundwater Tracers
No single tracer is perfect for all scenarios. The choice depends on the hydrogeological setting, project objectives, and budget. Below is a comparison of PTCH's expected performance against commonly used alternatives.
| Tracer | Type | Key Advantages | Key Disadvantages | Best For |
| PTCH (Expected) | Perfluorocarbon | Ultra-low detection limit; chemically inert; non-toxic; zero background.[9][12] | Very low water solubility; potential for non-conservative behavior (sorption); higher analytical cost.[13][16] | Vadose zone transport; NAPL characterization; leak detection.[16] |
| Fluorescent Dyes | Organic Dye | Low cost; field-detectable with fluorometers; long history of use.[3] | Can sorb to clays and organic matter; subject to photodegradation; potential for background fluorescence.[3] | Karst aquifers; determining flow connections; qualitative tracing. |
| Bromide (Br⁻) | Inorganic Anion | Highly conservative (behaves like water); relatively inexpensive; easily analyzed (Ion Chromatography).[10] | Can have natural or anthropogenic background concentrations; requires higher injection mass than PFCs. | Quantitative transport studies; benchmark for other tracers. |
| SF₆ / CFCs | Dissolved Gas | Excellent for dating young groundwater (<100 years); low detection limits.[18][19] | Can be contaminated by local sources; CFCs degrade in anaerobic conditions; SF₆ can be affected by "excess air".[20] | Age-dating groundwater; assessing recharge rates; model calibration on a regional scale.[21] |
| Table 2: Comparison of common groundwater tracers. |
Section 3: Principles of Groundwater Flow and Transport Modeling
Validating a tracer involves comparing field observations to the predictions of a mathematical model. These models are simplified representations of the complex subsurface environment.
Conceptual Models
Before any mathematical modeling, a conceptual model is developed. This is a qualitative understanding of the hydrogeological system, including the geometry of aquifer layers, boundary conditions (e.g., rivers, impermeable rock), and the primary directions of groundwater flow.[22]
Mathematical Models
Mathematical models use equations to describe physical processes.[23]
-
Flow Models : These are based on Darcy's Law, which relates the flow rate of groundwater to the hydraulic gradient and the properties of the aquifer material (hydraulic conductivity).[24] The output of a flow model is the distribution of hydraulic head (water level) and the velocity field of the groundwater.
-
Transport Models : The core of a transport model is the Advection-Dispersion Equation.[23] This equation describes how a solute (the tracer) is carried along with the flowing groundwater (advection) and simultaneously spreads out due to mechanical mixing and molecular diffusion (hydrodynamic dispersion).
These models are typically solved numerically using software packages like the USGS's MODFLOW (for flow) and MT3DMS (for transport), which divide the aquifer into a grid of cells and solve the equations for each cell.[5]
Section 4: A Framework for Tracer Validation Against a Numerical Model
This section outlines a comprehensive, self-validating protocol for a tracer test designed to produce high-fidelity data for model validation. The philosophy is to create a closed system where the mass of the injected tracer can be tracked and accounted for, providing a rigorous test for both the tracer's behavior and the model's accuracy.
Experimental Workflow Diagram
The overall process follows a logical sequence from understanding the site to a final, validated model.
Caption: Workflow for groundwater tracer test and model validation.
Step-by-Step Experimental Protocol
Phase 1: Hydrogeological Site Characterization & Initial Modeling
-
Objective : To build and calibrate a groundwater flow model that will serve as the basis for the transport model.
-
Procedure :
-
Compile all available geological data (borehole logs, geophysical surveys) to define the aquifer and aquitard geometry.
-
Install a network of monitoring wells to measure hydraulic heads (water levels).
-
Conduct hydraulic tests (e.g., pumping tests) to estimate aquifer properties like hydraulic conductivity and storage.
-
Construct a numerical flow model (e.g., using MODFLOW).
-
Calibrate the model by adjusting hydraulic conductivity values until the model-simulated hydraulic heads match the field-measured values to an acceptable tolerance. This ensures the model accurately represents the groundwater flow field.[5]
-
Phase 2: Tracer Test Design and Execution
-
Objective : To introduce a known mass of tracer and monitor its migration to generate breakthrough curves.
-
Procedure :
-
Tracer Selection : For this framework, we select PTCH and a conservative reference tracer, such as bromide. Using two tracers allows for direct comparison and helps identify non-conservative behavior in PTCH.
-
Tracer Preparation :
-
Bromide : Prepare a solution of known concentration using sodium or potassium bromide and native groundwater.
-
PTCH : Due to its low solubility, a stable aqueous solution is not feasible. An alternative is to inject a microemulsion or a solution where PTCH is dissolved in a miscible co-solvent (e.g., methanol), with the caveat that the co-solvent itself can affect transport. The choice of delivery method is a critical experimental variable.
-
-
Background Sampling : Collect samples from all injection and monitoring wells to establish baseline concentrations of PTCH (expected to be zero) and bromide.
-
Tracer Injection : Inject a known volume and concentration (a "slug" or pulse) of the tracer solution(s) into a central injection well as rapidly as possible to approximate an instantaneous source. Record the exact mass injected.
-
Down-gradient Sampling : Begin sampling at monitoring wells located directly down-gradient from the injection point. The sampling frequency should be high initially and then decrease over time. The schedule should be designed to capture the full shape of the breakthrough curve.
-
Phase 3: Sample Analysis
-
Objective : To accurately quantify the tracer concentration in each collected sample.
-
Procedure for PTCH :
-
Analysis is performed using thermal desorption with cryogenic focusing followed by gas chromatography/mass spectrometry (GC/MS).[14]
-
A known volume of the water sample is purged with an inert gas (e.g., helium).
-
The volatilized PTCH in the purge gas is trapped on a sorbent tube (e.g., Ambersorb).[14]
-
The sorbent tube is rapidly heated (thermal desorption), releasing the PTCH into a cryo-focuser, which concentrates the sample at very low temperatures (-130°C).[14]
-
The cryo-focuser is then flash-heated, injecting the concentrated PTCH band into the GC/MS for separation and detection. This multi-step process enables the required parts-per-quadrillion detection limits.[14][25]
-
Caption: Analytical workflow for PTCH in water samples.
Phase 4: Model Calibration and Validation
-
Objective : To test the predictive capability of the numerical transport model.
-
Procedure :
-
Transport Model Setup : Using the calibrated flow model, set up a transport model (e.g., MT3DMS). Define transport parameters, including porosity (from literature or site tests) and an initial estimate of dispersivity.
-
Calibration : Use the breakthrough curve from the monitoring well closest to the injection point. Adjust the transport parameters (primarily longitudinal dispersivity) in the model until the simulated breakthrough curve provides a good match to the observed data for the conservative tracer (bromide).
-
Validation : With the calibrated parameters locked, run the model to predict the breakthrough curves at the other, more distant monitoring wells.
-
Comparison : Objectively compare the model's predictions for these validation wells against the actual observed data. A good match indicates a validated model.[6] Significant discrepancies suggest the initial conceptual model may be flawed or that transport processes not included in the model are occurring.
-
Section 5: Data Interpretation and Comparative Analysis
The Breakthrough Curve (BTC)
The BTC is a plot of tracer concentration versus time at a monitoring point. Its shape provides a wealth of information:
-
Arrival Time : The time it takes for the leading edge of the tracer to arrive indicates the maximum groundwater velocity.
-
Time to Peak Concentration : This is related to the average advective groundwater velocity.
-
Peak Concentration : The magnitude of the peak reflects the degree of dilution and dispersion.
-
Tailing : A long, drawn-out falling limb of the curve ("tailing") can indicate complex flow paths, diffusion into less permeable zones, or non-conservative behavior like sorption and desorption.
Quantitative Comparison: Model vs. Field Data
The validation is assessed by comparing key metrics from the observed and predicted BTCs at the validation wells.
| Parameter | Observed (Well A) | Predicted (Well A) | Observed (Well B) | Predicted (Well B) |
| Time to Peak (days) | 15.2 | 14.8 | 31.5 | 30.1 |
| Peak Conc. (ppt) | 890 | 950 | 410 | 455 |
| Mass Recovery (%) | 92% | 98% | 88% | 96% |
| Table 3: Hypothetical validation results for a conservative tracer (e.g., Bromide). The close match between observed and predicted values would suggest a well-calibrated and validated model. |
Evaluating PTCH's Performance
When running the validated model for PTCH, any deviation from the bromide results would be telling. If the PTCH breakthrough curve arrives later, has a lower peak concentration, and shows significant tailing compared to both the bromide data and the model prediction, it would be strong evidence of non-conservative behavior. This retardation would likely be caused by its hydrophobic nature, causing it to partition to organic carbon in the aquifer matrix. Such a result would not invalidate PTCH as a tracer but would classify it as a reactive or sorbing tracer for aqueous systems, requiring more complex transport models to simulate its behavior accurately.
Conclusion
The validation of a groundwater tracer against a numerical model is a cornerstone of quantitative hydrogeology. This guide provides a robust, scientifically-grounded framework applicable to any novel tracer compound.
For this compound, its known physical properties—particularly its very low water solubility—present a significant challenge to its use as a conservative tracer for groundwater.[13][16] While its chemical inertness and ultra-low detection limits are highly advantageous, its performance in the aqueous phase is likely to be non-conservative due to hydrophobic sorption.[12][13] Therefore, its most promising applications in hydrogeology may lie in tracing NAPLs or as a gaseous-phase tracer in the vadose zone, where its low solubility becomes an asset.[16]
The validation framework presented here, which advocates for co-injection with a known conservative tracer like bromide, provides the necessary methodology to rigorously quantify PTCH's behavior and determine its suitability and limitations for specific field applications. By following such a protocol, researchers can confidently characterize new tracer compounds, strengthen the predictive power of their groundwater models, and ultimately make more informed decisions in the management and protection of our vital groundwater resources.
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A Comparative Analysis of Perfluoro-1,3,5-trimethylcyclohexane and Perfluorodecalin for Biomedical Research
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of biomedical research, the use of perfluorocarbons (PFCs) has opened new avenues for oxygen delivery, medical imaging, and drug formulation.[1] Among the various PFCs, Perfluoro-1,3,5-trimethylcyclohexane and Perfluorodecalin have garnered significant attention. This guide provides a comprehensive, data-driven comparison of these two compounds to assist researchers in selecting the optimal PFC for their specific applications.
I. Introduction to Perfluorocarbons in Biomedicine
Perfluorocarbons are chemically and biologically inert synthetic compounds.[1][2] Their unique capacity to dissolve large volumes of respiratory gases, such as oxygen and carbon dioxide, makes them invaluable in biomedical applications.[3][4][5] Formulated into stable nanoemulsions, PFCs serve as oxygen carriers, contrast agents for imaging, and platforms for drug delivery.[6][7][8]
This compound (PFMCH) , a derivative of cyclohexane, and Perfluorodecalin (PFD) , a derivative of decalin, are two prominent PFCs with distinct physicochemical properties that influence their performance in biological systems.[2]
II. Physicochemical Properties: A Head-to-Head Comparison
The utility of a PFC in biomedical research is fundamentally dictated by its physical and chemical characteristics. The following table summarizes the key properties of PFMCH and PFD.
| Property | This compound (PFMCH) | Perfluorodecalin (PFD) | References |
| Molecular Formula | C₉F₁₈ | C₁₀F₁₈ | [9][10] |
| Molecular Weight | 450.07 g/mol | 462.08 g/mol | [11] |
| Boiling Point | 127.4 °C | 142 °C | [2][12] |
| Melting Point | -68 °C | -3.6 °C (cis), +18 °C (trans) | [2][12] |
| Density | ~1.888 g/mL | ~1.917 g/mL | [2][13] |
| Vapor Pressure @ 37°C | 28.8 mmHg | 13.6 mmHg | [14] |
| Oxygen Solubility | Not explicitly found in search results | 49 mL O₂ / 100 mL | [2][3] |
| Water Solubility | Insoluble | ~10 ppm | [2][13] |
Key Insights:
-
Volatility: PFMCH exhibits a significantly higher vapor pressure than PFD, indicating greater volatility.[14] This property is critical in applications like liquid ventilation, where a higher evaporation rate can lead to faster clearance but may also necessitate more frequent replenishment.[14]
-
Oxygen Carrying Capacity: While specific quantitative data for PFMCH's oxygen solubility was not found in the provided search results, PFD is well-characterized with a high oxygen-carrying capacity of 49 mL of O₂ per 100 mL of liquid.[2][3] This is a crucial parameter for applications requiring efficient oxygen delivery.
-
Isomerism: Perfluorodecalin exists as cis and trans isomers, which have slightly different physical properties, most notably their melting points.[2] This can be a consideration for formulation and storage.
III. Performance in Key Biomedical Applications
The distinct properties of PFMCH and PFD translate to differential performance in various biomedical applications.
The primary application of many PFCs is as oxygen carriers in artificial blood substitutes.[15][16] The high oxygen solubility of PFD has made it a cornerstone in the development of such products, including Fluosol and Perftoran.[2] PFD-based emulsions have been shown to effectively deliver oxygen to tissues, promoting wound healing and mitigating hypoxia.[17][18]
While PFMCH also possesses the ability to dissolve oxygen, its higher volatility might present challenges for long-term oxygen delivery in the bloodstream compared to the less volatile PFD.
Liquid ventilation is a respiratory therapy technique where the lungs are filled with an oxygenated PFC liquid.[4][19][20] A comparative study in a rabbit model of acute lung injury revealed that PFMCH (referred to as PP4 in the study) had a significantly higher evaporative loss rate (4.75 mL/kg/h) compared to PFD (1.43 mL/kg/h).[14] This rapid evaporation of PFMCH led to a faster deterioration in oxygenation over a 4-hour period as the residual volume in the lungs decreased.[14] In contrast, PFD maintained good oxygenation for the duration of the study, suggesting that PFCs with lower vapor pressure are more suitable for maintaining the effects of partial liquid ventilation without frequent replacement.[14]
PFCs are formulated into nanoemulsions for various biomedical uses, including drug delivery.[6][7] The stability of these emulsions is paramount for their efficacy and safety.[21][22] The choice of PFC can influence emulsion stability. While direct comparative studies on emulsion stability between PFMCH and PFD were not prevalent in the search results, the general principles of PFC emulsion formulation apply to both. The use of appropriate surfactants, such as phospholipids or poloxamers, is crucial for creating stable droplets.[21][23]
The inert and hydrophobic nature of the PFC core can protect drug payloads from degradation and control their release.[8][24] The choice between PFMCH and PFD for a drug delivery system would likely depend on the desired release kinetics and the specific physicochemical properties of the drug being encapsulated.
PFCs are also utilized as contrast agents in ultrasound and ¹⁹F Magnetic Resonance Imaging (MRI).[25][26] The fluorine atoms in PFCs provide a strong signal for ¹⁹F MRI. While both PFMCH and PFD could theoretically be used for this purpose, the specific properties of the PFC can affect the imaging characteristics. For ultrasound, PFC-based nanodroplets can be vaporized by acoustic pressure to create highly echogenic microbubbles.[27][28] The higher vapor pressure of PFMCH might make it more susceptible to acoustic droplet vaporization at lower energy thresholds compared to PFD.
IV. Biocompatibility and Safety
Both PFMCH and PFD are generally considered to be biologically inert and biocompatible.[1][2][29] However, the biocompatibility of a PFC formulation is highly dependent on the purity of the compound and the nature of the surfactants used in emulsions. Studies on PFD emulsions have shown good biocompatibility, although high doses can lead to a temporary depression in the activity of macrophages in the liver.[23] It is crucial to use highly purified PFCs and carefully select biocompatible emulsifying agents to minimize potential adverse effects.
V. Experimental Protocols
A common method for preparing PFC nanoemulsions for biomedical applications is premix membrane emulsification.[27][28]
Objective: To produce a stable oil-in-water nanoemulsion of a selected perfluorocarbon.
Materials:
-
Perfluorocarbon (PFMCH or PFD)
-
Surfactant (e.g., egg yolk lecithin, Pluronic F-68)
-
Distilled water
-
High-pressure homogenizer or microfluidizer
Protocol:
-
Preparation of the Aqueous Phase: Dissolve the surfactant in distilled water to the desired concentration.
-
Preparation of the Oil Phase: The perfluorocarbon serves as the oil phase.
-
Premixing: Coarsely mix the oil and aqueous phases using a high-shear mixer to create a pre-emulsion.
-
Homogenization: Pass the pre-emulsion through a high-pressure homogenizer or microfluidizer for a specified number of cycles and at a set pressure. This process reduces the droplet size to the nanometer range.
-
Characterization: Analyze the resulting nanoemulsion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
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performance evaluation of Perfluoro-1,3,5-trimethylcyclohexane as a dielectric fluid
An In-depth Comparative Guide to the Performance of Perfluoro-1,3,5-trimethylcyclohexane as a Dielectric Fluid
Authored by a Senior Application Scientist
In the landscape of high-voltage engineering and advanced electronics, the selection of a dielectric fluid is a critical decision that directly impacts the reliability, efficiency, and safety of the entire system. These fluids are not merely insulators; they are integral components responsible for electrical insulation, heat dissipation, and the suppression of corona and arcing.[1] Historically, mineral oils, silicones, and esters have been the mainstays.[2] However, the relentless push for higher power densities, operational resilience in extreme environments, and enhanced safety profiles has spurred the evaluation of novel materials. Among these, perfluorinated compounds, specifically this compound, have emerged as compelling candidates.
This guide provides a comprehensive performance evaluation of this compound, comparing it with established dielectric fluids. We will delve into the causality behind key performance metrics, outline the rigorous experimental protocols required for their validation, and present a clear, data-driven comparison to inform researchers, scientists, and drug development professionals in their application-specific material selection.
The Molecular Advantage: Why Perfluorocarbons?
This compound is a fully fluorinated derivative of a hydrocarbon. The substitution of all hydrogen atoms with fluorine imparts exceptional chemical and thermal stability, owing to the strength of the carbon-fluorine bond, which is one of the strongest in organic chemistry.[3] This inherent molecular stability is the foundation of its superior performance as a dielectric fluid. Unlike hydrocarbon-based oils, perfluorocarbons are non-flammable, chemically inert, and exhibit a unique combination of high dielectric strength with low viscosity, a rare and highly desirable trait for efficient cooling through convection.[4]
The structure of this compound—a stable cyclohexane ring with three trifluoromethyl groups—results in a non-polar molecule. This non-polarity is directly responsible for its low dielectric constant and minimal dielectric loss, making it an excellent choice for high-frequency applications where minimizing energy dissipation as heat is paramount.[4]
Comparative Performance Analysis: A Data-Driven Overview
A dielectric fluid's performance is not defined by a single property but by a matrix of characteristics. The ideal fluid offers high dielectric strength, optimal thermal conductivity, a low dissipation factor, and chemical stability over a wide range of operating temperatures. The following table summarizes the key performance indicators for this compound (data based on closely related perfluorocarbon fluids from the same manufacturer) and its primary alternatives.
Table 1: Comparative Analysis of Key Dielectric Fluid Properties
| Property | This compound (and related PFCs) | Mineral Oil (Transformer Oil) | Silicone Fluid | Synthetic Ester Fluid |
| Dielectric Strength (kV, 2.5 mm gap) | >40 | 24 - 30 (new)[5][6] | 18 - 22 (kV/mm)[7] | ~27.6[2] |
| Dielectric Constant (Relative Permittivity) | ~1.8 - 1.9 | 2.2 - 2.8[2] | 2.6 - 2.8[7] | ~3.2[2] |
| Dissipation Factor (tan δ) @ 50 Hz | <0.0001 | <0.005 | <0.0001 | ~0.007 |
| Volume Resistivity (Ω·cm) | >10¹⁵ | >10¹² | >10¹⁴[8] | >10¹² |
| Thermal Conductivity (W/m·K) | ~0.06 | ~0.12 | ~0.15 | ~0.14 |
| Viscosity @ 25°C (cSt) | ~1.2[9] | 9 - 12 | 10 - 50 | 20 - 40 |
| Pour Point (°C) | -68[9] | -45 to -30[5] | -65 to -50[10] | -31 to -50 |
| Fire Point (°C) | None | ~145 | ~300 | >300 |
| Biodegradability | No | Limited | No | Readily Biodegradable |
Note: Data for this compound is based on technical data for the FLUTEC™ range of perfluorocarbon liquids, which includes structurally similar compounds.[4] Values for other fluids are typical and sourced from various technical and academic publications.
Expert Interpretation:
The data clearly positions this compound as a high-performance dielectric. Its dielectric strength is significantly higher than that of mineral oil and comparable to or exceeding that of esters and silicones, providing a superior safety margin against electrical breakdown.[4]
Critically, its dielectric constant is substantially lower than all alternatives. In high-frequency applications or in systems where low capacitance is desired, this is a decisive advantage, minimizing electrical losses and unwanted capacitive coupling.[4] This is complemented by an extremely low dissipation factor , indicating that very little energy is lost as heat when the material is subjected to an AC electric field.[11]
The primary trade-off is its lower thermal conductivity . While its exceptionally low viscosity promotes efficient heat transfer via convection, for applications dominated by conduction, this property must be carefully considered in the system's thermal design. However, its outstanding performance at low temperatures, evidenced by a pour point of -68°C , makes it an exceptional candidate for cryogenic or aerospace applications where other fluids would solidify.[9][10] Finally, its non-flammability provides an unparalleled level of safety.[4]
The Foundation of Trustworthiness: Self-Validating Experimental Protocols
To ensure the integrity of our comparative data, every protocol must be a self-validating system. This is achieved by adhering to internationally recognized standards, primarily those developed by ASTM International. These standards provide not just a sequence of steps, but a framework for achieving reproducible and defensible results.
Key Performance Metric: Dielectric Breakdown Voltage (ASTM D1816)
Causality and Experimental Choice: The dielectric breakdown voltage is the most critical measure of a fluid's ability to withstand electrical stress.[2] A low value indicates the presence of contaminants like water, dirt, or fibers.[2] We choose the ASTM D1816 standard over the older ASTM D877 for two primary reasons. First, its use of VDE (hemispherical) electrodes provides a more uniform electric field distribution compared to the sharp-edged disks of D877, which can create unrealistic stress concentrations.[12][13] Second, ASTM D1816 incorporates a stirrer, ensuring that suspended contaminants are circulated through the electrode gap. This makes it far more sensitive to the types of particulate and moisture contamination that are common in real-world operating conditions, providing a more accurate assessment of the fluid's in-service performance.[13]
Experimental Workflow Diagram:
Caption: Workflow for ASTM D1816 Dielectric Breakdown Voltage Test.
Step-by-Step Protocol (ASTM D1816):
-
Apparatus Preparation: Thoroughly clean the test cell and VDE electrodes with a suitable solvent and ensure they are completely dry.
-
Electrode Spacing: Adjust the gap between the electrodes to the specified distance (typically 1.0 mm or 2.0 mm) with a feeler gauge.
-
Sample Handling: Gently agitate the sample container to ensure uniformity. Rinse the clean test cell with a small amount of the sample fluid and discard.
-
Filling the Cell: Fill the test cell with the sample fluid until the electrodes are fully immersed.
-
Rest Period: Allow the filled cell to stand for at least 3 minutes to permit any air bubbles to escape.
-
Initiate Test: Start the impeller to begin gentle circulation of the fluid.
-
Voltage Application: Apply the test voltage, increasing it from zero at a uniform rate of 0.5 kV per second until breakdown occurs.
-
Recording: The testing apparatus will automatically record the voltage at which the disruptive discharge (arc) occurs.
-
Repetitions: Conduct a series of five breakdowns on the same cell filling, with a 1-minute interval between each test.
-
Calculation: The dielectric breakdown voltage of the sample is reported as the arithmetic mean of the five individual breakdown values.
Key Performance Metric: Dielectric Constant & Dissipation Factor (ASTM D924)
Causality and Experimental Choice: The Dielectric Constant (Relative Permittivity) measures the fluid's ability to store electrical energy, while the Dissipation Factor (or Power Factor) quantifies the energy lost as heat.[11][14] For an insulator, a low dielectric constant and a near-zero dissipation factor are ideal.[15] ASTM D924 is the definitive standard for these measurements. It employs a precision capacitor (test cell) where the fluid becomes the dielectric material. By measuring the capacitance and AC loss of the cell with and without the fluid, these fundamental properties can be accurately determined. This test is crucial for quality control and for detecting chemical degradation or contamination, as these impurities increase dielectric losses.[11]
Logical Relationship Diagram:
Caption: Relationship between molecular structure and dielectric performance.
Step-by-Step Protocol (ASTM D924):
-
Cell Preparation: Use a three-terminal test cell. Disassemble and clean it meticulously with a suitable solvent, then dry it in an oven.
-
Cell Calibration: Measure the capacitance of the empty, clean, and dry cell at the test temperature and frequency (e.g., 60 Hz).
-
Sample Introduction: Introduce the test fluid into the cell, ensuring no air bubbles are trapped.
-
Temperature Conditioning: Place the filled cell in a temperature-controlled chamber and allow it to reach thermal equilibrium at the desired test temperature.
-
Measurement: Apply a specified AC voltage stress (e.g., 5-30 V/mil) across the cell.[15] Measure the capacitance and the dissipation factor of the fluid-filled cell using a precision capacitance bridge.
-
Calculation of Dielectric Constant: The relative permittivity (dielectric constant) is calculated as the ratio of the capacitance of the cell filled with the fluid to the capacitance of the empty cell.
-
Reporting: Report the dissipation factor and dielectric constant at the specific temperature and frequency of the test.
Conclusion: A Specialized Fluid for Demanding Applications
This compound presents a compelling profile as a high-performance dielectric fluid. Its combination of elite dielectric strength, an exceptionally low dielectric constant, non-flammability, and broad operational temperature range sets it apart from traditional insulating liquids. While its thermal conductivity is lower than that of oils and esters, its very low viscosity can compensate by enabling highly efficient convective heat transfer.
The choice of a dielectric fluid is fundamentally an exercise in matching material properties to application demands. For standard power frequency transformers in temperate climates, mineral oils and esters remain cost-effective and reliable solutions. However, for advanced applications in high-frequency electronics, aerospace, and specialized cooling systems where safety, chemical inertness, and minimal electrical loss are paramount, this compound offers a clear and decisive performance advantage. The rigorous application of standardized test methods, as detailed in this guide, is essential to validating its suitability and ensuring the long-term reliability of the systems in which it is deployed.
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- ASTM International. (2023). D924 Standard Test Method for Dissipation Factor (or Power Factor) and Relative Permittivity (Dielectric Constant) of Electrical Insulating Liquids.
- ASTM International. (2015). D924 − 15 Standard Test Method for Dissipation Factor (or Power Factor) and Relative Permittivity (Dielectric Constant) of Electrical Insulating Liquids.
- SDMyers. (n.d.). Transformer Dielectric Breakdown Voltage Testing - Part 3.
- TJ|H2b Analytical Services. (2025, December 1). Dielectric Breakdown Voltage Testing Methods.
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- ASTM International. (2019). D1816 Standard Test Method for Dielectric Breakdown Voltage of Insulating Liquids Using VDE Electrodes.
- International Electrotechnical Commission. (2018). IEC 60156:2018 - Insulating liquids – Determination of the breakdown voltage at power frequency – Test method.
- ASTM International. (2017). D1816 Standard Test Method for Dielectric Breakdown Voltage of Insulating Oils of Petroleum Origin Using VDE Electrodes.
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- iTeh Standards. (2025). IEC 60156:2025.
- Metrohm AG. (n.d.). Acid number in insulating, transformer and turbine oils – Use of a photometric sensor increases precision and reliability for the determination according to ASTM D974.
- Metrohm France. (n.d.). Acid number in insulating, transformer and turbine oils – Use of a photometric sensor increases precision and reliability for the determination according to ASTM D974.
- Wikipedia. (n.d.). Perfluoro-1,3-dimethylcyclohexane.
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- SPL, Inc. (2024, April 24). ASTM D974 (Acid / Base Number by Color Indicator Titration).
- F2 Chemicals Ltd. (n.d.). This compound.
- F2 Chemicals Ltd. (n.d.). Technical Article - Electrical properties of the FLUTEC.
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for Quantifying Perfluoro-1,3,5-trimethylcyclohexane
Welcome to a detailed comparison guide for the cross-validation of analytical methods tailored for the quantification of Perfluoro-1,3,5-trimethylcyclohexane. As researchers, scientists, and drug development professionals, the accuracy and reliability of our analytical data are paramount. This guide provides an in-depth look at two primary methodologies, offering the technical details and experimental rationale necessary for robust method validation and implementation in your laboratory.
This compound belongs to the broad class of per- and polyfluoroalkyl substances (PFAS), which are known for their environmental persistence and potential health impacts.[1] Accurate quantification is crucial for toxicological studies, environmental monitoring, and ensuring the purity of pharmaceutical products where such compounds might appear as impurities or contaminants.
This document is structured to provide not just protocols, but a comprehensive understanding of the principles behind the cross-validation of these methods, in alignment with internationally recognized standards such as the ICH Q2(R1) guidelines.[2][3][4]
Section 1: Analytical Methodologies
The two most powerful and widely adopted techniques for the analysis of PFAS compounds are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[5] Each offers distinct advantages and is suited to different analytical challenges.
Method A: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. While many PFAS, particularly ionic ones, require derivatization to become amenable to GC analysis, certain neutral and more volatile PFAS can be analyzed directly.[6] For this compound, its relatively non-polar and cyclic structure suggests good potential for direct GC-MS analysis.
Experimental Protocol: GC-MS
-
Sample Preparation:
-
For liquid samples (e.g., water, plasma), perform a liquid-liquid extraction (LLE) using a solvent like methyl tert-butyl ether (MTBE).
-
For solid samples (e.g., soil, tissue), use pressurized liquid extraction (PLE) or sonication with an appropriate solvent.[7]
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Rationale: The extraction step is critical for isolating the analyte from the sample matrix, which can interfere with the analysis and damage the instrument.
-
-
Instrument Parameters:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.
-
Injection: 1 µL, splitless mode at 250°C.
-
Oven Program: Start at 40°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Analysis Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, targeting characteristic ions of this compound.[8]
-
Rationale: A non-polar column is chosen to effectively separate the non-polar analyte. Splitless injection ensures maximum transfer of the analyte to the column for trace-level analysis. SIM mode significantly improves the signal-to-noise ratio by focusing the detector on specific mass fragments of interest.[8]
-
Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for PFAS analysis due to its high sensitivity and specificity, particularly for ionic and non-volatile compounds.[9][10] It often requires minimal sample preparation, making it suitable for high-throughput applications.
Experimental Protocol: LC-MS/MS
-
Sample Preparation:
-
For aqueous samples, a simple "dilute-and-shoot" approach is often sufficient. Dilute the sample 1:1 with methanol.
-
For more complex matrices, Solid-Phase Extraction (SPE) with a weak anion exchange (WAX) cartridge can be used for cleanup and concentration.[11]
-
Rationale: "Dilute-and-shoot" is a rapid method that reduces matrix effects by simple dilution. SPE is employed for complex samples to remove interfering substances and enrich the analyte, leading to cleaner chromatograms and better sensitivity.[11]
-
-
Instrument Parameters:
-
LC System: Shimadzu Nexera X2 or equivalent.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm).[11]
-
Mobile Phase A: Water with 5 mM ammonium acetate.
-
Mobile Phase B: Methanol.
-
Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.
-
MS/MS System: SCIEX Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for precursor-to-product ion transitions specific to the analyte.
-
Rationale: A C18 column is standard for retaining and separating a wide range of PFAS. The use of ammonium acetate in the mobile phase aids in ionization. MRM provides exceptional specificity by monitoring a specific fragmentation pattern, which drastically reduces background noise and allows for confident quantification at very low levels.[12]
-
Section 2: Cross-Validation Framework
The objective of cross-validation is to demonstrate that two distinct analytical procedures are suitable for the same intended purpose and yield comparable results. The framework for this process is guided by the ICH Q2(R1) guidelines, which outline the necessary validation characteristics.[4][13]
Caption: Workflow for the cross-validation of two analytical methods.
Section 3: Comparative Performance Data
The performance of each method is evaluated against a series of validation parameters. The following table summarizes expected performance characteristics based on typical results for similar PFAS analyses.
| Validation Parameter | Method A (GC-MS) | Method B (LC-MS/MS) | Rationale & Acceptance Criteria (ICH Q2 R1) |
| Specificity | High; confirmed by mass spectra and retention time. | Very High; confirmed by MRM transitions and retention time. | The method should be able to unequivocally assess the analyte in the presence of other components. |
| Linearity (R²) | > 0.995 | > 0.998 | A linear relationship between concentration and response should be demonstrated across the range. R² > 0.99 is typical. |
| Range | 10 - 1000 ng/mL | 0.5 - 200 ng/mL | The interval between the upper and lower concentration of the analyte that has been demonstrated to have suitable precision and accuracy. |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% | The closeness of test results to the true value. Typically within ±15% of the nominal value.[14] |
| Precision (%RSD) | < 15% | < 10% | The degree of scatter between a series of measurements. Repeatability and intermediate precision should be < 15% RSD.[15] |
| LOD | ~1 ng/mL | ~0.1 ng/mL | The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. |
| LOQ | ~5 ng/mL | ~0.5 ng/mL | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[15] |
| Robustness | Moderate | High | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. |
Section 4: Discussion & Recommendations
Both GC-MS and LC-MS/MS are powerful techniques for the quantification of this compound, but their suitability depends on the specific application.
-
GC-MS is a cost-effective and reliable method, particularly for samples where the expected concentration of the analyte is in the higher ng/mL range. Its strength lies in its excellent chromatographic resolution for volatile compounds. However, it may lack the sensitivity required for trace-level environmental monitoring and can be susceptible to matrix interferences that require more extensive sample cleanup.
-
LC-MS/MS offers superior sensitivity and specificity, making it the method of choice for applications requiring low limits of detection, such as bioaccumulation studies or trace contaminant analysis in drinking water.[16][17] The "dilute-and-shoot" capability for simpler matrices also allows for higher sample throughput. The primary considerations for LC-MS/MS are the higher initial instrument cost and the potential for matrix effects that can suppress or enhance the analyte signal, requiring the use of isotopically labeled internal standards for the most accurate quantification.[12]
Recommendation:
For routine analysis in a quality control setting where analyte concentrations are expected to be well above the low ng/mL level, GC-MS provides a robust and economical solution. For research, environmental monitoring, or any application demanding the highest sensitivity and specificity, LC-MS/MS is the unequivocally superior method. Successful cross-validation would involve analyzing a set of the same samples by both methods and demonstrating a strong correlation between the quantitative results, thereby ensuring data integrity and consistency across different analytical platforms.
Section 5: References
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Environmental Protection Agency. PFAS Analytical Methods Development and Sampling Research. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
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Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
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Institute for Defense Analyses. Validation of PFAS Measurement Methods. [Link]
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RTI International. Development and validation of an analytical method for quantitation of PFAS constituents in rat plasma, urine, and liver by UPLC-MS/MS. [Link]
-
MatheO. DEVELOPMENT AND VALIDATION OF A METHOD FOR ANALYSING PERFLUOROALKYLS MOLECULES (PFAS) BY UPLC-MS/MS IN ENVIRONMENTAL SAMPLES. [Link]
-
Interstate Technology and Regulatory Council. 11 Sampling and Analytical Methods – PFAS — Per- and Polyfluoroalkyl Substances. [Link]
-
National Institutes of Health. Liquid Chromatography-Tandem Mass Spectrometry Analysis of Perfluorooctane Sulfonate and Perfluorooctanoic Acid in Fish Fillet Samples - PMC. [Link]
-
Shimadzu. Ultra-fast LC-MS/MS Analysis of PFAS in Environmental Samples. [Link]
-
Shimadzu Asia Pacific. Sample Prep-Free Analysis of Perfluorinated Carboxylic Acids with “SMCI+” using Negative Chemical Ionization. [Link]
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Shimadzu. Rapid Quantification of Perfluorinated Compounds in Drinking and Surface Water Using LC-MS/MS ASMS 2015 ThP 127. [Link]
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Agilent. LC/MS/MS Determination of PFOS and PFOA in Water and Soil Matrices. [Link]
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ResearchGate. Identification of Impurities via GC/MS Analysis Using the Data of Batch 171214. [Link]
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Shimadzu. PFAS Analysis: Application Notebook. [Link]
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Innovatech Labs. Unlocking the Potential of GC/MS for PFAS Detection: A Focus on PFOA Quantification. [Link]
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National Institutes of Health. Recent developments in methods for analysis of perfluorinated persistent pollutants. [Link]
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ResearchGate. Determination of Perfluorinated Compounds in Packaging Materials and Textiles Using Pressurized Liquid Extraction with Gas Chromatography-Mass Spectrometry. [Link]
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Publications Office of the European Union. 2 Overview on PFAS analytical methods. [Link]
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Eurofins. ANALYTICAL METHOD SUMMARIES. [Link]
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Eurofins. ANALYTICAL METHOD SUMMARIES. [Link]
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MDPI. A Review of Analytical Methods and Technologies for Monitoring Per- and Polyfluoroalkyl Substances (PFAS) in Water. [Link]
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U.S. Environmental Protection Agency. METHOD 8327 PER- AND POLYFLUOROALKYL SUBSTANCES (PFAS) BY LIQUID CHROMATOGRAPHY/TANDEM MASS SPECTROMETRY (LC/MS/MS). [Link]
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A Comparative Environmental Impact Assessment of Perfluoro-1,3,5-trimethylcyclohexane and Other Perfluorocarbons
Introduction: The Environmental Footprint of Perfluorocarbons
Perfluorocarbons (PFCs) are a class of synthetic organofluorine compounds characterized by the complete replacement of hydrogen atoms with fluorine on a carbon skeleton. This unique chemical structure imparts exceptional stability, chemical inertness, and non-flammability, making them valuable in a range of industrial applications, including as heat transfer fluids, dielectric fluids, and in the semiconductor industry.[1] However, the very properties that make PFCs industrially useful also contribute to their significant environmental persistence.[2]
We will delve into the key metrics used to quantify the environmental impact of these compounds, namely Atmospheric Lifetime, Ozone Depletion Potential (ODP), and Global Warming Potential (GWP). Furthermore, this guide will detail the experimental and computational methodologies employed to determine these critical parameters, providing researchers, scientists, and drug development professionals with a comprehensive understanding of the environmental considerations associated with the use of these substances.
Comparative Analysis of Environmental Impact Metrics
The environmental impact of PFCs is primarily assessed based on three key metrics: their longevity in the atmosphere, their potential to deplete the stratospheric ozone layer, and their contribution to global warming.
Atmospheric Lifetime: This metric quantifies the average time a molecule of a substance remains in the atmosphere before being removed by chemical reaction or deposition.[3] PFCs are characterized by exceptionally long atmospheric lifetimes, often spanning thousands of years, due to the strength of the carbon-fluorine bond, which makes them resistant to degradation by natural atmospheric processes.[4]
Ozone Depletion Potential (ODP): The ODP of a chemical is its relative ability to cause degradation of the ozone layer compared to trichlorofluoromethane (CFC-11), which is assigned an ODP of 1.[5] PFCs, being fully fluorinated and lacking chlorine or bromine atoms, do not directly contribute to stratospheric ozone depletion, and thus their ODP is considered to be zero.
Global Warming Potential (GWP): GWP is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, typically 100 years, relative to carbon dioxide (CO2), which has a GWP of 1.[6] PFCs are potent greenhouse gases with high GWP values, meaning that even small emissions can have a significant warming effect.[2]
The following table summarizes the available data for these key environmental metrics for a selection of PFCs, including surrogates for Perfluoro-1,3,5-trimethylcyclohexane.
| Compound | Chemical Formula | Atmospheric Lifetime (years) | GWP (100-year) | Ozone Depletion Potential (ODP) |
| This compound (Target) | C9F18 | Data not available | Data not available | 0 |
| Perfluoro-1,3-dimethylcyclohexane (Surrogate) | C8F16 | Long (assumed >1000) | High (in the thousands)[2] | 0 |
| Perfluorodecalin (Surrogate) | C10F18 | ~1000[7] | 7200[7] | 0 |
| Perfluoromethane | CF4 | 50,000[4] | 6630[8] | 0 |
| Perfluoroethane | C2F6 | 10,000[4] | 11,100[8] | 0 |
| Perfluoropropane | C3F8 | 2,600[4] | 7,000[9] | 0 |
| Perfluorobutane | C4F10 | 2,600[9] | 7,000[9] | 0 |
| Perfluorocyclobutane | c-C4F8 | 3,200[9] | 8,700[9] | 0 |
| Perfluoropentane | C5F12 | 4,100[9] | 7,500[9] | 0 |
| Perfluorohexane | C6F14 | 3,200[9] | 7,400[9] | 0 |
Methodologies for Assessing Environmental Impact
The determination of atmospheric lifetime and GWP for PFCs involves a combination of experimental measurements and computational modeling. These self-validating systems provide the robust data necessary for accurate environmental risk assessment.
Experimental Determination of Atmospheric Lifetime
The atmospheric lifetime of a PFC is primarily determined by its reaction rate with atmospheric oxidants, such as the hydroxyl radical (OH), and its photolysis rate by solar radiation.
A common experimental approach to determine the rate constant of a PFC with OH radicals is the relative rate method. This technique compares the rate of loss of the target PFC to that of a reference compound with a well-known reaction rate constant.
Step-by-Step Methodology:
-
Chamber Setup: A reaction chamber (smog chamber) is filled with a mixture of the target PFC, a reference compound (e.g., a hydrocarbon with a known OH reaction rate), an OH precursor (e.g., methyl nitrite, CH3ONO), and a buffer gas (e.g., air or N2).
-
OH Radical Generation: The chamber is irradiated with UV light to photolyze the OH precursor, generating OH radicals.
-
Concentration Monitoring: The concentrations of the target PFC and the reference compound are monitored over time using techniques such as Fourier Transform Infrared (FTIR) spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Analysis: The relative loss of the target PFC and the reference compound is used to calculate the rate constant for the reaction of the PFC with OH radicals using the following equation: kPFC = kref × [ln([PFC]0/[PFC]t) / ln([ref]0/[ref]t)] where k is the rate constant, and [ ]0 and [ ]t are the concentrations at the beginning and end of the experiment, respectively.
Caption: Workflow for determining the OH radical reaction rate of a PFC.
Experimental Determination of Global Warming Potential
The GWP of a PFC is calculated based on its radiative efficiency (how effectively it absorbs infrared radiation) and its atmospheric lifetime.
The radiative efficiency is determined by measuring the infrared absorption cross-section of the PFC across the atmospheric window (the region of the infrared spectrum where the atmosphere is largely transparent).
Step-by-Step Methodology:
-
Sample Preparation: A known concentration of the PFC is prepared in a gas cell with a defined path length.
-
Spectroscopic Measurement: The infrared spectrum of the sample is recorded using a high-resolution Fourier Transform Infrared (FTIR) spectrometer.[10][11]
-
Cross-Section Calculation: The absorption cross-section (σ) is calculated from the measured absorbance (A) using the Beer-Lambert law: A = σ × c × l where c is the concentration and l is the path length.
-
Radiative Efficiency Calculation: The radiative efficiency is then calculated by integrating the absorption cross-section over the thermal infrared spectrum, weighted by the Earth's outgoing longwave radiation.
Caption: Integrated workflow for GWP determination.
Bioaccumulation and Toxicity Considerations
Beyond their atmospheric impact, the environmental fate and potential toxicity of PFCs are also critical considerations. The persistence of these compounds can lead to their accumulation in the environment and in living organisms, a process known as bioaccumulation.[12]
The bioaccumulation potential of PFCs is often related to their carbon chain length, with long-chain PFCs generally exhibiting a higher tendency to accumulate in biological tissues.[13] While specific toxicity data for this compound is limited, it is classified as causing skin and eye irritation and may cause respiratory irritation.[14] As a member of the broader class of per- and polyfluoroalkyl substances (PFAS), it shares concerns about potential persistence and bioaccumulation in the environment.[15]
Conclusion and Future Perspectives
This guide provides a comparative assessment of the environmental impact of this compound in the context of other PFCs. While a lack of direct experimental data for the target compound necessitates the use of structurally similar surrogates, the available information strongly suggests that, like other PFCs, it is likely to be a potent greenhouse gas with a long atmospheric lifetime. Its fully fluorinated structure indicates an ODP of zero.
The methodologies outlined herein provide a framework for the continued assessment of the environmental impact of existing and emerging PFCs. Further research to determine the specific GWP and atmospheric lifetime of this compound is crucial for a more precise risk assessment. As the scientific community and regulatory bodies continue to scrutinize the environmental footprint of fluorinated compounds, a comprehensive understanding of their atmospheric chemistry and persistence is paramount for responsible innovation and use in all scientific and industrial sectors.
References
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EWG Skin Deep®. (n.d.). What is PERFLUORODIMETHYLCYCLOHEXANE. Retrieved from [Link]
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F2 Chemicals Ltd. (n.d.). This compound. Retrieved from [Link]
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- Hurley, M. D., et al. (2004). Atmospheric Chemistry of Perfluorinated Carboxylic Acids: Reaction with OH Radicals and Atmospheric Lifetimes. The Journal of Physical Chemistry A, 108(19), 4341–4345.
- Thermo Fisher Scientific Chemicals, Inc. (2024). SAFETY DATA SHEET: this compound.
- Ivy, D. J., et al. (2012). Lifetimes, Radiative Efficiencies and Global Warming Potentials of Perfluorocarbons.
- Houde, M., et al. (2021). Bioaccumulation and trophic magnification of emerging and legacy per- and polyfluoroalkyl substances (PFAS) in a St. Lawrence River food web.
-
PubChem. (n.d.). Perfluoro(1,3,5-trimethylcyclohexane). Retrieved from [Link]
- Zhao, Z., et al. (2023). Atmospheric oxidation of fluoroalcohols initiated by ˙OH radicals in the presence of water and mineral dusts: mechanism, kinetics, and risk assessment. RSC Publishing.
- Liu, J., et al. (2011). Novel perspectives on the bioaccumulation of PFCs--the concentration dependency. Environmental Science & Technology, 45(22), 9784-9791.
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UK Parliament. (n.d.). PFAS and Perfluorocarbons. Retrieved from [Link]
- Harrison, J. J. (2010). Infrared absorption cross-sections and integrated absorption intensities of perfluoroethane and cis-perfluorocyclobutane.
- Campbell, T. J., et al. (2023). Atmospheric Oxidation of Hydrofluoroolefins and Hydrochlorofluoroolefins by Ozone Produces HFC-23, PFC-14, and CFC-13. Environmental Science & Technology, 57(49), 20045–20054.
- Navarro, A., et al. (2016). Bioaccumulation and effects of perfluorinated compounds (PFCs) in zebra mussels (Dreissena polymorpha). PubMed.
- Bravo, I., et al. (2010).
- De Silva, A. O., et al. (2011). Detection of a cyclic perfluorinated acid, perfluoroethylcyclohexane sulfonate, in the Great Lakes of North America. Environmental Science & Technology, 45(19), 8060-8066.
- Martin, J. W., et al. (2004). Novel Perspectives on the Bioaccumulation of PFCs - the Concentration Dependency.
- State of Michigan. (2020).
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Wikipedia. (n.d.). Perfluoro-1,3-dimethylcyclohexane. Retrieved from [Link]
- Harrison, J. J. (2021). New infrared absorption cross sections of difluoromethane (HFC-32)
- Nguyen, T. L., et al. (2025). Reaction between perfluoroaldehydes and hydroperoxy radical in the atmosphere.
- IPCC. (2007). AR4 WGI Chapter 2: 2.10.2 Direct Global Warming Potentials.
- GHG Protocol. (2024). IPCC Global Warming Potential Values.
- US EPA. (2012). Estimation of Radiative Efficiency of Chemicals with Potentially Significant Global Warming Potential.
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F2 Chemicals Ltd. (n.d.). This compound. Retrieved from [Link]
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Wikipedia. (n.d.). Ozone depletion potential. Retrieved from [Link]
- Wu, M., et al. (2015). Atmospheric lifetimes and global warming potential (GWP relative to carbon dioxide) of DM-FPEs, CFC and HFE.
- Harrison, J. J. (2021). New infrared absorption cross sections of difluoromethane (HFC-32) for atmospheric remote sensing. University of Leicester research repository.
- Harrison, J. J. (2020). New and improved infrared absorption cross sections for dichlorodifluoromethane (CFC-12).
- Young, C. J., et al. (2006). Atmospheric lifetime and global warming potential of a perfluoropolyether. PubMed.
- Mühle, J., et al. (2010). Perfluorocarbons in the global atmosphere: tetrafluoromethane, hexafluoroethane, and octafluoropropane. Atmospheric Chemistry and Physics, 10(11), 5145-5164.
- Global CCS Institute. (2025). Global Warming Potential of Greenhouse Gases (V1.0).
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UNFCCC. (n.d.). Global Warming Potentials (IPCC Second Assessment Report). Retrieved from [Link]
- IPCC. (n.d.). Chemical and Radiative Effects of Halocarbons and Their Replacement Compounds.
- Ivy, D. J., et al. (2012). Lifetimes, Radiative Efficiencies and Global Warming Potentials of Perfluorocarbons.
- US EPA. (2016). Atmospheric Lifetime and Global Warming Potential Defined.
- The Royal Society of Chemistry. (n.d.).
- Young, C. J., et al. (2006). Atmospheric Lifetime and Global Warming Potential of a Perfuoropolyether.
- Barlow, M. G., et al. (1980). Photochemistry of halogenocarbon compounds. Part 5. Photolysis of fluorinated 1,2,3-triazine derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1798-1801.
-
European Fluorocarbons Technical Committee. (n.d.). Global Warming Potential. Retrieved from [Link]
- The Royal Society of Chemistry. (n.d.).
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cost-benefit analysis of using Perfluoro-1,3,5-trimethylcyclohexane in industrial applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of high-performance fluids for demanding industrial applications, the selection of the optimal medium is critical for ensuring efficiency, safety, and environmental responsibility. This guide provides a comprehensive cost-benefit analysis of Perfluoro-1,3,5-trimethylcyclohexane, a perfluorinated compound (PFC), and compares its performance with emerging alternatives such as hydrofluoroethers (HFEs) and fluoroketones (FKs). As a Senior Application Scientist, this document is structured to provide not just data, but a logical framework for decision-making, grounded in scientific principles and practical considerations.
Introduction: The Role of High-Performance Fluids
Perfluorinated compounds have long been favored in specialized applications for their exceptional chemical inertness, thermal stability, and dielectric properties.[1] this compound is one such fluid, utilized in applications ranging from electronics cooling and heat transfer to acting as a tracer compound.[2][] However, the very stability of PFCs, stemming from the strong carbon-fluorine bond, also leads to their persistence in the environment, earning them the moniker "forever chemicals."[4] This persistence, coupled with high global warming potentials (GWPs), has necessitated the development and evaluation of more environmentally benign alternatives.[5][6] This guide will delve into a comparative analysis to aid researchers and professionals in navigating the complex trade-offs between performance, cost, and environmental impact.
Comparative Performance Analysis
The suitability of a fluid for a given application is determined by a combination of its physical and chemical properties. Here, we compare this compound against two leading classes of alternatives: hydrofluoroethers (HFEs) and fluoroketones (FKs).
Key Performance Metrics: A Tabular Comparison
The following table summarizes the key performance indicators for this compound and its alternatives. It is important to note that direct, side-by-side comparative data under identical conditions is often limited in publicly available literature. The values presented are compiled from various sources and should be considered representative.
| Property | This compound | Hydrofluoroethers (HFEs) (Representative Values) | Fluoroketones (FKs) (Representative Values) |
| Heat Transfer Coefficient | Data not readily available; dependent on system parameters. Thermal properties suggest moderate performance. | Generally good; system-dependent. | Good, with some fluids designed for two-phase cooling applications.[7][8] |
| Dielectric Strength | High (expected for PFCs) | ~10 kV/mm[9][10] | ~10 kV/mm, with some mixtures showing performance comparable to SF6.[9][11][12] |
| Kinematic Viscosity (at 25°C) | 1.2 mm²/s[13] | ~0.4 - 0.8 mm²/s[14][15][16] | ~0.4 cSt (similar to 0.4 mm²/s)[7] |
| Boiling Point | 127.4 °C[13] | 50 - 100 °C[17] | ~49 °C[7][8] |
| Global Warming Potential (100-yr) | High (in the thousands for PFCs) | Low to moderate (can be <1 to several hundred)[5][6][18] | Very Low (~1)[7][8][19][20][21] |
| Ozone Depletion Potential | 0 | 0[18] | 0[20] |
| Cost | ~$1/kg (indicative)[2] | Generally higher than PFCs, but varies. | Can be more expensive than some alternatives.[20] |
Causality Behind Performance:
-
Heat Transfer: The efficiency of heat transfer is a complex function of thermal conductivity, specific heat, density, and viscosity. While PFCs like this compound have moderate thermal properties, their low viscosity can be advantageous in pumped systems. HFEs and FKs are engineered to offer a balance of these properties, with some FKs being particularly effective in two-phase cooling due to their lower boiling points.[7][8]
-
Dielectric Strength: The high electronegativity of fluorine atoms imparts excellent dielectric strength to all three classes of compounds, making them suitable for applications where electrical insulation is critical. The molecular structure of FKs, in particular, has been optimized to provide high dielectric strength, making them viable alternatives to potent greenhouse gases like SF6 in high-voltage applications.[11][12]
-
Environmental Impact: The key differentiator lies in the atmospheric lifetime. The presence of hydrogen atoms and an ether linkage in HFEs, and a ketone group in FKs, provides a mechanism for atmospheric degradation that is absent in fully fluorinated PFCs.[5][6][19] This results in significantly lower GWPs for HFEs and especially FKs, making them more sustainable choices.[18][20][21]
Cost-Benefit Analysis
The selection of a high-performance fluid is not solely based on technical specifications but also on a thorough cost-benefit analysis that considers the entire lifecycle of the application.
dot
Caption: Workflow for ASTM D1816 Dielectric Breakdown Voltage Test.
Methodology:
-
Apparatus Preparation:
-
Thoroughly clean the test cell and electrodes with a suitable solvent and dry them completely.
-
Rinse the cleaned cell with a sample of the test fluid.
-
Fill the cell with the test fluid to the specified level, ensuring no air bubbles are trapped between the electrodes.
-
Allow the filled cell to stand for a predetermined time (as specified in the standard) to allow any air bubbles to dissipate. [22]2. Test Procedure:
-
Place the test cell in the dielectric strength tester.
-
Apply a voltage to the electrodes, increasing it from zero at a uniform rate (e.g., 0.5 kV/s for ASTM D1816). [22] * Record the voltage at which electrical breakdown occurs, indicated by a sudden drop in voltage and the formation of an arc.
-
After the first breakdown, gently stir the fluid to disperse the carbon particles formed.
-
Allow the fluid to rest for a specified period. [22] * Repeat the voltage application and breakdown measurement for a specified number of times (typically five or six). [22]3. Data Analysis:
-
Calculate the average of the breakdown voltages recorded.
-
Calculate the standard deviation to assess the consistency of the results.
-
Convective Heat Transfer Coefficient Determination (Wilson Plot Method)
The Wilson Plot method is a graphical technique used to determine the convective heat transfer coefficient of a fluid without directly measuring the surface temperature of the heat exchanger. [23][24] Objective: To experimentally determine the convective heat transfer coefficient of the test fluid, which is essential for evaluating its performance as a heat transfer medium.
dot
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A Comparative Analysis of Heat Transfer Efficiency: Perfluoro-1,3,5-trimethylcyclohexane vs. Standard Industrial Coolants
For researchers, scientists, and professionals in drug development, maintaining precise temperature control is not merely a procedural formality—it is a critical parameter that dictates the integrity of experimental outcomes, the stability of valuable reagents, and the efficiency of manufacturing processes. The choice of a heat transfer fluid is central to achieving this control. This guide provides an in-depth, objective comparison of the heat transfer efficiency of Perfluoro-1,3,5-trimethylcyclohexane against commonly used alternatives: a 50% (v/v) ethylene glycol solution, a 50% (v/v) propylene glycol solution, and silicone oil.
The selection of a heat transfer fluid extends beyond its primary function of thermal regulation; it involves a careful consideration of chemical inertness, operational temperature range, and material compatibility. Perfluorinated compounds, such as this compound, are often favored in applications demanding high purity and non-reactivity. However, a comprehensive evaluation of their heat transfer performance is essential to justify their use over more conventional and often more cost-effective options.
The Cornerstone of Heat Transfer: Thermophysical Properties
The efficiency with which a fluid transfers heat is governed by a set of key thermophysical properties. A nuanced understanding of these properties is paramount for selecting the optimal fluid for a given application. The critical parameters include:
-
Thermal Conductivity (k): This property quantifies a material's ability to conduct heat. A higher thermal conductivity indicates a more rapid transfer of thermal energy.
-
Specific Heat Capacity (Cp): This is the amount of heat energy required to raise the temperature of a unit mass of a substance by one degree. A higher specific heat capacity means the fluid can store more thermal energy.
-
Density (ρ): The mass per unit volume of the fluid. It influences the mass flow rate for a given volumetric flow.
-
Dynamic Viscosity (μ): This property represents the fluid's resistance to flow. Lower viscosity fluids are easier to pump and generally result in better heat transfer.
These properties are intricately linked and collectively determine the convective heat transfer coefficient (h), a key metric in assessing heat transfer efficiency.
Comparative Analysis of Thermophysical Properties
The following table summarizes the key thermophysical properties of this compound and the selected alternative fluids at a standard operating temperature of 25°C. This data provides a foundational basis for our comparative assessment.
| Property | This compound | 50% Ethylene Glycol (v/v) | 50% Propylene Glycol (v/v) | Silicone Oil (Polydimethylsiloxane) |
| Thermal Conductivity (W/m·K) | ~0.065[1][2][3] | ~0.36 | ~0.34 | ~0.15 |
| Specific Heat Capacity (kJ/kg·K) | 0.96[4] | ~3.35 | ~3.77 | ~1.51 |
| Density ( kg/m ³) | 1888[4] | ~1070 | ~1040 | ~930 |
| Dynamic Viscosity (mPa·s) | 2.275[4] | ~3.2 | ~4.0 | ~11 |
Experimental Protocol for Benchmarking Heat Transfer Efficiency
To provide a robust and reproducible comparison, a standardized experimental setup is proposed. The primary objective of this protocol is to determine the convective heat transfer coefficient (h) for each fluid under controlled conditions.
Experimental Workflow
Caption: Experimental workflow for determining the convective heat transfer coefficient.
Step-by-Step Methodology
-
System Assembly: Construct a closed-loop fluid circuit as depicted in the workflow diagram. The test section should consist of a straight, smooth tube of a known diameter and length, uniformly heated by a surrounding electrical resistance heater. Thermocouples should be strategically placed along the outer surface of the tube and within the fluid at the inlet and outlet of the test section.
-
Fluid Preparation and Circulation: Fill the system with the test fluid. Activate the gear pump to circulate the fluid through the loop at a predetermined, constant volumetric flow rate. Allow the system to reach a steady-state temperature, as indicated by the constant temperature bath.
-
Application of Heat Flux: Apply a known and constant power to the electrical heater surrounding the test section. This will create a constant heat flux into the fluid.
-
Data Acquisition: Once the system reaches a new steady state (i.e., temperatures are no longer changing with time), record the following data using the data acquisition system:
-
Inlet and outlet fluid temperatures.
-
Temperatures at multiple points along the outer surface of the heated tube.
-
Volumetric flow rate of the fluid.
-
Power supplied to the heater.
-
-
Calculation of the Convective Heat Transfer Coefficient (h):
-
Heat Transfer Rate (Q): Calculate the actual heat absorbed by the fluid using the following equation: Q = ṁ * C_p * (T_out - T_in) where ṁ is the mass flow rate (volumetric flow rate × density), C_p is the specific heat capacity, and T_out and T_in are the outlet and inlet fluid temperatures, respectively.
-
Average Surface Temperature (T_s): Calculate the average temperature of the inner wall of the heated tube from the thermocouple readings on the outer surface, accounting for the temperature drop through the tube wall (which can be calculated if the thermal conductivity of the tube material is known).
-
Average Fluid Temperature (T_f): Calculate the arithmetic mean of the inlet and outlet fluid temperatures.
-
Convective Heat Transfer Coefficient (h): Calculate 'h' using Newton's law of cooling: h = Q / (A * (T_s - T_f)) where A is the inner surface area of the heated tube.
-
Causality Behind Experimental Choices
The choice of a closed-loop system ensures that the fluid properties remain constant throughout the experiment. A gear pump is selected for its ability to provide a consistent, non-pulsating flow, which is crucial for achieving steady-state conditions. The use of a uniformly heated tube simplifies the calculation of the heat flux and the average surface temperature.
Interpreting the Data: The Role of Dimensionless Numbers
To further contextualize the heat transfer performance, dimensionless numbers such as the Reynolds number (Re) and the Nusselt number (Nu) are calculated.
-
Reynolds Number (Re): Indicates the flow regime (laminar or turbulent). It is calculated as: Re = (ρ * v * D) / μ where ρ is the density, v is the fluid velocity, D is the tube diameter, and μ is the dynamic viscosity.
-
Nusselt Number (Nu): Represents the ratio of convective to conductive heat transfer across the boundary layer. A higher Nusselt number signifies more effective convective heat transfer. It is calculated as: Nu = (h * D) / k where h is the convective heat transfer coefficient, D is the tube diameter, and k is the thermal conductivity of the fluid.[5][6][7]
Projected Performance and Discussion
Based on the thermophysical properties, we can project the relative heat transfer performance of the fluids.
Caption: Relationship between thermophysical properties and the heat transfer coefficient.
This compound exhibits a significantly lower thermal conductivity compared to the glycol-based solutions.[1][2][3] While its specific heat is also lower, its high density partially compensates for this. The viscosity of this compound is lower than that of the glycol solutions and silicone oil, which is advantageous for pumpability and can lead to a thinner thermal boundary layer, potentially enhancing heat transfer.
However, the dominant factor in this comparison is the thermal conductivity. The glycol solutions, with their substantially higher thermal conductivity, are expected to exhibit a superior heat transfer coefficient under identical flow conditions. Silicone oil, with its intermediate thermal conductivity but higher viscosity, will likely demonstrate lower heat transfer efficiency than the glycol solutions.
Conclusion and Recommendations
For applications where the primary criterion is maximizing heat transfer efficiency, 50% ethylene and propylene glycol solutions are superior choices to this compound. Their higher thermal conductivities and specific heat capacities enable more effective thermal energy transport.
However, the selection of a heat transfer fluid is rarely based on a single parameter. This compound offers distinct advantages that may be paramount in specific contexts:
-
Chemical Inertness: It is highly unreactive and will not corrode or react with system components, a critical consideration in high-purity applications or with sensitive materials.
-
Wide Operating Temperature Range: With a boiling point of 127.4°C and a melting point of -68°C, it is suitable for a broad range of temperatures.[4]
-
Dielectric Properties: Perfluorinated compounds are excellent electrical insulators, making them ideal for cooling electronics and other applications where electrical conductivity is a concern.
Therefore, for researchers and professionals in drug development, the choice of heat transfer fluid should be a holistic one. If the application demands the utmost in chemical inertness, material compatibility, and electrical insulation, and a moderate level of heat transfer is acceptable, this compound is a compelling option. If, however, the primary goal is rapid and efficient heat removal, and the chemical compatibility of glycols is acceptable, then a glycol-based solution would be the more appropriate choice.
References
-
CFD Flow Engineering. (n.d.). Calculation of Heat Transfer Coefficient for Internal Flow. Retrieved from [Link]
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Engineers Edge. (n.d.). Nusselt Number for Forced Convection. Retrieved from [Link]
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Omni Calculator. (n.d.). Nusselt Number Calculator. Retrieved from [Link]
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tec-science. (2020, May 2). Calculation of the Nusselt numbers for forced flows over plates and in pipes. Retrieved from [Link]
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University of Oklahoma. (n.d.). Forced Convection Heat Transfer. Retrieved from [Link]
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Wikipedia. (n.d.). Heat transfer coefficient. Retrieved from [Link]
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Thermopedia. (n.d.). HEAT TRANSFER COEFFICIENT. Retrieved from [Link]
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Omni Calculator. (n.d.). Heat Transfer Coefficient Calculator. Retrieved from [Link]
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F2 Chemicals Ltd. (n.d.). This compound. Retrieved from [Link]
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Syensqo. (n.d.). Galden® PFPE - Properties. Retrieved from [Link]
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Kurt J. Lesker Company. (n.d.). Galden HT. Retrieved from [Link]
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LookPolymers. (n.d.). Solvay Specialty Polymers Galden® HT110 PFPE Heat Transfer Fluid. Retrieved from [Link]
-
The Dow Chemical Company. (n.d.). DOWTHERM A - Heat Transfer Fluid. Retrieved from [Link]
-
Thermal Fluids Hub. (n.d.). DOWTHERM A. Retrieved from [Link]
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Loikits Distribution. (n.d.). DOWTHERM J Heat Transfer Fluid. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermo-physical properties of DOWTHERM A. Retrieved from [Link]
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Scribd. (n.d.). Thermal Fluid Properties Guide. Retrieved from [Link]
-
Wikipedia. (n.d.). Perfluoro-1,3-dimethylcyclohexane. Retrieved from [Link]
-
PubChem. (n.d.). Perfluoro(1,3,5-trimethylcyclohexane). Retrieved from [Link]
-
Fisher Scientific. (n.d.). This compound, mixture of isomers, tech., Thermo Scientific Chemicals. Retrieved from [Link]
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A Comparative Guide to Perfluoro-1,3,5-trimethylcyclohexane and its Alternatives as Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, particularly in tracer studies and environmental monitoring, the selection of appropriate standards is paramount to ensure the accuracy, reliability, and validity of experimental data. Perfluorocarbons (PFCs) have emerged as a class of compounds exceptionally suited for these applications due to their unique physicochemical properties. This guide provides an in-depth technical comparison of Perfluoro-1,3,5-trimethylcyclohexane and its common alternatives, Perfluoromethylcyclohexane (PMCH) and Perfluoro-1,3-dimethylcyclohexane (PDCH), as analytical standards and certified reference materials.
Introduction to Perfluorocarbon Tracers
Perfluorocarbons are a class of organofluorine compounds that are chemically and biologically inert, thermally stable, and non-toxic. Their most significant characteristic for analytical applications is their extremely low background concentration in the environment, which allows for detection at ultra-trace levels with high sensitivity. These properties make them ideal candidates for use as tracers in various studies, including atmospheric transport, subsurface fluid flow, and leak detection.
The selection of a specific PFC for a given application depends on several factors, including its volatility, detectability, and the potential for co-elution with other compounds in a complex matrix. This guide will focus on the comparative attributes of this compound against two other widely used cyclic PFCs.
Physicochemical Properties: A Comparative Analysis
The fundamental properties of a compound dictate its behavior in an analytical system. The table below provides a comparative summary of the key physicochemical properties of this compound, PMCH, and PDCH.
| Property | This compound | Perfluoromethylcyclohexane (PMCH) | Perfluoro-1,3-dimethylcyclohexane (PDCH) |
| CAS Number | 374-76-5 | 355-02-2 | 335-27-3 |
| Molecular Formula | C₉F₁₈ | C₇F₁₄ | C₈F₁₆ |
| Molecular Weight | 450.07 g/mol | 350.05 g/mol | 400.06 g/mol |
| Boiling Point | 124 °C | 76 °C | 102 °C |
| Melting Point | -68 °C | -37 °C | -70 °C |
| Density | 1.888 g/mL | 1.788 g/mL | 1.828 g/mL |
Expert Insight: The distinct boiling points of these compounds are a critical factor in their analytical separation. The higher boiling point of this compound suggests it is less volatile than PMCH and PDCH, which can be advantageous in applications where lower volatility is desired to minimize evaporative losses. Conversely, the lower boiling points of PMCH and PDCH may be preferable for applications requiring higher volatility. The differences in molecular weight also directly translate to distinct mass-to-charge ratios in mass spectrometry, enabling their simultaneous detection and quantification in a mixture.
Analytical Standards and the Challenge of Certified Reference Materials
The reliability of any quantitative analysis hinges on the quality of the standards used for calibration. An ideal analytical standard should be of high, certified purity with a comprehensive Certificate of Analysis (CoA).
This compound: Commercially available this compound is often supplied as a technical grade product or as a mixture of isomers, with purities typically cited around 74.2% to 95%.[1][] While these grades are suitable for some applications, the lack of readily available Certified Reference Materials (CRMs) with high, certified purity poses a significant challenge for its use as a primary calibrant in regulated or high-stakes analytical work. A CRM, produced by a metrological institute, provides traceability and a stated uncertainty for the certified value, which is essential for ensuring the comparability of results across different laboratories and over time.
Alternatives - PMCH and PDCH: The situation for PMCH and PDCH regarding commercially available CRMs is similar. While these compounds are available from various chemical suppliers, they are not commonly listed as CRMs. The National Institute of Standards and Technology (NIST) provides reference data for PMCH, including its mass spectrum, which is invaluable for its identification.[3] However, this does not constitute a CRM for quantitative analysis.
The Causality Behind the Scarcity of CRMs: The synthesis of perfluorinated compounds is a complex process that often results in a mixture of isomers and byproducts. The purification of a single isomer to the high degree required for a CRM is a technically challenging and costly endeavor. This likely contributes to the limited availability of PFC CRMs in the market.
Self-Validating Systems in the Absence of CRMs: In the absence of readily available CRMs, researchers must implement rigorous in-house validation procedures. This includes:
-
Purity Assessment: Employing high-resolution analytical techniques such as Gas Chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS) to assess the purity of the standard.
-
Isomer Identification: Characterizing the isomeric composition of the standard to ensure consistency between batches.
-
Stability Studies: Conducting long-term stability studies to establish appropriate storage conditions and shelf-life.
Experimental Protocol: Analysis of Perfluorocarbon Tracers in Air by Thermal Desorption GC-MS
The following protocol outlines a typical workflow for the analysis of PFC tracers in air samples, a common application for these compounds. This method is based on thermal desorption followed by gas chromatography-mass spectrometry (TD-GC-MS).
Methodology Rationale: Thermal desorption is an effective pre-concentration technique for volatile and semi-volatile organic compounds from air samples collected on sorbent tubes. It allows for the efficient transfer of the analytes to the GC system, enhancing sensitivity. GC-MS is the preferred analytical technique due to its high selectivity and sensitivity, allowing for the separation and confident identification of individual PFCs even in complex matrices.
Step-by-Step Protocol:
-
Sample Collection:
-
Draw a known volume of air through a sorbent tube packed with a suitable adsorbent (e.g., Ambersorb®) using a calibrated air sampling pump.[4]
-
Seal the tubes immediately after sampling and store them at a low temperature (e.g., 4°C) until analysis.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound, PMCH, and PDCH in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare a series of working standards by serial dilution of the stock solution.
-
Inject a known amount of each working standard onto separate sorbent tubes and purge with an inert gas to remove the solvent. These will serve as your calibration standards.
-
-
Thermal Desorption and GC-MS Analysis:
-
Place the sample and calibration tubes in the autosampler of a thermal desorption unit coupled to a GC-MS system.
-
Thermal Desorption Parameters:
-
Primary Desorption: Heat the sorbent tube to desorb the analytes onto a cooled focusing trap (e.g., -10°C).
-
Secondary Desorption: Rapidly heat the focusing trap to inject the analytes onto the GC column.
-
-
GC-MS Parameters: [4]
-
GC Column: Use a non-polar capillary column (e.g., DB-1ms, 60 m x 0.25 mm x 1.0 µm).
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a final temperature that allows for the elution of all target compounds (e.g., 250°C).
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range that includes the characteristic ions of the target PFCs. For enhanced sensitivity, selected ion monitoring (SIM) mode can be used, targeting the specific ions for each compound.
-
-
Data Analysis:
-
Generate a calibration curve for each PFC by plotting the peak area against the known concentration of the calibration standards.
-
Quantify the concentration of each PFC in the air samples by comparing their peak areas to the calibration curve.
Diagram of Experimental Workflow:
Caption: Workflow for the analysis of Perfluorocarbon Tracers in air samples.
Comparative Performance and Data
| Performance Metric | This compound | Perfluoromethylcyclohexane (PMCH) | Perfluoro-1,3-dimethylcyclohexane (PDCH) |
| Chromatographic Separation | Longer retention time due to higher boiling point. Good separation from more volatile compounds. | Shorter retention time. May co-elute with other highly volatile compounds if the GC program is not optimized. | Intermediate retention time, facilitating separation from both more and less volatile PFCs. |
| Mass Spectrometric Detection | Characteristic fragmentation pattern with a distinct molecular ion. | Unique mass spectrum, well-documented by NIST.[3] | Distinct mass spectrum allowing for clear identification. |
| Sensitivity | High, characteristic of perfluorinated compounds due to their high electron capture efficiency. | High, similar to other PFCs. | High, similar to other PFCs. |
| Potential for Use in Mixtures | Excellent, due to its distinct retention time and mass spectrum. | Excellent, when used with other PFCs with different retention times. | Excellent, its intermediate volatility makes it a good candidate for inclusion in a multi-component tracer cocktail. |
Expert Insight: The key to successfully analyzing a mixture of these PFCs lies in optimizing the GC temperature program to achieve baseline separation of the chromatographic peaks. The distinct mass spectra of each compound provide an additional layer of certainty in their identification and quantification. In the absence of certified reference materials, the use of a consistent, well-characterized in-house standard is crucial for achieving reproducible results.
Diagram of Traceability and Certification:
Caption: The traceability chain for analytical measurements.
Stability and Storage of Perfluorocarbon Standards
Perfluorocarbons are known for their exceptional chemical and thermal stability. This inherent stability is a significant advantage for their use as analytical standards.
Long-Term Stability: While specific long-term stability studies for this compound as an analytical standard are not widely published, the inherent strength of the carbon-fluorine bond suggests that these compounds are stable for extended periods when stored properly. A study on perfluorocarbon emulsions demonstrated that the physical form of the emulsion could change over a couple of months, but this is related to the emulsion's stability, not the chemical degradation of the PFC itself.[5] For analytical standards in their pure form or in a solvent, chemical degradation is not expected to be a significant issue under normal laboratory conditions.
Recommended Storage:
-
Neat Standards: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from direct sunlight.
-
Solutions: Store in amber glass vials with PTFE-lined caps to prevent photodegradation and leaching of contaminants. For long-term storage, refrigeration (2-8 °C) is recommended to minimize solvent evaporation.
Trustworthiness Through Self-Validation: To ensure the integrity of working standards over time, it is best practice to:
-
Periodically re-analyze the standard against a freshly prepared standard or a different lot to check for any degradation or change in concentration.
-
Document all stability testing data as part of the laboratory's quality management system.
Conclusion and Recommendations
This compound, along with its counterparts PMCH and PDCH, are valuable compounds for use as analytical tracers. Their chemical inertness, thermal stability, and high detectability make them well-suited for a range of demanding applications.
Key Takeaways:
-
Choice of Standard: The selection between this compound, PMCH, and PDCH will depend on the specific requirements of the application, particularly the desired volatility and the need for simultaneous analysis of multiple tracers.
-
Certified Reference Materials: The current lack of commercially available CRMs for these specific PFCs necessitates a robust in-house validation and quality control program for any laboratory using them as quantitative standards.
-
Analytical Methodology: Thermal desorption GC-MS is a powerful and sensitive technique for the analysis of PFC tracers in air and other matrices. Optimization of the chromatographic method is key to achieving accurate and reliable results, especially when analyzing mixtures of PFCs.
For researchers and scientists in drug development and other fields requiring high-quality analytical data, the principles of traceability, proper standard handling, and rigorous method validation are non-negotiable. While this compound and its alternatives are powerful analytical tools, their effective use demands a thorough understanding of their properties and a commitment to best practices in analytical quality assurance.
References
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National Energy Technology Laboratory. (n.d.). COLLECTION AND ANALYSIS OF PERFLUOROCARBON TRACER COMPOUNDS. Retrieved from [Link]
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Alfa Aesar. (n.d.). Certificate of analysis: this compound, mixture of isomers, tech. Retrieved from [Link]
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NIST. (n.d.). Perfluoro(methylcyclohexane). In NIST Chemistry WebBook. Retrieved from [Link]
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Agilent Technologies. (2022). Analysis of Trace PFAS in Air Using Cryogen-Free Thermal Desorption and GC/MS. Retrieved from [Link]
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3M Environmental Laboratory. (n.d.). Determination of Volatile Organic Compounds in Air Using SUMMA® Passivated Canister Sampling and Gas Chromatographic/Mass Spectrometric Analysis. Retrieved from [Link]
- Yang, F. S., Caldwell, K. D., Giddings, J. C., & Astle, L. (1984). Stability of perfluorocarbon blood substitutes determined by sedimentation field-flow fractionation. Analytical Biochemistry, 138(2), 488–494.
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Lotus Consulting. (n.d.). Measurement of Hydrofluorocarbons, Perfluorocarbons and Chlorofluorocarbons in Ambient Air by Gas Chromatography and Mass Spectrometry. Retrieved from [Link]
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CPAchem. (n.d.). CERTIFIED REFERENCE MATERIAL Organic substance. Retrieved from [Link]
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PubChem. (n.d.). Perfluoro(methylcyclohexane). Retrieved from [Link]
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ZeptoMetrix. (n.d.). PFAS Certified Reference Material. Retrieved from [Link]
-
Stanhope-Seta. (n.d.). Certified Reference Materials. Retrieved from [Link]
-
European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. Retrieved from [Link]
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A Guide to Inter-Laboratory Comparison of Perfluoro-1,3,5-trimethylcyclohexane Analysis: Ensuring Analytical Accuracy and Comparability
This guide provides a comprehensive framework for establishing and participating in an inter-laboratory comparison of Perfluoro-1,3,5-trimethylcyclohexane analysis. This compound, a member of the vast family of per- and polyfluoroalkyl substances (PFAS), presents unique analytical challenges due to its chemical inertness and potential for widespread environmental presence.[1][2] Given the increasing regulatory scrutiny of PFAS compounds, ensuring the accuracy, precision, and comparability of analytical data across different laboratories is paramount for researchers, scientists, and drug development professionals.[3]
Inter-laboratory studies and proficiency testing are the cornerstones of data quality in analytical science.[4][5] They provide an objective measure of a laboratory's performance and help to identify and mitigate analytical biases. This guide will delve into the critical aspects of designing and executing an inter-laboratory comparison study for this compound, propose a robust analytical methodology, and provide a framework for data analysis and interpretation.
The Imperative of Inter-Laboratory Comparisons for PFAS Analysis
The analysis of PFAS is inherently complex. The diversity of these "forever chemicals," coupled with their presence in a wide range of environmental and biological matrices, necessitates rigorous quality control and validation procedures.[3][6] Inter-laboratory comparisons serve several critical functions in this context:
-
Method Validation and Harmonization: By comparing results from different laboratories using the same or different analytical methods, it is possible to assess the robustness and reliability of the methods. This can lead to the harmonization of analytical protocols, reducing inter-laboratory variability.
-
Performance Evaluation: Participation in proficiency testing (PT) programs, a type of inter-laboratory comparison, is often a requirement for laboratory accreditation.[7] It provides an external and objective assessment of a laboratory's analytical capabilities.
-
Identification of Analytical Challenges: These studies can highlight common analytical pitfalls, such as matrix effects, contamination issues, or difficulties in isomer separation, allowing the scientific community to collectively address these challenges.[5][8]
-
Ensuring Data Comparability: For large-scale environmental monitoring or clinical studies, it is crucial that data generated by different laboratories are comparable. Inter-laboratory comparisons provide the confidence needed to pool and interpret data from multiple sources.
Organizations such as the National Institute of Standards and Technology (NIST) and the U.S. Environmental Protection Agency (EPA) regularly organize and report on inter-laboratory studies for various PFAS compounds, underscoring their importance in the scientific and regulatory landscape.[4][8][9]
Designing an Inter-Laboratory Comparison for this compound
While specific inter-laboratory studies on this compound are not yet prevalent in the scientific literature, a robust study can be designed based on established principles for other PFAS compounds.
Study Design Overview
Caption: A flowchart illustrating the key phases and steps in designing and conducting an inter-laboratory comparison study.
Key Considerations for the Study Protocol:
-
Test Material: A well-characterized test material is the foundation of any inter-laboratory study. For this compound, this could be a solution in a suitable solvent (e.g., methanol) or a spiked matrix relevant to the intended application (e.g., water, soil, or a biological fluid surrogate). The homogeneity and stability of the test material must be rigorously assessed before distribution.
-
Concentration Levels: The study should include multiple concentration levels to assess laboratory performance across a relevant analytical range. This should include levels near the expected limit of quantitation (LOQ).
-
Analytical Methodology: The study can be designed in two ways:
-
Prescribed Method: All laboratories are required to use a specific, detailed analytical method. This approach is useful for validating a new or standardized method.
-
Method of Choice: Laboratories are allowed to use their own in-house methods. This approach provides a snapshot of the state of the practice and can highlight the strengths and weaknesses of different analytical approaches.
-
-
Data Reporting Requirements: A standardized data reporting format is essential for efficient data analysis. This should include not only the final concentration values but also raw data, quality control results (e.g., blanks, spikes, duplicates), and a detailed description of the analytical method used.
Proposed Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) for this compound
Given the volatility of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable analytical technique.[10] The following is a detailed, step-by-step protocol that can be used as a starting point for an inter-laboratory comparison.
Experimental Workflow
Caption: A schematic of the proposed GC-MS workflow for the analysis of this compound.
Step-by-Step Methodology
-
Sample Preparation:
-
For solvent-based test materials, perform a serial dilution to bring the concentration within the calibrated range of the instrument.
-
For solid or aqueous matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary. The choice of extraction solvent (e.g., hexane, methyl tert-butyl ether) should be optimized for recovery.
-
-
Internal Standard Spiking:
-
Spike a known amount of an appropriate internal standard (e.g., a commercially available isotopically labeled analog, if available, or another perfluorinated compound not present in the sample) into all samples, calibration standards, and quality control samples. This corrects for variations in injection volume and instrument response.
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Injector: Split/splitless injector, operated in splitless mode for trace analysis. Injector temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is a suitable choice for separating non-polar compounds. A typical column dimension would be 30 m x 0.25 mm x 0.25 µm.
-
Oven Temperature Program: An optimized temperature program is crucial for good chromatographic separation. A starting point could be:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. The characteristic ions for this compound should be determined from its mass spectrum.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
-
-
Calibration and Quantification:
-
Prepare a multi-point calibration curve using standards of known concentrations of this compound.
-
Quantify the analyte in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Data Analysis and Performance Evaluation
The data from the participating laboratories should be compiled and analyzed statistically to assess performance.
Hypothetical Inter-Laboratory Comparison Data
| Laboratory ID | Reported Concentration (ng/mL) | Z-Score |
| Lab A | 48.5 | -0.5 |
| Lab B | 52.1 | 0.8 |
| Lab C | 46.2 | -1.4 |
| Lab D | 50.8 | 0.2 |
| Lab E | 65.0 (Outlier) | 5.0 |
| Lab F | 49.3 | -0.1 |
| Consensus Mean | 50.0 | |
| Standard Deviation | 3.0 |
Performance Metrics:
-
Z-Scores: A common metric for evaluating performance in proficiency testing. The Z-score is calculated as:
-
Z = (x - X) / σ
-
where:
-
x is the result from the individual laboratory.
-
X is the assigned value (often the consensus mean from all laboratories).
-
σ is the standard deviation for proficiency assessment.
-
-
A Z-score between -2 and 2 is generally considered satisfactory. A Z-score between 2 and 3 or -2 and -3 is questionable, and a Z-score greater than 3 or less than -3 is unsatisfactory.
-
Conclusion
A robust inter-laboratory comparison program is essential for ensuring the quality and reliability of data for this compound analysis. By following a well-designed study protocol, employing a validated analytical method, and utilizing appropriate statistical tools for data analysis, the scientific community can build confidence in the measurement of this and other emerging PFAS compounds. This guide provides a foundational framework for initiating such a program, which will ultimately contribute to a better understanding of the environmental fate and potential impacts of these persistent chemicals.
References
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National Institute of Standards and Technology. (2024, October 15). Per- and Polyfluoroalkyl Substances – Non-Targeted Analysis Interlaboratory Study Final Report. NIST.[9]
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National Institute of Standards and Technology. (2022, September 13). Interlaboratory Studies. NIST.[4]
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RTI International. (2025, October 10). Advancing PFAS Testing: 3 Actions to Consider. RTI International.[3]
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InterCinD. (2020). PFAS Proficiency test based on real environmental matrix. IEEE Xplore.[11]
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Phenomenex. (2023, December 18). PFAS Proficiency Testing EPA 1633, 533, and 537.1. Phenomenex.[12]
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Phenomenex. (n.d.). Introducing PFAS Proficiency Testing EPA methods 1633, 533, and 537.1. Phenomenex.[13]
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ResearchGate. (2025, August 6). Inter-laboratory trials for analysis of perfluorooctanesulfonate and perfluorooctanoate in water samples: Performance and recommendations. ResearchGate.[5]
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U.S. Environmental Protection Agency. (2023, July 25). Multi-Laboratory Validation Study of PFAS by Isotope Dilution LC-MS/MS Wastewater, Surface Water, and Groundwater. EPA.[8]
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Merit Laboratories. (2018, July 24). Merit Laboratories Scores a Perfect 100% on PFAS Proficiency Testing Samples. Merit Laboratories.[7]
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Ibrahim, M. A. (2026, January 17). Is Your PFAS Data FAIR? NextDrop Solutions.[14]
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National Center for Biotechnology Information. (n.d.). Perfluoro(1,3,5-trimethylcyclohexane). PubChem.[1]
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Wikipedia. (n.d.). Perfluoro-1,3-dimethylcyclohexane. Wikipedia.[2]
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Eurofins. (2018, February 19). ANALYTICAL METHOD SUMMARIES. Eurofins.[16]
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Phenomenex. (n.d.). Perfluoroalkyl Substances (PFAS) Testing Guide. Phenomenex.[6]
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ResearchGate. (2025, August 5). Accuracy and precision in the determination of perfluorinated chemicals in human blood verified by interlaboratory comparisons. ResearchGate.[17]
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U.S. Environmental Protection Agency. (1981, February). Interlaboratory Comparison: Acute Testing Set. EPA.[18]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Perfluoro-1,3,5-trimethylcyclohexane
Introduction: Navigating the Disposal of a Persistent Perfluorocarbon
Perfluoro-1,3,5-trimethylcyclohexane (CAS No. 374-76-5) is a perfluorocarbon (PFC) valued in specialized applications for its high thermal stability, chemical inertness, and dielectric properties.[1][2] As a fully fluorinated compound, it falls under the broad and highly scrutinized category of Per- and Polyfluoroalkyl Substances (PFAS). The defining characteristic of these substances is the strength of the carbon-fluorine bond, one of the strongest in organic chemistry.[3] This stability renders them resistant to natural degradation, leading to environmental persistence.
This guide provides drug development professionals, researchers, and scientists with a direct, operational framework for the safe and compliant disposal of this compound. Our objective is to move beyond mere procedural lists, offering a decision-making workflow grounded in scientific principles and the current, evolving regulatory landscape for PFAS compounds.
Section 1: Pre-Disposal Safety and Hazard Assessment
Before initiating any disposal protocol, a thorough understanding of the compound's properties and potential hazards is essential. While some safety data sheets (SDS) classify this compound as not hazardous under OSHA and REACH standards, other sources indicate it may pose specific risks.[4][5] Notably, GHS classifications from sources like PubChem suggest it may cause skin, eye, and respiratory irritation.[6][7]
Causality of Precaution: Given the conflicting data, the principle of As Low As Reasonably Achievable (ALARA) dictates a cautious approach. We must operate under the assumption that the compound is an irritant. This self-validating system ensures personnel safety regardless of which classification is ultimately proven correct.
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[4]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene).
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or potential for splashing, chemical-resistant aprons or coveralls are recommended.[4]
-
Respiratory Protection: Not typically required under normal use conditions with adequate ventilation.[4] However, if handling outside of a fume hood or in poorly ventilated areas, consult your institution's Environmental Health & Safety (EHS) department for respirator requirements.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉F₁₈ | [1][4] |
| Molecular Weight | 450.07 g/mol | [6][8] |
| Appearance | Clear, colorless liquid | [4][5] |
| Density | 1.888 g/cm³ | [4][8] |
| Boiling Point | ~127 °C / 260.6 °F | [4][8] |
| Melting Point | -68 °C / -90.4 °F | [4][8] |
| Solubility in Water | Insoluble / Not miscible | [5][9] |
| Decomposition Temp. | ~400 °C | [5] |
Section 2: The Evolving Regulatory Landscape for PFAS Disposal
This compound is a PFAS, placing it within a category of "forever chemicals" receiving intense regulatory scrutiny. As of early 2026, the U.S. Environmental Protection Agency (EPA) has issued interim guidance on PFAS destruction and disposal, but these are not yet federally mandated requirements.[10][11]
Key Regulatory Insights:
-
No Federal Hazardous Waste Listing: Currently, PFAS as a class are not listed as hazardous wastes under the Resource Conservation and Recovery Act (RCRA).[11] However, a waste mixture containing this compound and a listed hazardous waste would be subject to RCRA regulations.[11]
-
State-Level Variation: State regulations may be more stringent than federal guidance. It is imperative to consult your state's environmental agency for specific disposal requirements.
-
EPA Interim Guidance: The EPA's guidance evaluates technologies on their potential to control environmental release, ranking them by scientific uncertainty.[12][13] The primary commercially available options discussed are thermal treatment, landfilling, and underground injection.
Section 3: Disposal Decision Workflow
The following workflow provides a logical pathway for managing waste streams of this compound. The most critical step is the mandatory consultation with your institution's EHS department, which is the ultimate authority on local and federal compliance.
Section 4: Step-by-Step Disposal Protocols
Protocol 1: On-Site Waste Accumulation & Storage
This protocol covers the immediate actions required at the point of generation.
Methodology:
-
Select a Compatible Container: Use a clean, dry, and properly sealed container made of chemically resistant material (e.g., high-density polyethylene (HDPE), glass). Ensure the container is compatible with perfluorinated compounds.
-
Label the Container: Affix a hazardous waste label immediately. The label must include:
-
The words "Hazardous Waste."
-
Full Chemical Name: "this compound."
-
CAS Number: "374-76-5."
-
Accumulation Start Date.
-
Associated Hazards (Precautionary: "Irritant").
-
-
Segregate Waste: Do not mix this waste with other chemical waste streams unless explicitly directed by your EHS department. Cross-contamination can complicate disposal and increase costs.
-
Store Appropriately: Keep waste containers tightly closed in a designated, cool, dry, and well-ventilated secondary containment area.[4] The storage location should be away from incompatible materials.
-
Maintain Inventory: Keep a log of the amount of waste added to the container.
Protocol 2: Preparing for Off-Site Disposal
This protocol outlines the process for final removal and disposal, which must be handled by certified professionals.
Methodology:
-
EHS Consultation: Contact your EHS department and provide them with the waste characterization (e.g., volume, purity, any contaminants). They will provide institution-specific procedures and approve the disposal plan.
-
Engage a Licensed Contractor: Your EHS department will coordinate with a licensed and insured hazardous waste disposal contractor. Do not attempt to transport or dispose of this chemical through standard municipal waste channels.[5]
-
Evaluate Disposal Options: In consultation with EHS and the contractor, the appropriate disposal technology will be selected based on EPA guidance, state law, and availability.
Table 2: Comparison of EPA-Reviewed Disposal Technologies for PFAS Waste
| Technology | Description | Scientific Rationale & Causality | EPA Uncertainty Ranking[13] |
| High-Temp. Incineration | Thermal destruction in a permitted hazardous waste combustor. | The goal is to break the strong C-F bonds, requiring very high temperatures (>1000°C) and sufficient residence time (~2 seconds) for complete mineralization.[14] Incomplete combustion is a significant risk that could create other harmful products. | Higher Uncertainty |
| Hazardous Waste Landfill (RCRA Subtitle C) | Disposal in a specially engineered landfill with a double liner, leachate collection, and gas monitoring.[10] | This is a containment strategy, not destruction. The robust design minimizes the risk of the persistent chemical leaching into the environment compared to a standard municipal landfill.[10] | Lower Uncertainty |
| Deep Well Injection (Class I) | Injection of liquid waste into deep, isolated geological formations below drinking water sources. | A containment strategy that relies on geological barriers to permanently isolate the waste from the biosphere. Only suitable for liquid waste streams. | Lower Uncertainty |
| Interim Storage | Securely storing the waste on-site or at a permitted facility. | Acknowledges the evolving nature of PFAS disposal regulations and technologies. It allows time for more effective or definitive solutions to become available.[13] | Lowest Uncertainty |
Section 5: Accidental Spill & Release Protocol
Immediate and correct response to a spill is critical for safety and environmental protection.
Step-by-Step Spill Response:
-
Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.[5]
-
Don PPE: Before approaching the spill, don the full PPE as described in Section 1.
-
Contain and Absorb: Prevent the spill from spreading by containing it with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Take up the liquid spill into the absorbent material.[5][15]
-
Collect Waste: Carefully sweep or shovel the saturated absorbent material and any contaminated debris into a suitable, labeled container for disposal.[4]
-
Dispose: The collected spill material must be disposed of as hazardous waste, following the same procedures outlined in Sections 3 and 4.[5]
Conclusion
The proper disposal of this compound is a nuanced process governed by its identity as a persistent PFAS compound. The cornerstone of a compliant and safe disposal program is to treat this substance with caution, adhere to strict on-site handling protocols, and always operate under the direct guidance of your institution's EHS department. While destruction technologies are available, the current regulatory landscape favors secure containment or interim storage pending further research and federal mandates. By following the workflows and protocols in this guide, scientific professionals can manage this chemical waste stream responsibly, ensuring the protection of both human health and the environment.
References
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Title: EPA Publishes Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials Source: Bergeson & Campbell, P.C. URL: [Link]
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Title: this compound General Properties Source: F2 Chemicals Ltd URL: [Link]
-
Title: Product Safety Information Sheet: this compound Source: F2 Chemicals Ltd URL: [Link]
-
Title: EPA Releases Updated Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials, Will Hold 180-Day Comment Period Source: The Acta Group URL: [Link]
-
Title: Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal Source: JD Supra URL: [Link]
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Title: Memorandum for Interim Guidance on Destruction or Disposal of Materials Containing PFAS in the U.S. Source: U.S. Department of Defense URL: [Link] (Note: Specific memorandum links may change; search within the DoD PFAS portal)
-
Title: EPA Releases Interim Guidance on the Destruction and Disposal of PFAS Substances and Materials Containing PFAS Source: Cox-Colvin & Associates URL: [Link]
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Title: Perfluoro(1,3,5-trimethylcyclohexane) | C9F18 | CID 2776392 Source: PubChem, National Institutes of Health URL: [Link]
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Title: Safety Data Sheet: Perfluoromethylcyclohexane Source: F2 Chemicals Ltd URL: [Link]
-
Title: PFAS and Perfluorocarbons - UK Parliament Committees Source: UK Parliament URL: [Link]
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Title: Perfluorocyclohexane | C6F12 | CID 9640 Source: PubChem, National Institutes of Health URL: [Link]
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Title: Thermal Stability And Decomposition Of Per- And Polyfluoroalkyl Substances (PFAS) Using Granular Activated Carbon And Other Porous Materials Source: UND Scholarly Commons URL: [Link]
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Title: Perfluoro-1,3-dimethylcyclohexane Source: Wikipedia URL: [Link]
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Title: Perfluoro-1,3-dimethylcyclohexane - Wikipedia Source: Wikipedia URL: [Link]
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Title: Pilot‐Scale Thermal Destruction of Per‐ and Polyfluoroalkyl Substances in a Legacy Aqueous Film Form Source: Wiley Online Library (AWWA Water Science) URL: [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling Perfluoro-1,3,5-trimethylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
Understanding the Hazard Profile of Perfluoro-1,3,5-trimethylcyclohexane
This compound is a perfluorinated compound, a class of chemicals known for their stability and inertness.[1] According to safety data sheets, this compound is not classified as hazardous under standard handling conditions and is considered to have low acute toxicity.[2][3] However, it is crucial to recognize the potential hazards, particularly under thermal decomposition.
Key Hazard Considerations:
-
Thermal Decomposition: When exposed to high temperatures, such as in a fire, this compound can decompose to release toxic and corrosive fumes, including hydrogen fluoride.[2][3][4]
-
Irritation: Some sources classify the compound as causing skin, eye, and respiratory irritation.[5]
-
Environmental Persistence: As a member of the per- and polyfluoroalkyl substances (PFAS) family, this chemical is highly persistent in the environment, earning the moniker "forever chemical."[6] This persistence necessitates stringent disposal protocols to prevent environmental contamination.
Physicochemical Properties Summary
| Property | Value | Source |
| Molecular Formula | C9F18 | [5] |
| Molecular Weight | ≈ 450 g/mol | [2] |
| Appearance | Clear, colorless liquid | [2][3] |
| Boiling Point | ≈ 127.4 °C | [2] |
| Melting Point | ≈ -68 °C | [2] |
| Density | ≈ 1.888 g/mL | [2] |
| Solubility in Water | Insoluble | [2] |
Core Personal Protective Equipment (PPE) Requirements
A risk-based approach is paramount when selecting PPE for handling this compound. The following recommendations are based on standard laboratory operations.
Standard Handling Operations
For routine procedures at ambient temperature and pressure, the following PPE is mandatory:
-
Eye and Face Protection:
-
Safety Glasses with Side Shields: To protect against minor splashes.
-
Chemical Splash Goggles: Recommended when there is a higher risk of splashing.[7]
-
-
Hand Protection:
-
Body Protection:
-
Laboratory Coat: To protect skin and personal clothing from minor spills.
-
Closed-Toed Shoes: Essential for all laboratory work.
-
Operations with Elevated Risk
For procedures involving heating, potential for aerosol generation, or handling large quantities, enhanced PPE is required:
-
Respiratory Protection:
-
While not typically required for standard handling due to the low volatility, a respirator may be necessary if there is a risk of generating aerosols or vapors, or in the event of a large spill in a poorly ventilated area. In such cases, an air-purifying respirator (APR) with organic vapor cartridges would be appropriate.[9]
-
-
Enhanced Body Protection:
-
Chemical-Resistant Apron or Suit: To provide additional protection against larger splashes or spills.[8]
-
Procedural Guidance: From Benchtop to Disposal
Adherence to a systematic workflow is critical for minimizing exposure and environmental release.
Pre-Operational Workflow
Caption: Pre-operational workflow for handling this compound.
Step-by-Step Protocol:
-
Review the Safety Data Sheet (SDS): Before any new or modified procedure, thoroughly review the SDS for this compound.[10]
-
Conduct a Risk Assessment: Evaluate the specific procedure to identify potential for splashes, aerosol generation, or heating.
-
Designate a Work Area: All handling should be conducted within a well-ventilated laboratory, preferably inside a chemical fume hood, especially when heating or agitating the substance.[11]
-
Assemble PPE: Ensure all necessary PPE is readily available and in good condition.
Operational Workflow
Caption: Operational workflow for safe handling of this compound.
Step-by-Step Protocol:
-
Don PPE: Put on all required personal protective equipment before entering the designated work area.
-
Work in a Ventilated Space: Perform all manipulations within a certified chemical fume hood to minimize inhalation exposure.
-
Careful Dispensing: Use appropriate tools (e.g., pipettes, graduated cylinders) to dispense the liquid, avoiding splashes.
-
Maintain Container Integrity: Keep containers of this compound tightly sealed when not in use.[2]
Emergency Response Plan
In the event of an exposure or spill, immediate and correct action is crucial.
Exposure Protocol
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][12] |
| Skin Contact | Remove contaminated clothing. Wash skin with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[3][12] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][12] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |
Spill Response
-
Evacuate and Alert: Evacuate the immediate area and alert colleagues and the laboratory supervisor.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, absorb the liquid with an inert material (e.g., vermiculite, sand, or earth).
-
Collection: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontamination: Clean the spill area with soap and water.
Disposal Plan: A Commitment to Environmental Stewardship
As a PFAS compound, the disposal of this compound and any contaminated materials must be handled with extreme care to prevent environmental contamination.
Waste Segregation and Collection
-
Designated Waste Container: All waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, must be collected in a clearly labeled, leak-proof container.
-
Labeling: The container must be labeled as "Hazardous Waste: Contains this compound."
Approved Disposal Methods
Due to the persistent nature of PFAS, standard disposal methods may not be adequate. The following are the recommended disposal routes, in accordance with EPA guidance on PFAS disposal:[13][14]
-
High-Temperature Incineration: This is a preferred method for the complete destruction of PFAS compounds. The incinerator must be specifically designed for hazardous waste and operate at very high temperatures.[15][16]
-
Hazardous Waste Landfill: Disposal in a Subtitle C hazardous waste landfill is an option, which is engineered to contain hazardous materials and prevent leaching into the environment.[16][17]
-
Deep Well Injection: For liquid waste, deep well injection into geologically stable formations is a potential disposal method.[13][16]
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all local, state, and federal regulations for hazardous waste disposal.
References
- How Can We Safely Dispose of PFAS? Sustainability Directory.
- This compound - Product Safety Inform
- SAFETY DATA SHEET: this compound. Thermo Fisher Scientific Chemicals, Inc.
- Safe and Secure PFAS Disposal? We Got This. Republic Services.
- What are PFAS Chemicals and How Should You Dispose of Them? Wastebits Blog.
- PFAS Waste Disposal Services. Hazardous Waste Experts.
- This compound - General properties. F2 Chemicals Ltd.
- Perfluoro(1,3,5-trimethylcyclohexane); CAS Number: 374-76-5. Sigma-Aldrich.
- Guidelines for Disposing of PFAs. MCF Environmental Services.
- Fluoride (F- & HF) in Workplace Atmospheres.
- Perfluoro(1,3,5-trimethylcyclohexane) | C9F18 | CID 2776392. PubChem.
- Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. RSG Safety.
- Guidelines for Per- and Polyfluoroalkyl Substances.
- Public Health Statement for Perfluoroalkyls.
- FLUORIDES (as F).
- Perfluoro(1-ethyl-3-propoxycyclohexane)
- FLUORINE.
- HYDROGEN FLUORIDE.
- Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. United States Environmental Protection Agency (EPA).
- Perfluoro(1,3-diethylcyclohexane)
- Hazardous Chemical Exposures. Princeton University Environmental Health and Safety.
- Personal Protective Equipment. University of South Carolina Environmental Health & Safety.
- Chemical Safety Guidelines. The University of New Mexico.
- Perfluoro-1,3-dimethylcyclohexane. Wikipedia.
- How to Choose PPE for Chemical Work.
- PFAS. Wikipedia.
- PFAS and Worker Health. Centers for Disease Control and Prevention (CDC).
- Per- and Polyfluoroalkyl Substances (PFAS). United States Environmental Protection Agency (EPA).
- Per- and Polyfluoroalkyl Substances (PFAS). U.S.
- Essential PPE for Protection Against Liquid Chemicals. SafetyCulture.
- Toxicological Profile for Perfluoroalkyls.
- Pocket Guide to Chemical Hazards Introduction.
- Occupational Exposure to Per- and Polyfluoroalkyl Substances: A Scope Review of The Literature from 1980–2021. Centers for Disease Control and Prevention (CDC) Stacks.
Sources
- 1. Perfluoro-1,3-dimethylcyclohexane - Wikipedia [en.wikipedia.org]
- 2. f2chemicals.com [f2chemicals.com]
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- 4. synquestlabs.com [synquestlabs.com]
- 5. Perfluoro(1,3,5-trimethylcyclohexane) | C9F18 | CID 2776392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PFAS - Wikipedia [en.wikipedia.org]
- 7. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 8. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE - RSG Safety [rsgsafety.com]
- 9. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
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- 14. epa.gov [epa.gov]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
